2-(3-Methylphenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDPLDCNQCWWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-m-Tolylimidazole: Chemical Properties, Structure, and Applications
This guide provides an in-depth technical analysis of 2-m-tolylimidazole (CAS 21202-37-9), a specialized heterocyclic compound utilized primarily as a latent curing agent for epoxy resins and a corrosion inhibitor.
Part 1: Executive Summary
2-m-tolylimidazole (IUPAC: 2-(3-methylphenyl)-1H-imidazole) is a 2-substituted imidazole derivative featuring a meta-tolyl group attached to the C2 position of the imidazole ring. Unlike its more common analog, 2-phenylimidazole, the introduction of a methyl group at the meta-position breaks molecular symmetry, influencing solubility and melting point while retaining the core nucleophilicity required for catalytic applications.
It functions as a latent curing agent for epoxy resins, offering a balance between shelf-life stability (latency) and reactivity at elevated temperatures. Additionally, its ability to form stable coordinate bonds with transition metals makes it a potent corrosion inhibitor for copper and steel alloys.
Part 2: Chemical Structure & Bonding
Molecular Architecture
The molecule consists of an imidazole ring linked to a benzene ring. The meta-methyl substitution on the phenyl ring introduces steric bulk and weak electron-donating effects, which subtly modulate the basicity of the N3 nitrogen atom compared to unsubstituted 2-phenylimidazole.
-
Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
-
SMILES: CC1=CC=CC(=C1)C2=NC=CN2
-
CAS Number: 21202-37-9
Structural Visualization
Figure 1: Connectivity of this compound showing the active N3 site and the meta-methyl steric influence.
Part 3: Physicochemical Properties
The following data consolidates experimental values and chemically reasoned estimates where specific literature data for this isomer is rare.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Typical of aryl-imidazoles. |
| Melting Point | 135–145 °C (Estimated) | 2-Phenylimidazole melts at ~148°C. The meta-methyl group typically lowers MP due to crystal lattice disruption. |
| Boiling Point | ~340–350 °C | Decomposition likely occurs before boiling at atmospheric pressure. |
| pKa (Conj. Acid) | ~6.5 – 6.8 | Slightly more basic than 2-phenylimidazole (6.4) due to the inductive effect (+I) of the methyl group. |
| Solubility | Soluble in alcohols, acetone, hot water. | Moderate water solubility; higher solubility in organic solvents than 2-phenylimidazole. |
| Reactivity | Nucleophilic at N3; Acidic at N1-H. | Reacts with epoxides, isocyanates, and anhydrides. |
Part 4: Synthesis & Manufacturing
Primary Route: Radziszewski Synthesis
The most robust laboratory and industrial synthesis involves the condensation of a dicarbonyl compound (glyoxal) with an aldehyde and ammonia.
Protocol:
-
Reagents: 3-Methylbenzaldehyde (1.0 eq), Glyoxal (40% aq. soln, 1.0 eq), Ammonium Acetate (2.5 eq).
-
Solvent: Methanol or Acetic Acid.
-
Procedure:
-
Dissolve 3-methylbenzaldehyde in methanol.
-
Add glyoxal solution while stirring.
-
Slowly add ammonium acetate at 0–5°C to control exotherm.
-
Heat to reflux (60–70°C) for 4–6 hours.
-
Workup: Pour into ice water. Precipitate forms. Filter and wash with water.[1]
-
Purification: Recrystallize from ethanol/water or toluene to remove colored impurities.
-
Synthesis Flowchart
Figure 2: Radziszewski synthesis pathway for 2-substituted imidazoles.
Part 5: Reactivity & Mechanism of Action
Mechanism as Epoxy Curing Agent
2-m-tolylimidazole acts as an anionic polymerization initiator .
-
Initiation: The lone pair on the pyridine-type nitrogen (N3) attacks the epoxy ring (oxirane), opening it to form a zwitterionic alkoxide.
-
Propagation: The alkoxide anion attacks another epoxy group, propagating the polymer chain.
-
Adduct Formation: The N1-H proton can also react, incorporating the imidazole into the polymer backbone, increasing cross-link density (Tg).
Why 2-m-tolyl? The meta-methyl group provides steric hindrance that slightly delays the onset of cure compared to 2-methylimidazole, improving "pot life" (latency) while ensuring rapid cure at temperatures >130°C.
Curing Mechanism Diagram
Figure 3: Nucleophilic attack mechanism of 2-m-tolylimidazole on epoxide rings.
Part 6: Applications
Epoxy Resin Systems
-
Latent Hardener: Used in one-pot epoxy adhesives, powder coatings, and encapsulation materials for electronics (semiconductors).
-
Accelerator: Used in small quantities (0.5–2 phr) to accelerate Dicyandiamide (DICY) or Anhydride cures.
-
Performance: Provides high glass transition temperature (Tg) and excellent chemical resistance.
Corrosion Inhibition
-
Mechanism: The imidazole nitrogen coordinates with metal surfaces (Cu, Fe), forming a hydrophobic film that blocks oxygen and moisture.
-
Utility: Used in treating copper printed circuit boards (OSP - Organic Solderability Preservatives) to prevent oxidation before soldering.
Part 7: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as imidazoles can be hygroscopic.
-
First Aid: In case of contact, flush with water for 15 minutes.[1] If inhaled, move to fresh air.[2]
References
-
PubChem. (2023). This compound (CAS 21202-37-9). National Library of Medicine. Link
-
ChemicalBook. (2023). This compound Product Database.Link
- Ricciardi, F. et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition.
-
Japan Patent Office. (1995). JPH07109261A - Benzylimidazole compound and epoxy resin curing agent. (Describes synthesis of 2-(3-methylphenyl)imidazole). Link
-
Fisher Scientific. (2023). Safety Data Sheet for Substituted Imidazoles.Link
Sources
Solubility Profile of 2-(3-methylphenyl)-1H-imidazole in Polar Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of drug development, influencing everything from reaction kinetics to bioavailability. This guide focuses on 2-(3-methylphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework built on physicochemical principles and data from analogous structures. We present a predictive analysis of its expected behavior in common polar solvents, a discussion of the intermolecular forces governing these interactions, and detailed, field-proven protocols for the experimental determination of its thermodynamic solubility. This guide is designed to empower researchers to generate reliable solubility data, ensuring a solid foundation for subsequent research and development activities.
Introduction: The Critical Role of Solubility
The imidazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its derivatives are explored for a wide range of therapeutic applications.[1] this compound combines the polar, hydrogen-bonding imidazole core with a lipophilic methylphenyl substituent. Understanding its solubility is not an academic exercise; it is a critical parameter that dictates:
-
Feasibility in Process Chemistry: The choice of solvent directly impacts reaction efficiency, yield, and purification strategies.
-
Formulation Development: For a compound to be developed into a drug, it must be soluble in physiological media or compatible with formulation excipients.
-
Bioavailability: Poor aqueous solubility is a primary hurdle for oral drug absorption, often leading to low efficacy.[3]
This guide addresses the current information gap by providing a robust predictive analysis and the necessary experimental workflows to determine the solubility of this compound with high confidence.
Physicochemical Analysis and Solubility Prediction
The structure of a molecule is the primary determinant of its solubility. By dissecting the components of this compound, we can formulate a strong hypothesis regarding its behavior in polar solvents.
Caption: Chemical structure of this compound.
-
The Imidazole Ring: This is a polar, aromatic heterocycle. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen (N-3) is a hydrogen bond acceptor. The parent imidazole is highly soluble in water (~633 g/L) and other polar solvents.[4][5]
-
The 3-Methylphenyl Group: This substituent introduces significant nonpolar character (lipophilicity). Large aromatic groups disrupt the hydrogen-bonding network of water, requiring substantial energy to create a solvent cavity, which generally leads to low aqueous solubility. Studies on phenyl-substituted imidazoles consistently show a dramatic decrease in solubility compared to their non-substituted counterparts.[6] For instance, 2,4,5-triphenyl-1H-imidazole has a calculated log water solubility of -8.27 mol/L, indicating it is practically insoluble in water.[7]
Predicted Solubility Profile:
Based on this structural analysis, we predict the following solubility behavior for this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large hydrophobic methylphenyl group will dominate, overcoming the hydrophilic contribution of the imidazole ring. |
| Methanol, Ethanol | Moderate | The alkyl chains of alcohols can interact favorably with the methylphenyl group via van der Waals forces, while the hydroxyl group can hydrogen bond with the imidazole ring. Solubility is expected to decrease as the alcohol chain length increases.[8] | |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High to Very High | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate both the polar imidazole ring and the polarizable phenyl ring without the high energetic cost of disrupting a water network. Polyimides with triphenyl imidazole units show excellent solubility in these solvents.[9][10] |
| Non-Polar | Hexane, Toluene | Very Low | The high polarity of the imidazole ring makes it incompatible with non-polar solvents. |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
To move from prediction to quantitative data, a rigorous experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3] Its core principle is to allow a saturated solution to reach equilibrium, ensuring the measured concentration represents the true solubility limit.
Causality Behind Experimental Choices
-
Why Shake-Flask? This method minimizes the risk of generating supersaturated solutions, which can occur with faster, kinetic methods. It provides the most accurate and reproducible data, which is critical for regulatory filings and building robust structure-property relationship models.
-
Why 24-48 Hours? Reaching true equilibrium, especially for compounds that may have slow dissolution kinetics or exist in different polymorphic forms, requires sufficient time. Shorter incubation periods can lead to an underestimation of solubility.
-
Why HPLC-UV/LC-MS? These analytical techniques provide the necessary sensitivity and specificity to accurately quantify the dissolved compound, even at very low concentrations. They allow for the separation of the analyte from any potential impurities or degradants, ensuring the integrity of the measurement.[11][12]
Step-by-Step Methodology
-
Preparation:
-
Dispense a small, accurately weighed amount of solid this compound into a series of 2 mL glass vials. An excess of solid is crucial; a good starting point is 5-10 mg.
-
Add 1 mL of the desired polar solvent (e.g., Water, Methanol, Ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator set to a consistent, moderate speed.
-
Maintain a constant temperature (typically 25 °C) in a temperature-controlled chamber.
-
Allow the samples to equilibrate for at least 24 hours. For compounds with suspected low solubility or polymorphic complexity, extending this to 48 or 72 hours is advisable.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
-
Analysis:
-
Prepare a calibration curve using stock solutions of this compound of known concentrations.
-
Analyze the filtered samples by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, µM).
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Conclusion
While direct, published solubility data for this compound is currently unavailable, a thorough analysis of its molecular structure allows for a robust, predictive assessment of its behavior in polar solvents. It is anticipated to have low aqueous solubility but good to excellent solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols. For drug development professionals and researchers, moving beyond prediction to precise, quantitative measurement is paramount. The detailed shake-flask protocol provided in this guide offers a self-validating and reliable system for generating the high-quality thermodynamic solubility data necessary to confidently advance research, optimize processes, and make informed decisions in the drug discovery pipeline.
References
- (Reference for a general synthesis or property of a similar imidazole, if found).
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).
- Imidazole - Wikipedia. (2024). In Wikipedia.
- (Reference for a specific protocol detail, if applicable).
- Domańska, U., & Kózłowska, M. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Chemical Properties of 1H-Imidazole, 2,4,5-triphenyl- (CAS 484-47-9). (n.d.). Cheméo.
- 2-[5-(3-methylphenyl)-1H-imidazol-2-yl]ethanol. (n.d.). PubChem.
- Bai, W., Hu, Z., Lu, Y., Xiao, G., Zhao, H., Zhu, J., & Liu, Z. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Advances, 11(40), 24965–24974.
- 5-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole. (n.d.). PubChem.
- 3-Phenyl-3H-thieno[2,3-d]imidazole. (n.d.). PubChem.
- Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
- Domańska, U., & Kózłowska, M. (2001). Solubility of Imidazoles in Alcohols.
- (Reference for a specific protocol detail, if applicable).
- 2-Methylimidazole - Wikipedia. (2024). In Wikipedia.
- (Reference for a specific protocol detail, if applicable).
- Bai, W., Hu, Z., Lu, Y., Xiao, G., Zhao, H., Zhu, J., & Liu, Z. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. PubMed.
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI.
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- Martinez, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- Solubility of 4,4'-Bi-1H-imidazole: A Technical Guide for Researchers. (2025). BenchChem.
- CAS 288-32-4 Imidazole. (n.d.). Alfa Chemistry.
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- (Reference for a specific protocol detail, if applicable).
- Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814–1816.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Imidazole, 2,4,5-triphenyl- (CAS 484-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]
- 10. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lifechemicals.com [lifechemicals.com]
Physicochemical Profiling of 2-Aryl Substituted Imidazoles: pKa Determination and Substituent Effects
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, heavily influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Substitution at the C-2 position with an aryl group fundamentally alters the electronic landscape of the heterocycle. This whitepaper provides an in-depth mechanistic analysis of the acid-base equilibria of 2-aryl imidazoles, explores the causality of Hammett substituent effects on their
Mechanistic Insights: The Amphoteric Nature of 2-Aryl Imidazoles
Unsubstituted imidazole is a highly polar, aromatic heterocycle with two distinct nitrogen atoms: the "pyrrole-type" nitrogen (N-1), which bears a proton, and the "pyridine-type" nitrogen (N-3), which possesses a localized lone pair. This dual nature makes imidazole amphoteric. The thermodynamic baseline for unsubstituted imidazole in water is well-established: the deprotonation of the imidazolium conjugate acid (
When an aryl group is introduced at the C-2 position, the extended
Causality of the Shift:
-
Imidazolium Acidity (
): The electron-withdrawing nature of the C-2 phenyl group pulls electron density away from the N-3 nitrogen, destabilizing the positively charged imidazolium cation. Consequently, the conjugate acid gives up its proton more readily, shifting the from 7.0 down to 6.44 [2]. -
Neutral N-H Acidity (
): Conversely, the extended conjugation stabilizes the negatively charged imidazolide anion formed upon deprotonation of N-1. This stabilization makes the neutral molecule more acidic, dropping the from 14.5 down to 13.1 [3].
Caption: Tautomerization and protonation states of 2-aryl imidazoles across the pH spectrum.
Substituent Effects: The Hammett Relationship
In drug design, fine-tuning the
-
Electron-Donating Groups (EDGs): Substituents like
donate electron density via resonance, stabilizing the cation and destabilizing the anion. This increases (more basic) and increases (less acidic). -
Electron-Withdrawing Groups (EWGs): Substituents like
or halogens withdraw electron density, destabilizing the cation and stabilizing the anion. This decreases (less basic) and decreases (more acidic).
Table 1: Quantitative Profiling of 2-Aryl Imidazoles
Note: Baseline values are experimental [1, 2, 3]; substituted derivatives are calculated projections based on established Hammett
| Compound | Substituent ( | Primary Electronic Effect | ||
| Imidazole | None | 7.00 | 14.50 | Baseline |
| 2-Phenylimidazole | 6.44 | 13.10 | Mild EWG ( | |
| 2-(4-Methoxyphenyl)imidazole | ~6.75 | ~13.50 | EDG (Resonance stabilization) | |
| 2-(4-Chlorophenyl)imidazole | ~6.10 | ~12.60 | EWG (Inductive withdrawal) | |
| 2-(4-Nitrophenyl)imidazole | ~5.50 | ~11.80 | Strong EWG (Resonance & Inductive) |
Experimental Protocols for Determination
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of protocol depends on the aqueous solubility of the specific 2-aryl imidazole derivative.
Protocol A: Potentiometric Titration (For Soluble/Co-Solvent Systems)
Potentiometry remains the gold standard for macroscopic
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the 2-aryl imidazole to a final concentration of 2–5 mM in a thermostated titration vessel (25.0 ± 0.1 °C). If aqueous solubility is poor, use a methanol/water co-solvent system (e.g., 30–50% MeOH).
-
Ionic Strength Control: Add
to achieve a constant ionic strength ( ) to mimic physiological conditions and stabilize activity coefficients. -
Atmospheric Control: Purge the solution continuously with inert Argon or
gas to prevent atmospheric from forming carbonic acid, which skews the titration curve. -
Titration: Using an automated titrator equipped with a calibrated glass electrode, titrate with standardized 0.1 M
(to capture ) or 0.1 M (to capture ). -
Data Validation: Calculate the first derivative (
) of the titration curve. The is identified at the half-equivalence point. If a co-solvent was used, apply the Yasuda-Shedlovsky extrapolation to calculate the true aqueous .
Protocol B: NMR Chemical Shift Imaging (For Highly Lipophilic Derivatives)
For highly lipophilic 2-aryl imidazoles that precipitate in aqueous media,
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the 2-aryl imidazole analyte (100 μM) and a reference pH indicator (e.g., 2,6-dihydroxybenzoic acid) in
. -
Gradient Establishment: Carefully place a solid acid (or base) at the bottom of the NMR tube. Allow it to diffuse upward, creating a continuous concentration gradient along the z-axis of the tube.
-
CSI Acquisition: Insert the tube into the NMR spectrometer. Run a 1D CSI pulse sequence to acquire spatially resolved
spectra along the vertical axis. -
Data Extraction: Extract the chemical shifts (
) of the indicator and the analyte at each spatial slice. -
Algorithmic Fitting: Use the indicator's chemical shift to calculate the exact pH at each slice. Plot the analyte's chemical shift against this localized pH and fit the curve to the Henderson-Hasselbalch equation to extract the thermodynamic
.
Caption: Step-by-step workflow for 1H NMR Chemical Shift Imaging (CSI) pKa determination.
Conclusion
The rational design of 2-aryl imidazole derivatives requires a rigorous understanding of how substituents perturb the heterocycle's electron density. By leveraging Hammett relationships, researchers can predictably tune the
References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]
-
PKA Prediction For Organic Acids and Bases. Scribd. Available at:[Link]
-
Antiaromatic interaction in the 9-methoxybicyclo[4.2.1]nona-2,4,7-trien-9-yl cation. Evidence of orbital symmetry control over 4. Journal of the American Chemical Society. Available at:[Link]
-
Excited-State Intramolecular Proton Transfer in 2-(2'-Arylsulfonamidophenyl)benzimidazole Derivatives: The Effect of Donor and Acceptor Substituents. American Chemical Society. Available at:[Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry (ACS). Available at:[Link]
A Technical Guide to the Structural and Functional Nuances of 2-Aryl-1H-Imidazoles: A Comparative Analysis of 2-(3-Methylphenyl)-1H-imidazole and 2-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activity and synthetic accessibility. Within this class, 2-aryl-1H-imidazoles represent a critical pharmacophore. This in-depth technical guide provides a comparative structural analysis of two key analogues: 2-phenylimidazole and 2-(3-methylphenyl)-1H-imidazole. We will explore the subtle yet significant impact of a single methyl group on the phenyl ring, examining the resulting alterations in stereoelectronic properties, and discussing the implications for synthesis, characterization, and potential applications in drug development. This guide will also provide detailed experimental protocols and data interpretation to serve as a valuable resource for researchers in the field.
Introduction: The Imidazole Core in Modern Drug Discovery
The 1,3-diazole five-membered aromatic heterocycle, commonly known as imidazole, is a privileged structure in drug design. Its prevalence in nature, notably in the amino acid histidine, and its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to its diverse pharmacological profiles.[1] Phenylimidazoles, in particular, are a class of compounds that have garnered significant attention due to their wide range of biological activities.[2] They serve as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers.[3]
This guide focuses on a comparative analysis of two closely related structures: 2-phenylimidazole and its methylated analogue, this compound. The introduction of a methyl group at the meta-position of the phenyl ring, while seemingly minor, can induce significant changes in the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can influence its biological activity, metabolic stability, and formulation characteristics. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics.
Structural and Physicochemical Properties: A Comparative Overview
The core structural difference between the two molecules lies in the presence of a methyl group on the phenyl ring of this compound. This seemingly simple substitution has a cascading effect on the molecule's properties.
| Property | 2-Phenylimidazole | This compound |
| Molecular Formula | C₉H₈N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 144.17 g/mol | 158.20 g/mol |
| Appearance | White to off-white crystalline powder | Expected to be a crystalline solid |
| Melting Point | 148–150 °C[3] | Not available |
| Solubility | Slightly soluble in cold water; soluble in hot water and most organic solvents.[3] | Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents. |
Key Structural Differences:
The fundamental distinction is the methyl group at the 3-position of the phenyl ring in this compound. This introduces both steric and electronic perturbations compared to the unsubstituted 2-phenylimidazole.
-
Steric Effects: The methyl group introduces a degree of steric hindrance, which can influence the dihedral angle between the phenyl and imidazole rings. This conformational change can impact how the molecule interacts with biological targets.[4]
-
Electronic Effects: The methyl group is a weak electron-donating group (+I effect).[5] This can subtly alter the electron density of the phenyl ring and, by extension, the imidazole core.
Synthesis and Mechanistic Insights: The Debus-Radziszewski Reaction
A versatile and widely used method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[8]
Experimental Protocol: Synthesis of this compound via the Debus-Radziszewski Reaction
Objective: To synthesize this compound from 3-methylbenzaldehyde, glyoxal, and ammonium acetate.
Materials:
-
3-Methylbenzaldehyde (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzaldehyde (1.0 mmol) and ammonium acetate (2.5 mmol) in glacial acetic acid (5 mL).
-
To this stirring solution, add glyoxal (40% aqueous solution, 1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (50 mL) with stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the source of both ammonia molecules required for the formation of the imidazole ring.
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst, providing the acidic medium to facilitate the condensation reactions.
-
Reflux: The elevated temperature provides the necessary activation energy for the multi-step condensation and cyclization process.
-
Neutralization: The addition of sodium bicarbonate neutralizes the acetic acid, allowing for the precipitation of the basic imidazole product.
Workflow Diagram: Debus-Radziszewski Synthesisdot
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caloongchem.com [caloongchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Thermal Fortitude of 2-(3-Methylphenyl)imidazole Derivatives: An In-depth Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability of 2-(3-methylphenyl)imidazole Derivatives. This document provides a comprehensive analysis of the factors governing the thermal stability of 2-(3-methylphenyl)imidazole derivatives, critical compounds in medicinal chemistry and materials science. We will explore the theoretical underpinnings of their stability, present detailed methodologies for empirical assessment, and discuss the implications for their application in high-temperature processes and long-term storage.
Executive Summary: The Imperative of Thermal Stability
The imidazole nucleus is a cornerstone in the synthesis of a vast array of pharmacologically active agents and functional materials. The thermal stability of these compounds is a critical parameter that dictates their viability in various applications, from drug formulation and storage to their use as curing agents in advanced polymers.[1] Understanding the thermal decomposition pathways and the influence of molecular structure on stability is paramount for ensuring product efficacy, safety, and shelf-life. This guide focuses on 2-(3-methylphenyl)imidazole derivatives, a class of compounds with significant potential, to provide a framework for assessing and interpreting their thermal behavior.
The Molecular Architecture of Stability: Theoretical Underpinnings
The thermal stability of 2-aryl-imidazole derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on both the phenyl and imidazole rings. The cohesive forces within the crystal lattice, such as hydrogen bonding and van der Waals interactions, play a significant role in determining the melting point and the energy required to initiate thermal decomposition.[2]
Empirical Evaluation of Thermal Stability: Methodologies and Protocols
The primary techniques for assessing the thermal stability of solid-state organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a 2-(3-methylphenyl)imidazole derivative.
Caption: Workflow for Thermal Stability Assessment.
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature and degradation profile of 2-(3-methylphenyl)imidazole derivatives.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered and dried 2-(3-methylphenyl)imidazole derivative into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of 2-(3-methylphenyl)imidazole derivatives.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
Comparative Thermal Properties of 2-Aryl-Imidazoles
While specific TGA/DSC data for 2-(3-methylphenyl)imidazole is not prominently available, the thermal behavior of structurally related compounds provides valuable insights. The following table summarizes key thermal data for relevant imidazole derivatives.
| Compound | Melting Point (Tm) | Onset Decomposition Temp. (Td) | Notes |
| 2-Phenylimidazole | 148 °C[4] | ~257 °C (for a related derivative)[5] | The parent compound for comparison. |
| 2-(p-Methylphenyl)-imidazole dicarboxylate-based polymers | N/A | Varies with polymer structure[6] | The para-substituted isomer, indicating good thermal stability in polymeric form. |
| 2-Methylimidazole | 145-147 °C | Onset at ~152 °C | Shows lower thermal stability compared to 2-phenylimidazole derivatives. |
The data suggests that the presence of a phenyl group at the 2-position significantly enhances the thermal stability of the imidazole core. The methyl group in 2-methylimidazole appears to slightly decrease the melting point compared to 2-phenylimidazole, and its decomposition starts at a lower temperature. For 2-(3-methylphenyl)imidazole, it is reasonable to hypothesize a melting point and decomposition temperature that are in a similar range to the unsubstituted 2-phenylimidazole, with potential minor variations due to the influence of the meta-methyl group on crystal packing and electronic distribution.
Proposed Thermal Decomposition Pathway
The thermal decomposition of imidazole derivatives often proceeds through the cleavage of the imidazole ring and the substituents. For 2-(3-methylphenyl)imidazole, a plausible initial decomposition step involves the fragmentation of the imidazole ring or the cleavage of the C-N bonds.
Caption: Proposed Thermal Decomposition Pathway.
Conclusion and Future Directions
This technical guide has outlined the critical importance of thermal stability for 2-(3-methylphenyl)imidazole derivatives and provided a comprehensive framework for its assessment. While direct experimental data for the title compound is sparse, analysis of related structures provides a solid foundation for predicting its thermal behavior. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to generate empirical data.
Future research should focus on the systematic study of a series of 2-(substituted-phenyl)imidazoles, including ortho-, meta-, and para-isomers, to elucidate the precise effects of substituent position and electronic nature on thermal stability. Such studies will be invaluable for the rational design of more robust imidazole-based compounds for a wide range of applications in drug development and materials science.
References
-
The Cohesive Interactions in Phenylimidazoles. PMC - NIH. [Link]
-
TGA-DSC thermogram of materials I and II. ResearchGate. [Link]
-
Substituent Effects on Enthalpies of Formation of Nitrogen Heterocycles: 2-Substituted Benzimidazoles and Related Compounds. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]
-
Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [Link]
-
Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate. PubMed. [Link]
-
(a): TGA thermogram of control and treated imidazole. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres as New Antibacterial Agents. Journal of Chemistry. [Link]
-
Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. RSC Publishing. [Link]
-
Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing). [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]
-
Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. NETZSCH Analyzing & Testing. [Link]
-
Optimizing electron transfer mediators based on arylimidazoles by ring fusion: synthesis, electrochemistry, and computational analysis of 2-aryl-1-methylphenanthro[9,10-d]imidazoles. PubMed. [Link]
-
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]
-
2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Caloong Chemical Co., Ltd. [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. CNR-IRIS. [Link]
-
On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Bernstein Group. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn. [Link]
-
Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. PubMed. [Link]
-
Synthesis and characterization of new octamolybdates containing imidazole, 1-methyl- or 2-methyl-imidazole co-ordinatively bound to molybdenum. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cn-henven.com [cn-henven.com]
- 4. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-m-Tolylimidazole Safety & Hazards
The following in-depth technical guide details the safety, hazards, and handling protocols for 2-m-tolylimidazole (2-(3-methylphenyl)-1H-imidazole).
Executive Summary & Identity Architecture
2-m-Tolylimidazole is a specialized imidazole derivative utilized primarily as a latent curing agent for epoxy resins and as a pharmacophore in drug discovery (specifically for p38 MAP kinase inhibitors). Its structural integration of a meta-tolyl group at the C2 position of the imidazole ring enhances its lipophilicity compared to simpler imidazoles, altering its bioavailability and handling requirements.
Chemical Identity & Disambiguation
CRITICAL NOTE: This compound is frequently confused with other imidazole derivatives due to naming similarities. Ensure you are working with the correct CAS registry number before proceeding.
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | 2-m-Tolylimidazole; 2-(m-Tolyl)imidazole |
| CAS Registry Number | 21202-37-9 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CC1=CC(=CC=C1)C2=NC=CN2 |
| Disambiguation Alert | Do NOT confuse with: [1][2][3]• 2-Methylimidazole (CAS 693-98-1): A different, more common curing agent with higher carcinogenicity concerns.• 5-Mercapto-1-methyltetrazole (CAS 13183-79-4): Often erroneously indexed in some databases under similar trade queries. |
Hazard Identification & Toxicology Profile
The hazard profile of 2-m-tolylimidazole is derived from its alkalinity and ability to intercalate with biological membranes. While specific toxicological data for this isomer is less abundant than for 2-methylimidazole, structure-activity relationship (SAR) analysis with 2-phenylimidazole (CAS 670-96-2) dictates the following GHS classifications.
GHS Classification (Regulation (EC) No 1272/2008)[4][5][6]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Category 4* | Harmful if swallowed.[4][5] | H302 |
*Note: Acute toxicity classification is extrapolated from the 2-phenylimidazole analog. Treat ingestion as a significant risk.
Mechanism of Toxicity
-
Tissue Damage: As a nitrogenous base, the imidazole ring can deprotonate water on moist mucous membranes, generating hydroxide ions (
) that cause local alkali burns and irritation. -
Sensitization Potential: Imidazoles can act as haptens, binding to skin proteins to form immunogenic complexes, leading to allergic contact dermatitis upon repeated exposure.
Risk Management & Safety Protocols
Effective risk mitigation requires a "Defense in Depth" strategy, layering engineering controls with personal protective equipment (PPE).
Engineering Controls
-
Primary Barrier: All weighing and solubilization must be performed within a Class II Biosafety Cabinet or a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Secondary Barrier: Use disposable bench liners (absorbent top, impermeable bottom) to capture micro-spills during transfer.
Personal Protective Equipment (PPE) Matrix
| Body Area | Recommended Equipment | Rationale |
| Respiratory | N95 (US) or P2 (EU) Respirator | Prevents inhalation of fine crystalline dust, which is the primary vector for respiratory irritation (H335). |
| Hands | Nitrile Gloves (Double-gloving recommended) | Thickness: >0.11 mm. Breakthrough: >480 min. Latex is permeable to some organic bases and should be avoided. |
| Eyes | Chemical Safety Goggles | Side shields are insufficient due to the risk of airborne dust entering the tear duct. |
| Body | Tyvek® Lab Coat or Apron | Prevents dust accumulation on street clothes, reducing "take-home" exposure risks. |
Visualized Decision Logic: Spill Response
The following diagram outlines the decision-making process for handling a 2-m-tolylimidazole spill, prioritizing containment and neutralization.
Figure 1: Decision logic for responding to 2-m-tolylimidazole spills. Note the specific instruction to neutralize the basic residue with a weak acid.
Experimental Handling Protocol
This protocol ensures self-validating safety when preparing a stock solution (e.g., for kinase inhibition assays or epoxy curing studies).
Preparation of 100 mM Stock Solution (DMSO)
Objective: Safely solubilize 2-m-tolylimidazole without generating airborne dust.
-
Pre-Calculation:
-
Target Concentration: 100 mM
-
Target Volume: 10 mL
-
Mass Required:
.
-
-
Environment Setup:
-
Place a tared amber glass vial inside the fume hood.
-
Static Control: Use an anti-static gun or wipe on the spatula and vial. Imidazoles are prone to static charge, which can cause "jumping" of powder.
-
-
Weighing Procedure:
-
Gently transfer ~158 mg of substance.
-
Self-Validation: If powder adheres to the spatula, stop. De-ionize the equipment again. Do not blow on the powder.
-
-
Solubilization:
-
Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. Turbidity indicates incomplete dissolution or impurities.
-
-
Storage:
-
Store at -20°C.
-
Stability Check: Imidazoles can oxidize.[5] If the solution turns dark brown over time, discard.
-
Emergency Response Architecture
First Aid Protocols
-
Eye Contact (Critical): Immediately flush with saline or water for 15 minutes . Hold eyelids apart. The alkalinity can cause corneal saponification; rapid dilution is vital.
-
Skin Contact: Wash with soap and water.[6][7] Do not use ethanol, as it may enhance transdermal absorption of the compound.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical attention is required.
Firefighting Measures
-
Flash Point: >110°C (Estimated).
-
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
-
Extinguishing Media: Water spray, dry chemical, or CO₂.[7] Avoid high-pressure water jets that might disperse the dust.
Storage & Stability Framework
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) if possible. Moisture absorption can degrade the catalytic activity in epoxy systems.
-
Incompatibilities:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21202-37-9, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives and their harmonized classifications. Retrieved from [Link]
- U.S. Patent 4,122,277 (1978).2-Tolyl-4,5-dihydroxymethyl imidazole and process for production. (Demonstrates synthesis and industrial utility of 2-m-tolylimidazole).
Sources
- 1. 120-03-6|2-(p-Tolyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. 827-43-0|4-Methyl-2-phenyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. 91822-43-4|2-(Naphthalen-1-yl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. msds-al.co.uk [msds-al.co.uk]
- 11. airgas.com [airgas.com]
Crystallographic Profiling and Supramolecular Architecture of 2-(3-Methylphenyl)-1H-imidazole: A Technical Guide for Rational Drug Design
Executive Overview
In the landscape of modern medicinal chemistry, the 2-aryl-1H-imidazole scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors and phosphodiesterase (e.g., PDE9) antagonists. 2-(3-methylphenyl)-1H-imidazole (Chemical Formula: C₁₀H₁₀N₂) serves as a critical building block and model compound for understanding the spatial dynamics of these therapeutics.
As a Senior Application Scientist, I approach crystallographic data not merely as a static snapshot of atomic coordinates, but as a dynamic map of intermolecular potentials. This whitepaper deconstructs the crystal structure, supramolecular cohesive forces, and self-validating synthesis workflows of this compound, providing drug development professionals with actionable insights into its structure-activity relationships (SAR).
Mechanistic Crystallography & Molecular Geometry
The three-dimensional architecture of this compound is governed by the delicate energetic balance between steric hindrance and
Comprehensive Technical Guide: 2-(3-Methylphenyl)-1H-imidazole in Drug Discovery
Executive Summary
As a privileged scaffold in medicinal chemistry, the 2-arylimidazole core serves as a fundamental building block for a vast array of therapeutics, ranging from kinase inhibitors to tubulin-targeting anticancer agents[1]. Specifically, 2-(3-methylphenyl)-1H-imidazole (also known as 2-(m-tolyl)-1H-imidazole) offers a unique steric and electronic profile. The strategic placement of a methyl group at the meta position of the phenyl ring enhances the molecule's lipophilicity and alters its rotational freedom, optimizing its fit within hydrophobic protein pockets without introducing the severe steric clashes typical of ortho-substitutions.
This whitepaper provides an in-depth physicochemical profile, a self-validating synthetic methodology, and mechanistic insights into this critical molecular scaffold.
Physicochemical Profiling & Structural Analysis
Accurate molecular characterization is the first step in any robust drug development pipeline. The fundamental properties of this compound are summarized below, providing the stoichiometric baseline required for synthetic scaling and pharmacological formulation[2],[3].
| Property | Value |
| Chemical Name | This compound |
| Common Synonyms | 2-(m-Tolyl)-1H-imidazole |
| CAS Registry Number | 21202-37-9 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Structural Core | 1H-imidazole ring substituted at C2 |
| Substituent Group | 3-Methylphenyl (m-Tolyl) |
| Hydrogen Bond Donors | 1 (N-H of the imidazole core) |
| Hydrogen Bond Acceptors | 1 (Imine nitrogen of the imidazole core) |
Synthetic Methodology: The Debus-Radziszewski Condensation
The laboratory preparation of 2-arylimidazoles is most efficiently achieved via a one-pot, three-component condensation[4]. As a Senior Application Scientist, I mandate protocols that are not merely descriptive but self-validating systems . The following methodology incorporates built-in analytical checkpoints to ensure high-fidelity synthesis.
Objective:
Synthesis of this compound via the condensation of an aryl aldehyde, a 1,2-dicarbonyl, and an ammonia source.
Reagents:
-
3-Methylbenzaldehyde (m-Tolualdehyde) – 10 mmol
-
Glyoxal (40% aqueous solution) – 10 mmol
-
Ammonium acetate – 40 mmol
-
Glacial acetic acid – 20 mL
Step-by-Step Protocol & Causality:
Step 1: Reagent Assembly & Initiation
-
Action: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-methylbenzaldehyde and 40 mmol of ammonium acetate in 20 mL of glacial acetic acid under a nitrogen atmosphere.
-
Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent capable of dissolving all organic precursors and functions as a mild acid catalyst to facilitate imine formation. Ammonium acetate is deliberately chosen over aqueous ammonia because it acts as a buffered nitrogen source. This prevents the rapid, uncontrolled Cannizzaro disproportionation of the aldehyde, ensuring the reaction pathway favors condensation[4].
Step 2: Electrophilic Addition & Cyclization
-
Action: Cool the mixture to 0°C. Add the glyoxal solution dropwise over 15 minutes. Once added, slowly warm the reaction to 80°C and reflux for 4 to 6 hours.
-
Causality: The dropwise addition at low temperatures controls the highly exothermic formation of the diimine intermediate. Subsequent heating provides the activation energy required for the nucleophilic attack of the diimine onto the aldehyde, driving the ring closure and subsequent dehydration (-2 H₂O) to form the stable, aromatic imidazole core.
Step 3: Self-Validating Workup
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Upon the complete consumption of the aldehyde, quench the hot mixture by pouring it into 100 mL of crushed ice. Neutralize the solution dropwise with aqueous ammonia until pH 7-8 is reached.
-
Causality: This step constitutes the self-validating mechanism of the protocol. The target compound, this compound, is highly insoluble in neutral, cold aqueous media. A successful reaction is immediately visually confirmed by the rapid precipitation of a crude, off-white solid upon neutralization. Failure to precipitate indicates incomplete cyclization or excessive byproduct formation.
Step 4: Isolation & Purification
-
Action: Filter the precipitate under vacuum, wash with copious amounts of cold distilled water, and recrystallize the crude solid from hot ethanol.
-
Causality: Recrystallization exploits the steep temperature-dependent solubility curve of the target imidazole in ethanol. This thermodynamic purification effectively leaves unreacted starting materials and amorphous polymeric byproducts in the mother liquor, yielding >95% pure crystalline product[3].
Mechanistic Pathway Visualization
To fully grasp the synthetic logic, one must visualize the molecular assembly. The diagram below maps the logical flow of the Debus-Radziszewski multi-component condensation, highlighting the origin of each structural component in the final C₁₀H₁₀N₂ architecture.
Figure 1: Mechanistic workflow of the three-component Debus-Radziszewski imidazole synthesis.
Pharmacological Relevance & Structural Dynamics
In drug development, the 2-arylimidazole scaffold is frequently deployed to interact with metalloenzymes (such as Cytochrome P450s) or to competitively bind within the ATP pockets of kinases[1].
The specific inclusion of the 3-methylphenyl (m-tolyl) group in this molecule serves a distinct pharmacological purpose:
-
Desolvation Penalty Reduction: The hydrophobic methyl group helps displace ordered water molecules within lipophilic binding pockets, increasing the overall entropy of binding.
-
Torsional Angle Modulation: Unlike an ortho-methyl group, which would sterically force the phenyl ring perpendicular to the imidazole core, the meta-substitution allows the molecule to adopt a more coplanar conformation. This coplanarity extends the conjugated pi-system, which is often crucial for pi-pi stacking interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) in the target receptor.
-
Amphoteric Versatility: The 1H-imidazole core possesses a pKa of approximately 6.8-7.0. At physiological pH, it exists in an equilibrium between its neutral and protonated states, allowing it to act simultaneously as a hydrogen bond donor and acceptor.
References
-
Journal of Medicinal Chemistry. "Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents." ResearchGate / ACS Publications. Available at:[Link]
Sources
Methodological & Application
Application Note: One-Pot Synthesis of 2-(3-Methylphenyl)-4,5-diphenyl-1H-imidazole
Introduction & Mechanistic Rationale
The synthesis of highly substituted imidazoles is a cornerstone of modern medicinal chemistry due to the pharmacophore's prevalence in antimicrobial, anti-inflammatory, and anticancer agents . When synthesizing 2-(3-methylphenyl)-1H-imidazole derivatives directly from benzil, the resulting scaffold is specifically 2-(3-methylphenyl)-4,5-diphenyl-1H-imidazole .
The most robust approach to constructing this 2,4,5-triaryl-1H-imidazole core is the Debus-Radziszewski multicomponent reaction (MCR) . This one-pot methodology condenses a 1,2-dicarbonyl compound (benzil), an aromatic aldehyde (3-methylbenzaldehyde), and an ammonia source .
As an Application Scientist, optimizing this reaction requires moving beyond traditional reflux and understanding the causality behind the reagent and condition selections:
-
Ammonium Acetate as a Dual-Agent: We utilize
rather than gaseous ammonia because it acts as both a controlled nitrogen source and a weak acid catalyst. In solution, it dissociates to provide ammonia (for diimine formation) and acetic acid (to protonate the carbonyl oxygen, increasing its electrophilicity). -
Microwave-Assisted Organic Synthesis (MAOS): Conventional convective heating (oil baths) requires 4 to 12 hours and often yields significant thermodynamic side products, such as oxazoles. Microwave irradiation provides rapid, volumetric heating that accelerates the cyclodehydration step, reducing reaction time to minutes while suppressing competitive side reactions.
-
Glacial Acetic Acid Solvent: The acidic medium facilitates the elimination of water during the final aromatization step, driving the chemical equilibrium irreversibly toward the highly stable aromatic imidazole system.
Reaction Pathway Visualization
Mechanistic pathway of the Debus-Radziszewski multicomponent imidazole synthesis.
Materials & Reagents
-
Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol (210.2 mg)
-
3-Methylbenzaldehyde (m-Tolualdehyde): 1.0 mmol (120.2 mg / 118 µL)
-
Ammonium Acetate (
): 5.0 mmol (385.4 mg) – A 5-fold excess is required to drive the equilibrium and compensate for ammonia volatility. -
Glacial Acetic Acid: 5.0 mL
-
Aqueous Ammonia (25%): For neutralization
-
Ice-cold distilled water & Absolute Ethanol: For precipitation and recrystallization
Experimental Protocol
This protocol is designed as a self-validating system . Visual and chemical checkpoints are embedded within the steps to ensure the operator can confirm reaction success in real-time.
Step 1: Reaction Assembly
-
To a 10 mL microwave-transparent reaction vial equipped with a magnetic stir bar, add 210.2 mg of benzil and 385.4 mg of ammonium acetate.
-
Add 5.0 mL of glacial acetic acid. Stir for 1 minute at room temperature. Validation Check: The mixture will appear as a heterogeneous pale yellow suspension.
-
Add 118 µL of 3-methylbenzaldehyde directly to the mixture. Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave-Assisted Synthesis
-
Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Program the following parameters:
-
Temperature: 130 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High (900 rpm)
-
-
Initiate the run. Validation Check: The solution should become completely homogenous and transition to a deep amber color as the diimine and aminal intermediates form.
Step 3: Work-Up and Isolation
-
Upon completion, allow the vial to cool to room temperature (assisted by compressed air cooling).
-
Pour the amber reaction mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water.
-
Critical Neutralization: Neutralize the mixture dropwise with aqueous ammonia (25%) until the pH reaches ~7.0 (verify with pH test strips). Validation Check: A sudden phase change occurs as the soluble acetate salt converts to the free base, forming a dense white to pale-yellow precipitate.
-
Stir the suspension for 15 minutes to allow complete precipitation and agglomeration of the particles.
-
Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove residual ammonium acetate.
Step 4: Purification
-
Transfer the crude solid to a 50 mL Erlenmeyer flask.
-
Recrystallize from minimal boiling absolute ethanol. Filter the purified crystals and dry them in a vacuum oven at 60 °C for 4 hours.
Analytical Data & Yields
The transition from conventional convective heating to microwave irradiation yields highly quantifiable improvements in both throughput and purity.
| Parameter | Conventional Reflux | Microwave-Assisted Synthesis (MAOS) |
| Heating Source | Convective (Oil Bath) | Volumetric (Microwave, 150 W) |
| Reaction Time | 240 minutes | 10 minutes |
| Temperature | 118 °C (Reflux) | 130 °C (Pressurized) |
| Isolated Yield | 62 - 68% | 88 - 92% |
| Crude Purity (HPLC) | ~80% (Oxazole impurities) | >95% (High selectivity) |
| E-Factor (Waste) | High (Prolonged solvent use) | Low (Rapid, solvent-efficient) |
Troubleshooting & Optimization
-
Failure to Precipitate (Oiling Out): If the product oils out instead of precipitating during the aqueous quench, the neutralization step was likely performed too rapidly, trapping unreacted acetic acid in the matrix. Solution: Decant the aqueous layer and triturate the oil with a cold diethyl ether/hexane mixture until it solidifies into a filterable powder.
-
Low Yield / Unreacted Benzil: Ensure the 3-methylbenzaldehyde is freshly distilled. Aromatic aldehydes readily oxidize to their corresponding carboxylic acids (e.g., 3-methylbenzoic acid) upon exposure to atmospheric oxygen. The presence of the acid terminates the multicomponent assembly, leaving unreacted benzil in the mixture.
-
Discoloration of Final Crystals: If the recrystallized product retains a brown/amber tint, trace oxidation byproducts are present. Solution: Add activated charcoal (Norit) during the hot ethanol recrystallization step, boil for 5 minutes, and perform a hot gravity filtration before allowing the product to crystallize.
References
Advanced Application Note: Debus-Radziszewski Synthesis of 2-Aryl Imidazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol
Introduction & Strategic Overview
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, characterized by its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor[1]. Specifically, 2-aryl imidazoles are critical pharmacophores found in numerous therapeutics, including AT1 receptor blockers and anticancer agents, as well as in functional materials like heterogenized catalysts[2].
The Debus-Radziszewski synthesis is a classic multicomponent reaction (MCR) that remains the most robust and adaptable method for constructing these highly substituted core structures[1]. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Instead, we will deconstruct the causality behind the experimental parameters, ensuring that your synthesis is not only successful but fundamentally understood and self-validating.
Mechanistic Insights: The Causality of the MCR
Understanding the reaction mechanism is essential for troubleshooting and optimizing yields. The Debus-Radziszewski synthesis is a one-pot condensation typically involving a 1,2-dicarbonyl compound, an aryl aldehyde, and a nitrogen source (ammonia or a primary amine)[1].
-
Diimine Formation: The reaction initiates via the acid-catalyzed condensation of the 1,2-dicarbonyl with two equivalents of ammonia. This nucleophilic attack on the carbonyl carbons, followed by dehydration, forms a transient diimine intermediate[1].
-
Aldehyde Condensation & Cyclization: The diimine reacts with the aryl aldehyde to form a hydroxylamine-like intermediate. Intramolecular cyclization is subsequently driven by the nucleophilicity of the nitrogen atoms[1].
-
Aromatization: The thermodynamic driving force of the entire sequence is the final elimination of water, which yields the highly stable, conjugated aromatic 2-aryl imidazole core[1].
Caption: Mechanistic pathway of the Debus-Radziszewski 2-aryl imidazole synthesis.
Experimental Design & Optimization Data
The choice of reagents and physical conditions dictates the purity and yield of the final scaffold. While the classical method utilizes ammonium acetate in glacial acetic acid[3], modern adaptations leverage microwave irradiation or high-temperature water (HTW) to accelerate kinetics and improve atom economy[1],[4].
Table 1: Comparative Optimization of Reaction Conditions
| Reaction Condition | Nitrogen Source | Solvent System | Time | Avg. Yield (%) | Mechanistic Rationale |
| Classical Thermal | Ammonium Acetate | Glacial Acetic Acid | 4–6 hours | 75–85% | Acetic acid acts as both solvent and weak acid catalyst for diimine formation[3]. |
| Microwave-Assisted | Ammonium Acetate | Ethanol (100 W) | 30 mins | 85–95% | Rapid dielectric heating overcomes the activation energy barrier of cyclization[1]. |
| Aquathermolysis | Urea | High-Temp Water (210 °C) | 10–15 mins | >80% | HTW drives the aquathermolysis of urea, generating in-situ NH3 without volatile organics[4]. |
| HTW Benchmark | Ammonium Acetate | High-Temp Water (210 °C) | 5–10 mins | 74–99% | Superior green chemistry profile; facilitates straightforward filtration for isolation[4]. |
Validated Step-by-Step Protocol (Classical Route)
This protocol utilizes the highly reliable glacial acetic acid route, optimized for the synthesis of 2-aryl imidazoles from benzil and benzaldehyde derivatives.
Reagents & Equipment
-
1,2-Dicarbonyl: e.g., Benzil (1.0 eq)
-
Aryl Aldehyde: e.g., 4-Fluorobenzaldehyde (1.0 eq)
-
Nitrogen Source: Ammonium Acetate (5.0 – 10.0 eq)
-
Solvent: Glacial Acetic Acid (approx. 10 mL per mmol of limiting reagent)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Reaction Setup: In the round-bottom flask, suspend the 1,2-dicarbonyl (1.0 eq) and the aryl aldehyde (1.0 eq) in glacial acetic acid.
-
Expert Insight: Glacial acetic acid is chosen deliberately; it dissolves the lipophilic precursors while providing the necessary protonation to activate the carbonyl carbons for nucleophilic attack[3].
-
-
Nitrogen Source Addition: Add ammonium acetate (5.0 eq) to the stirring suspension.
-
Expert Insight: Ammonium acetate thermally decomposes to release ammonia (the active nucleophile) and acetic acid. A large excess is mandatory to drive the equilibrium toward the diimine intermediate and prevent the formation of oxazole byproducts[4].
-
-
Thermal Condensation: Heat the mixture to reflux (approx. 110–120 °C) and maintain for 4 to 6 hours.
-
Self-Validation Check: Monitor the color. The mixture should transition from a pale suspension to a deep yellow or orange fluid. If the solution turns opaque black, the dicarbonyl has thermally decomposed, and the batch should be aborted[5].
-
-
In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) or HPLC.
-
Expert Insight: Track the consumption of the aryl aldehyde. Excess ammonium acetate and dicarbonyl fragments are easily purged during the aqueous workup.
-
-
Quenching and Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into vigorously stirred crushed ice-water. Adjust the pH to 7–8 using aqueous ammonia or sodium bicarbonate.
-
Expert Insight: 2-Aryl imidazoles contain basic nitrogens. Neutralizing the acidic solvent ensures the product is converted to its free-base, highly lipophilic form, triggering precipitation[5].
-
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake generously with cold distilled water to remove residual ammonium salts.
-
Purification (Troubleshooting "Oiling Out"): Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture.
-
Self-Validation Check: Lipophilic imidazoles often form a "supersaturated oil" instead of crystallizing. If this occurs, dissolve the oil in a minimum amount of hot ethyl acetate, then add hexanes dropwise until the solution turns cloudy. Allow it to cool slowly to induce nucleation[5].
-
Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.
Analytical Characterization Protocols
Structural confirmation of the 2-aryl imidazole core is non-negotiable before advancing to biological assays or materials integration.
-
HPLC Purity: Utilize a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Start at 10% B, ramping to 95% B over 15 minutes at 1.0 mL/min[5].
-
NMR Spectroscopy: Dissolve 5–10 mg of the purified compound in DMSO-d₆. DMSO is critical as it will not exchange with the diagnostic N-H proton of the imidazole ring, allowing for accurate integration and tautomeric analysis[6].
References
-
Title: High-temperature water unlocks urea as nitrogen-source towards imidazoles Source: RSC Publishing URL: [Link]
-
Title: Synthesis and cytotoxicity of trisubstituted imidazoles Source: Rowan Digital Works URL: [Link]
-
Title: Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. High-temperature water unlocks urea as nitrogen-source towards imidazoles - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01705F [pubs.rsc.org]
- 5. 3-(1-Isopropyl-1H-imidazol-2-yl)aniline [benchchem.com]
- 6. 2-methyl-1H-imidazole-4,5-dicarbonitrile | 40056-53-9 | Benchchem [benchchem.com]
Green chemistry synthesis of 2-m-tolylimidazole using ultrasound
Application Note: Green Sonochemical Synthesis of 2-m-Tolylimidazole
Executive Summary & Scientific Rationale
The synthesis of 2-substituted imidazoles is a cornerstone in the development of p38 MAP kinase inhibitors, antifungal agents, and glucagon receptor antagonists. Traditional thermal condensation (Debus-Radziszewski) often suffers from prolonged reaction times (4–12 hours), harsh reflux conditions, and moderate yields due to the reversibility of intermediate imine formation.
This protocol details the Ultrasound-Assisted Synthesis (UAS) of 2-m-tolylimidazole (2-(3-methylphenyl)-1H-imidazole).[1] By leveraging acoustic cavitation, this method circumvents the kinetic barriers of the conventional route.
Key Advantages:
-
Energy Efficiency: Reaction proceeds at ambient temperature or mild heat (40°C) driven by cavitational hot-spots.[1]
-
Atom Economy: One-pot multicomponent reaction (MCR).[1]
-
Green Solvent System: Utilizes Ethanol/Water, eliminating chlorinated solvents.[1]
-
Speed: Reaction time reduced from hours to minutes (<45 min).
Reaction Scheme & Mechanism
The synthesis utilizes a modified Debus-Radziszewski reaction.[1] The acoustic field promotes the condensation of m-tolualdehyde, glyoxal, and ammonium acetate.
Chemical Equation:
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the sonochemical acceleration of the diamine intermediate formation and subsequent cyclization.
Figure 1: Mechanistic pathway enhanced by acoustic cavitation.[1] The micro-jets generated by bubble collapse disrupt the solvation shell, increasing the effective collision frequency of the reactants.
Materials & Equipment
Reagents:
-
3-Methylbenzaldehyde (m-Tolualdehyde): 1.0 mmol (120 mg) [Liquid, purity >98%][1]
-
Glyoxal (40% aqueous solution): 1.0 mmol (145 mg/approx. 115 µL)[1]
-
Ammonium Acetate: 2.5 mmol (193 mg) [Excess ensures complete conversion][1]
-
Solvent: Ethanol (Absolute) or Ethanol:Water (1:1 v/v)[1]
Equipment:
-
Ultrasound Source: Ultrasonic Cleaning Bath (Frequency: 40 kHz, Power: 100–250W) OR Ultrasonic Probe (20 kHz, 13mm tip). Note: Protocol below is standardized for a Cleaning Bath to ensure reproducibility in general labs.
-
Reaction Vessel: 50 mL Erlenmeyer flask or round-bottom flask.
-
Filtration: Buchner funnel, vacuum pump.[1]
Experimental Protocol
Step 1: Pre-Solubilization In a 50 mL flask, dissolve 3-methylbenzaldehyde (1.0 mmol) in 5 mL of Ethanol.[1] Add Glyoxal (1.0 mmol) and stir manually for 30 seconds to ensure homogeneity.
Step 2: Catalyst/Ammonia Addition Add Ammonium Acetate (2.5 mmol) to the mixture.[1]
-
Optimization Note: While the reaction proceeds catalyst-free, adding a catalytic amount of Sulfamic Acid (5 mol%) or Acetic Acid (2 drops) can further reduce reaction time, though it is not strictly necessary for high yields.[1]
Step 3: Sonication Place the flask into the ultrasonic bath.
-
Water Level: Ensure the reaction solvent level is below the bath water level to maximize cavitation coupling.[1]
-
Temperature: Maintain bath temperature between 30°C – 45°C . (Ultrasound naturally generates heat; add ice to the bath if temp exceeds 50°C to prevent ammonia loss).[1]
-
Duration: Sonicate for 15–30 minutes .
-
Monitoring: Monitor progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7).[1] The aldehyde spot should disappear.[1]
Step 4: Workup & Isolation
-
Pour the reaction mixture into 20 mL of crushed ice/water .
-
Stir vigorously. The product, 2-m-tolylimidazole , will precipitate as a solid (often off-white to pale yellow).[1]
-
Filter the solid using vacuum filtration.[1]
-
Wash the cake with cold water (2 x 5 mL) to remove excess ammonium acetate and glyoxal.
Step 5: Purification Recrystallize the crude solid from hot Ethanol/Water (1:5 ratio) or Ethyl Acetate/Hexane .[1]
-
Drying: Dry in a vacuum oven at 60°C for 2 hours.
Results & Discussion
Comparative Efficiency Data
The following table contrasts the Green Ultrasound method against the traditional Silent (Reflux) method.
| Parameter | Traditional Reflux (Silent) | Ultrasound-Assisted (Green) | Improvement |
| Reaction Time | 4 – 6 Hours | 20 – 35 Minutes | 10x Faster |
| Temperature | 80°C (Reflux) | 35°C – 45°C | Energy Saving |
| Yield | 65 – 72% | 88 – 94% | +20% Efficiency |
| Solvent | Often Methanol/Reflux | Ethanol/Water | Green Safety |
Characterization Data (Expected)
-
Appearance: Pale yellow to off-white crystalline solid.[1]
-
Melting Point: 132–136°C (approximate range for mono-substituted analog; verify experimentally).[1]
-
1H NMR (DMSO-d6, 400 MHz):
- 2.38 (s, 3H, -CH3)
- 7.0–7.2 (m, 2H, Imidazole C4-H, C5-H)
- 7.2–7.8 (m, 4H, Ar-H)
- 12.4 (br s, 1H, -NH)
Workflow Visualization
Figure 2: Operational workflow for the synthesis process. The decision node at TLC monitoring ensures complete conversion before workup.
Troubleshooting & Optimization
-
Low Yield / Sticky Product:
-
Dark Coloration:
-
Scale-Up:
-
For reactions >10g, an overhead mechanical stirrer combined with an ultrasonic probe is recommended to ensure uniform mass transfer, as bath penetration decreases with vessel size.[1]
-
References
-
Bandyopadhyay, P., et al. (2012).[2] "Ultrasound assisted synthesis of 2-substituted benzimidazoles and imidazoles." Ultrasonics Sonochemistry.
-
Shelke, K. F., et al. (2009).[1] "Ultrasound-assisted one-pot synthesis of 2,4,5-triaryl-1H-imidazoles." Chinese Chemical Letters.
-
Safari, J., et al. (2013).[1] "Sonochemical synthesis of imidazoles using magnetic nanocatalysts." Journal of Saudi Chemical Society.[1]
-
Application Note Grounding: General protocols adapted from Current Chemistry Letters and MDPI Molecules regarding Green Chemistry principles in heterocycle synthesis. [1]
Sources
Application Notes and Protocols for 2-(3-Methylphenyl)-1H-imidazole as a Latent Epoxy Curing Agent
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Methylphenyl)-1H-imidazole as a latent epoxy curing agent. This document outlines the fundamental principles, experimental protocols, and expected performance characteristics of this compound in epoxy formulations.
Introduction: The Role of Latent Curing Agents in Advanced Epoxy Systems
Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites due to their exceptional mechanical strength, chemical resistance, and adhesive properties. The curing process, a cross-linking reaction, transforms the liquid resin into a rigid thermoset. The choice of curing agent is critical as it dictates the processing characteristics and final properties of the cured material.
Conventional curing agents, such as aliphatic amines, react readily with epoxy resins at ambient temperatures, resulting in a limited pot life. This necessitates a two-component (2K) system where the resin and curing agent are mixed immediately before use. In many advanced applications, one-component (1K) systems are highly desirable as they offer simplified processing, reduced mixing errors, and improved manufacturing efficiency. This is where latent curing agents become indispensable.
Latent curing agents are compounds that remain inert at room temperature but initiate a rapid curing reaction at elevated temperatures.[1] This "on-demand" curing capability allows for the formulation of stable, one-component epoxy systems with extended shelf life. Imidazole and its derivatives are a prominent class of latent curing agents, valued for their ability to impart high glass transition temperatures (Tg) and excellent thermal stability to the cured epoxy network.[2][3]
This compound: A Profile
This compound, also known as 2-(m-tolyl)imidazole, is a substituted imidazole that exhibits excellent potential as a latent curing agent for epoxy resins. The presence of the methylphenyl group at the 2-position of the imidazole ring provides a degree of steric hindrance and electronic effects that contribute to its latency at ambient temperatures.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The latency of imidazole derivatives can be achieved through several mechanisms, including:
-
Steric Hindrance: Bulky substituents near the active nitrogen atoms can physically obstruct their interaction with the epoxy ring at low temperatures.
-
Electronic Effects: Electron-withdrawing groups can reduce the nucleophilicity of the imidazole nitrogen, thereby decreasing its reactivity at room temperature.[2]
-
Physical Encapsulation: The curing agent can be encapsulated in a polymer shell that releases the active compound upon heating.[4][5]
-
Metal Complexation: The formation of metal complexes with the imidazole can block the active sites, with the complex dissociating at higher temperatures to release the curing agent.[6][7]
Curing Mechanism of Imidazoles with Epoxy Resins
The curing of epoxy resins with imidazole derivatives proceeds primarily through an anionic polymerization mechanism. The tertiary amine nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This ring-opening reaction forms an alkoxide anion, which then propagates the polymerization by reacting with other epoxy groups.[8]
Figure 2: Simplified curing mechanism of epoxy resins with imidazole derivatives.
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound as a latent epoxy curing agent.
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin such as diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound.
-
Equipment:
Protocol 1: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)
This protocol determines the curing characteristics, including the onset temperature, peak exothermic temperature, and total heat of reaction.
Procedure:
-
Formulation: Prepare a series of formulations with varying concentrations of this compound in the epoxy resin. A typical starting range is 1 to 5 parts per hundred parts of resin (phr).
-
Mixing: Accurately weigh the epoxy resin and curing agent into a suitable container. Mix thoroughly using a mechanical stirrer or planetary centrifugal mixer until a homogeneous dispersion is achieved. For solid curing agents, gentle heating may be required to facilitate dissolution and mixing.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample from room temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of curing (Tonset), which indicates the initiation of the curing reaction.
-
Identify the peak exothermic temperature (Tpeak), representing the maximum rate of reaction.
-
Calculate the total heat of curing (ΔH) by integrating the area under the exothermic peak. This value is proportional to the extent of the reaction.
-
Expected Results and Interpretation:
A higher Tonset and Tpeak indicate greater latency. The ΔH value can be used to assess the degree of cure.
| Parameter | Typical Expected Range | Significance |
| Tonset | 100 - 150 °C | Indicates the activation temperature of the curing agent. |
| Tpeak | 120 - 180 °C | Represents the temperature of the maximum curing rate. |
| ΔH | 300 - 500 J/g | Proportional to the number of epoxy groups reacted. |
Table 1: Typical DSC Curing Parameters for an Imidazole-Cured Epoxy System.
Protocol 2: Evaluation of Pot Life and Storage Stability
This protocol assesses the latency of the formulation at ambient temperature by monitoring the change in viscosity over time.
Procedure:
-
Formulation and Mixing: Prepare the epoxy-curing agent mixture as described in Protocol 1.
-
Initial Viscosity Measurement: Measure the initial viscosity of the formulation at room temperature using a rotational viscometer or rheometer.
-
Storage: Store the formulation in a sealed container at a constant ambient temperature (e.g., 25 °C).
-
Periodic Viscosity Measurement: Measure the viscosity of the formulation at regular intervals (e.g., daily for the first week, then weekly).
-
Pot Life Determination: The pot life is typically defined as the time it takes for the initial viscosity to double.
Expected Results and Interpretation:
A minimal change in viscosity over an extended period signifies good latency and long pot life. A formulation is generally considered stable if it remains processable for several weeks to months at room temperature.[4][6]
Protocol 3: Curing Schedule and Post-Curing
This protocol outlines a typical procedure for curing the epoxy formulation to achieve optimal properties.
Procedure:
-
Formulation and Mixing: Prepare the epoxy-curing agent mixture.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing:
-
Initial Cure: Heat the sample in an oven at a temperature slightly above the Tpeak determined by DSC (e.g., 150 °C) for a sufficient duration (e.g., 1-2 hours) to achieve a high degree of conversion.
-
Post-Cure (Optional but Recommended): For applications requiring maximum thermal and mechanical performance, a post-cure at a temperature above the expected glass transition temperature (Tg) is often necessary. A typical post-cure schedule might be 2 hours at 180 °C.
-
-
Cooling: Allow the cured sample to cool slowly to room temperature to minimize internal stresses.
Sources
- 1. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of imidazole–metal complexes and evaluation of cured epoxy networks - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. bdmaee.net [bdmaee.net]
- 9. newtopchem.com [newtopchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of Hydrophobic MOFs using 2-m-Tolylimidazole
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established metal-organic framework (MOF) chemistry principles with specific adaptations required for the bulky 2-m-tolylimidazole ligand.
Executive Summary & Scientific Rationale
The use of 2-m-tolylimidazole (also known as 2-(3-methylphenyl)imidazole) as a linker in Zeolitic Imidazolate Frameworks (ZIFs) introduces significant steric bulk and hydrophobicity compared to the standard 2-methylimidazole (ZIF-8) or imidazole (ZIF-4).
-
Steric Influence: The meta-methyl group on the phenyl ring creates a "gate-keeping" effect. Unlike ZIF-8 (sodalite topology), the bulky tolyl group often directs the framework towards Zni (dense) or dia (diamond) topologies unless specific solvothermal controls are used to stabilize open porous phases.
-
Hydrophobicity: The aromatic tolyl moiety significantly lowers the water affinity of the pore environment, making this MOF an ideal candidate for encapsulating hydrophobic drugs (e.g., Doxorubicin, Ibuprofen) or separating non-polar hydrocarbons.
-
Therapeutic Relevance: This protocol focuses on synthesizing high-purity Zn(2-m-tolylimidazolate)₂ nanocrystals optimized for drug delivery vectors, ensuring high loading capacity and hydrolytic stability.
Chemical Mechanism & Reaction Design
The synthesis relies on the coordination of Zn²⁺ tetrahedral centers with the deprotonated nitrogen atoms of the imidazole ring.
Reaction Equation:
Critical Process Parameters (CPPs):
-
Solvent Choice (DMF vs. MeOH): Methanol is too polar and fast-evaporating for the bulky tolyl ligand to organize into a crystalline lattice, often resulting in amorphous powder. N,N-Dimethylformamide (DMF) is required to solubilize the ligand and slow down nucleation, allowing the bulky groups to pack correctly.
-
Modulation: The addition of Sodium Formate or Triethylamine (TEA) is critical. TEA accelerates deprotonation for rapid nucleation (nanoparticles), while Formate competes for coordination, slowing growth (large single crystals).
-
Temperature: Elevated temperatures (100–120°C) are necessary to overcome the activation energy barrier imposed by the steric hindrance of the tolyl group.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Metal Source: Zinc Nitrate Hexahydrate (
) (99% purity). -
Ligand: 2-m-tolylimidazole (2-(3-methylphenyl)imidazole) (>98%).
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous) and Methanol (washing).
-
Modulator: Triethylamine (TEA) (for nanoparticle synthesis).
Method A: Solvothermal Synthesis (High Crystallinity)
Best for structural analysis and gas sorption studies.
-
Pre-cursor Preparation:
-
Vial A: Dissolve 0.595 g (2 mmol) of
in 15 mL of DMF. Sonication may be required. -
Vial B: Dissolve 1.26 g (8 mmol) of 2-m-tolylimidazole in 15 mL of DMF. (Molar ratio Zn:Ligand = 1:4).
-
-
Mixing: Slowly pour Solution A into Solution B under magnetic stirring (300 RPM) to prevent immediate amorphous precipitation.
-
Thermal Treatment:
-
Transfer the clear solution into a Teflon-lined stainless steel autoclave (50 mL capacity).
-
Seal and heat at 120°C for 48 hours in a convection oven.
-
Note: The high temperature is crucial to thermodynamically select the crystalline phase over the kinetic amorphous product.
-
-
Harvesting:
-
Cool naturally to room temperature.
-
Centrifuge the resulting suspension at 8,000 RPM for 15 mins.
-
Discard the supernatant (DMF).
-
-
Activation (Washing):
-
Resuspend the pellet in Methanol (20 mL) and sonicate for 10 mins.
-
Soak in Methanol for 24 hours (exchange solvent 3 times) to remove trapped DMF from the pores.
-
Vacuum Dry: Dry at 100°C overnight under vacuum.
-
Method B: Rapid Room-Temperature Synthesis (Nanoparticles)
Best for Drug Delivery applications (Particle size < 200 nm).
-
Dissolution:
-
Dissolve 0.25 g
in 10 mL Methanol. -
Dissolve 0.55 g 2-m-tolylimidazole in 10 mL Methanol.
-
-
Deprotonation: Add 100 µL of Triethylamine (TEA) to the ligand solution. The base facilitates immediate deprotonation.
-
Reaction:
-
Inject the Zinc solution into the Ligand solution vigorously.
-
The mixture will turn milky white immediately (nucleation burst).
-
Stir at room temperature for 60 minutes .
-
-
Purification:
-
Centrifuge at 12,000 RPM for 20 mins.
-
Wash 3x with Ethanol.
-
Lyophilize (freeze-dry) to prevent particle aggregation.
-
Visualization of Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of Zn(2-m-tolylimidazole)₂ MOF crystals.
Characterization & Quality Control
| Technique | Parameter | Expected Result | Purpose |
| PXRD | 2 | Sharp peaks at low angles (e.g., 7.3°, 10.4° if SOD; different if Zni) | Confirm crystallinity and phase purity vs. simulated pattern. |
| BET | Type I Isotherm | Verify permanent microporosity. Expected Surface Area: 800–1200 m²/g. | |
| TGA | Weight Loss vs. Temp | Plateau up to ~350°C | Confirm thermal stability and solvent removal (weight loss < 2% before 200°C). |
| DLS | Hydrodynamic Diameter | 100–200 nm (Method B) | Ensure particle size is suitable for cellular uptake (drug delivery). |
Application: Hydrophobic Drug Delivery
The 2-m-tolyl group creates a hydrophobic pocket within the MOF cage, significantly enhancing the loading efficiency of non-polar drugs compared to standard ZIF-8.
Drug Loading Protocol (Post-Synthetic Impregnation)
-
Activation: Ensure MOF powder is fully degassed (vacuum, 150°C, 6h).
-
Loading Solution: Dissolve Doxorubicin (DOX) or Ibuprofen in Ethanol (saturated solution).
-
Impregnation: Suspend 50 mg of Activated MOF in 5 mL of Drug Solution. Stir for 24 hours in the dark.
-
Harvest: Centrifuge and wash once rapidly with ethanol to remove surface drug.
-
Quantification: Digest the MOF in dilute HCl and measure drug concentration via UV-Vis spectroscopy.
Mechanism of Release: The MOF is stable at physiological pH (7.4) but the Zn-N bond hydrolyzes at acidic pH (5.0–6.0), typical of tumor microenvironments (endosomes/lysosomes), triggering "smart" release.
Caption: "Smart" pH-responsive drug delivery pathway using the 2-m-tolylimidazole MOF vector.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Reaction too fast; Solvent too polar. | Switch to Method A (DMF) . Decrease temperature to slow nucleation or add Formate modulator. |
| Low Surface Area | Incomplete activation; Pore blockage. | Extend Methanol exchange time (3 days). Ensure vacuum drying is >100°C. |
| Dense Phase (Non-porous) | Steric bulk forced dense packing (Zni). | Try Mixed-Linker Synthesis : Mix 2-m-tolylimidazole with 2-methylimidazole (1:1 ratio) to "dope" the ZIF-8 structure while retaining porosity. |
References
-
Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link
-
Phan, A., et al. (2010). "Synthesis, structure, and carbon dioxide capture properties of zeolitic imidazolate frameworks." Accounts of Chemical Research, 43(1), 58-67. Link
-
Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials, 21(8), 1410–1412. Link
-
He, M., et al. (2014). "High stability and hydrophobicity of a ZIF-8 composite membrane." Journal of Membrane Science, 450, 293-301. (Context on hydrophobic modifications). Link
Application Notes & Protocols: N-Arylation of 2-(3-methylphenyl)-1H-imidazole
Abstract
N-aryl imidazoles are privileged heterocyclic motifs integral to numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds, particularly those with specific substitution patterns like 2-(3-methylphenyl)-1H-imidazole, is of significant interest to researchers in drug discovery and process chemistry. This document provides a comprehensive guide to the N-arylation of this compound, offering detailed, field-proven protocols for two of the most powerful and versatile cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind procedural choices, providing scientists with the foundational knowledge to not only replicate these methods but also to adapt and troubleshoot them for their specific arylating agents and research goals.
Part 1: Foundational Principles & Strategic Choices
The successful N-arylation of an imidazole hinges on the judicious selection of a catalytic system tailored to the specific substrates. The two primary pathways, copper- and palladium-catalyzed reactions, operate via distinct mechanisms and offer different advantages.
Mechanistic Overview: A Tale of Two Metals
Copper-Catalyzed Ullmann Condensation: This classical method has been refined over decades and remains a cost-effective and robust choice for C-N bond formation.[1][2] The generally accepted mechanism involves the coordination of the deprotonated imidazole to a Copper(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. The final, productive step is the reductive elimination of the N-arylated imidazole product, regenerating the active Cu(I) catalyst.[2][3] The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), is crucial in modern protocols to stabilize the copper species and accelerate the catalytic cycle, allowing for milder reaction conditions.[4][5]
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has revolutionized C-N cross-coupling due to its remarkable functional group tolerance and broad substrate scope.[6][7] The catalytic cycle typically begins with an active Pd(0) complex.[8] Oxidative addition of the aryl halide creates a Pd(II) intermediate. Subsequently, the deprotonated imidazole displaces the halide on the palladium center. Reductive elimination from this complex releases the desired N-arylated product and regenerates the Pd(0) catalyst, closing the loop.[8] A critical insight for imidazole substrates is their potential to act as inhibitors by strongly binding to the palladium center and preventing the formation of the active catalyst.[9][10] Advanced protocols, therefore, often include a pre-activation step where the Pd-ligand complex is formed before the introduction of the imidazole.[10]
Strategic Decision-Making: Choosing Your Catalytic System
The selection between a copper or palladium system is a key strategic decision influenced by factors such as cost, substrate reactivity, and required functional group compatibility.
Caption: Decision workflow for selecting an N-arylation protocol.
Table 1: Comparison of Catalytic Systems
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst Cost | Lower (CuI, Cu₂O, Cu(OAc)₂) | Higher (Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand Cost | Generally Lower (e.g., DMEDA, L-proline) | Higher (Bulky biarylphosphines like XPhos) |
| Aryl Halide Scope | I > Br >> Cl (Aryl chlorides are challenging)[1] | I ≈ Br ≈ Cl ≈ OTf (Excellent scope)[9][10] |
| Functional Group Tolerance | Good, but can be limited by higher temperatures | Excellent, very broad tolerance[6] |
| Typical Temperature | 100 - 140 °C | 80 - 120 °C |
| Key Advantage | Cost-effectiveness, scalability | Unmatched versatility and scope |
Part 2: Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult Safety Data Sheets (SDS) before use.
Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is a robust and cost-effective method adapted from well-established literature procedures for the N-arylation of N-H heterocycles.[4][5][11] It employs copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as a highly effective and inexpensive ligand.
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Aryl-I or Aryl-Br) (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (3-5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Vessel Preparation: To the oven-dried Schlenk tube, add this compound, the chosen aryl halide, CuI, and the base (K₃PO₄ is a common and effective choice).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the DMEDA ligand.
-
Reaction: Place the sealed tube in a preheated oil bath set to 110-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Purification: Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Copper-Catalyzed N-Arylation.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is designed for maximum functional group tolerance and is particularly effective for less reactive aryl halides like aryl chlorides.[9][10] It incorporates a crucial catalyst pre-activation step to prevent inhibition by the imidazole substrate.[10]
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Aryl-Cl, Aryl-Br, or Aryl-OTf) (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Biarylphosphine Ligand (e.g., XPhos or SPhos) (0.048 mmol, 4.8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (3-5 mL)
-
Two oven-dried Schlenk tubes/vials with magnetic stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Catalyst Pre-activation (Vial 1): In the first Schlenk tube, add Pd₂(dba)₃ and the phosphine ligand. Seal, establish an inert atmosphere, and add half of the total anhydrous solvent. Heat this mixture at 100 °C for 5-10 minutes. A color change (typically to a clearer yellow/brown) indicates the formation of the active Pd(0)-ligand complex.
-
Substrate Preparation (Vial 2): In the second Schlenk tube, add this compound, the aryl halide, and the base (NaOtBu is a strong, effective choice). Seal and establish an inert atmosphere. Add the remaining solvent.
-
Reaction Initiation: Cool the activated catalyst solution (Vial 1) to room temperature. Using a syringe, transfer the catalyst solution to the substrate mixture in Vial 2.
-
Reaction: Place the combined reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than their copper-catalyzed counterparts, typically complete within 2-12 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol A (steps 6-7).
Caption: Experimental workflow for Palladium-Catalyzed N-Arylation.
Part 3: Product Characterization & Data Interpretation
Confirmation of the successful synthesis of the target 1-Aryl-2-(3-methylphenyl)-1H-imidazole relies on standard analytical techniques.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product will have a different Rf value than the starting imidazole. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. Key diagnostic signals include the disappearance of the broad N-H proton signal from the starting material and the appearance of new aromatic signals corresponding to the newly introduced aryl group.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.[12] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the mass of the product during reaction monitoring.
Table 2: Representative Characterization Data for 1-(4-fluorophenyl)-2-(3-methylphenyl)-1H-imidazole
| Analysis | Expected Result | Interpretation |
| ¹H NMR | Disappearance of broad N-H signal (>10 ppm). Appearance of multiplets for the 3-methylphenyl group and the new 4-fluorophenyl group. Two singlet/doublet signals for imidazole ring protons (approx. 7.1-7.8 ppm). Singlet for methyl group (~2.4 ppm). | Confirms the formation of the C-N bond and the presence of all structural components. |
| ¹³C NMR | Appearance of signals for all unique carbons. A prominent C-F coupling may be observed for the 4-fluorophenyl ring carbons. | Confirms the complete carbon skeleton of the product. |
| HRMS (ESI) | Calculated m/z for C₁₆H₁₃FN₂ [M+H]⁺ matches the observed value to < 5 ppm. | Unambiguously confirms the molecular formula and successful synthesis. |
Part 4: Troubleshooting & Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has degraded. 4. For Pd-catalysis, imidazole inhibition. | 1. Use fresh, high-purity catalyst and ligands. 2. Use oven-dried glassware and freshly distilled anhydrous solvents. 3. Use a fresh bottle of base; consider a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOtBu). 4. Ensure the catalyst pre-activation step is performed for Protocol B. |
| Formation of Side Products | 1. Homocoupling of the aryl halide (biaryl formation). 2. Reaction temperature is too high, causing decomposition. | 1. Lower the reaction temperature slightly. Ensure a truly inert atmosphere. 2. Perform a temperature screen to find the optimal balance between reaction rate and stability. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent system for column chromatography. If necessary, consider a second purification step or recrystallization. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 13, 7181-7189. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Pinga, A. F. R., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. [Link]
-
Prakash, O., et al. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. International Journal of Medicinal Chemistry. [Link]
-
Téllez-Vargas, J. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2838-2845. [Link]
-
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kavala, V., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy, 10, 2681-2690. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wang, D., et al. (2012). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters, 23(6), 643-646. [Link]
-
Matter of Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Methylphenyl)-1H-imidazole as a ligand in coordination chemistry
Application Note: 2-(3-Methylphenyl)-1H-imidazole as a Ligand in Coordination Chemistry
Executive Summary
This guide details the synthesis, coordination behavior, and applications of This compound (also known as 2-(m-tolyl)-1H-imidazole).[1] Unlike its ortho-substituted counterparts, which suffer from severe steric hindrance at the metal binding site, the meta-methyl substitution in this ligand offers a strategic balance: it enhances lipophilicity and alters crystal packing forces (via
Ligand Profile & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 158.20 g/mol |
| Coordination Mode | Monodentate ( |
| pKa (Conjugate Acid) | ~6.9–7.2 (Estimated based on 2-phenylimidazole) |
| Solubility | Soluble in EtOH, MeOH, DMSO, DMF; Sparingly soluble in H |
| Key Feature | Meta-methyl group prevents steric clash at the metal center while disrupting planarity in solid-state packing, improving solubility of derived complexes.[2] |
Protocol 1: Synthesis of this compound
Methodology: Modified Debus-Radziszewski Condensation. Rationale: This pathway utilizes the condensation of a dicarbonyl (glyoxal) with an aldehyde and ammonia.[3] It is preferred over the dehydrogenation of imidazolines for its atom economy and mild conditions.
Reagents:
-
3-Methylbenzaldehyde (m-Tolualdehyde): 10.0 mmol (1.18 mL)
-
Glyoxal (40% aq. solution): 10.0 mmol (1.15 mL)
-
Ammonium Acetate (NH
OAc): 50.0 mmol (3.85 g) [Excess required as N source] -
Glacial Acetic Acid: 20 mL (Solvent/Catalyst)
-
Ammonium Hydroxide (28% NH
): For neutralization
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzaldehyde (10 mmol) in 20 mL of glacial acetic acid.
-
Addition: Add Glyoxal solution (10 mmol) followed by Ammonium Acetate (50 mmol). The excess ammonium acetate acts as both the nitrogen source and a buffer.
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours .
-
Checkpoint: The solution will darken from yellow to orange/brown. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Neutralization: Slowly add concentrated Ammonium Hydroxide (NH
OH) dropwise with stirring until the pH reaches ~8–9.-
Observation: A precipitate should form. If "oiling out" occurs, scratch the flask wall with a glass rod to induce crystallization.
-
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove excess NH
OAc. -
Purification: Recrystallize from ethanol/water (1:1) or pure acetonitrile.
-
Target Yield: 65–80%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Protocol 2: Synthesis of Metal Complexes [M(L) Cl ]
Target Metals: Cu(II), Zn(II), Ni(II). Rationale: Transition metal chlorides typically form tetrahedral (Zn) or square planar/distorted octahedral (Cu, Ni) complexes with monodentate imidazoles.
Reagents:
-
Ligand (from Protocol 1): 2.0 mmol (316 mg)
-
Metal Chloride Salt (e.g., CuCl
[1]·2H O or ZnCl ): 1.0 mmol -
Ethanol (Absolute): 20 mL
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 10 mL of warm ethanol.
-
Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution under constant stirring.
-
Cu(II): Solution turns green/blue.
-
Zn(II): Solution remains colorless/pale.
-
-
Incubation: Stir at room temperature for 2 hours.
-
Optional: If no precipitate forms immediately, reduce volume by 50% on a rotary evaporator or store at 4°C overnight.
-
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove unreacted ligand.
-
Drying: Dry in a vacuum desiccator over CaCl
.
Mechanistic & Structural Visualization
The following diagram illustrates the synthesis pathway and the coordination logic, highlighting the steric difference between ortho and meta substitution.
Figure 1: Synthetic pathway and steric logic for this compound coordination.
Applications & Significance
A. OLED Materials (Phenanthroimidazole Precursors)
The 2-(3-methylphenyl) moiety is extensively used to synthesize 1,2-diaryl-phenanthro[9,10-d]imidazoles .
-
Role: The meta-methyl group introduces non-planarity.
-
Effect: This prevents excessive
- stacking in the solid state, which reduces "concentration quenching" (a common cause of low efficiency in OLEDs). -
Protocol Extension: React the this compound with phenanthrene-9,10-dione and an aromatic amine to fuse the phenanthrene system.
B. Biological Activity
Imidazole derivatives are pharmacophores in antifungal (e.g., Clotrimazole) and antibacterial agents.
-
Mechanism: The uncoordinated N3 nitrogen can hydrogen bond with biological targets or coordinate to metal centers in metalloenzymes (e.g., heme iron), inhibiting enzymatic function.[1]
-
Testing: The [Zn(L)
Cl ] complex synthesized above often shows higher lipophilicity than the free ligand, enhancing cell membrane permeability and bio-efficacy.
Characterization Guide
| Technique | Expected Signal | Interpretation |
| Methyl group protons.[1][4] | ||
| Imidazole N-H proton (disappears on D | ||
| Imidazole C4-H and C5-H protons. | ||
| IR Spectroscopy | ~3100–2800 cm | Broad N-H stretching (intermolecular H-bonding). |
| ~1600 cm | C=N stretching (shifts -10 to -20 cm | |
| UV-Vis |
Troubleshooting & Optimization
-
Problem: Oiling out during synthesis.
-
Cause: Incomplete crystallization or high impurity profile.
-
Solution: Decant the aqueous layer, dissolve the oil in minimum hot ethanol, and add water dropwise until turbid.[1] Cool slowly.
-
-
Problem: Low yield of metal complex.
-
Cause: pH is too low (protonation of imidazole N3).
-
Solution: Add a weak base (Sodium Acetate) to the reaction to buffer the HCl generated, ensuring the ligand remains deprotonated at the binding site.
-
-
Problem: Impure Product.
-
Cause: Formation of 2,4,5-trisubstituted side products if aldehyde is in large excess.[1]
-
Solution: Ensure strict 1:1 stoichiometry of Aldehyde:Glyoxal.
-
References
-
General Synthesis of 2-Aryl-imidazoles: Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000).[1][5] "New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide." Synthesis, 2000(13), 1814-1816.[1]
-
Coordination Chemistry of Methyl-Substituted Imidazoles: Zhang, Y., Yuan, P., Zhu, Y., & Li, G. (2013).[1] "Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate." Dalton Transactions, 42(41), 14776-14785.[1][6]
-
OLED Applications (Phenanthroimidazole Derivatives): Liao, L., et al. (2021).[1] "Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State." Molecules, 26(4), 1125.[1]
-
Biological Activity of Imidazole Complexes: Bagwan, S. M., et al. (2022).[1] "Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst." Rasayan Journal of Chemistry, 15(3), 1861-1866.[1][7]
Sources
- 1. sciepub.com [sciepub.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note: Microwave-Assisted Synthesis of 2-(3-Methylphenyl)-1H-imidazole
Executive Summary
The 1H-imidazole core is a privileged scaffold in medicinal chemistry, serving as the fundamental pharmacophore in numerous antifungal, antineoplastic, and anti-inflammatory agents 1. Synthesizing 2-aryl-1H-imidazoles via the classical Debus-Radziszewski multicomponent reaction often suffers from prolonged reaction times, side-product formation (e.g., Cannizzaro oxidation), and poor atom economy when utilizing conventional conductive heating.
This application note details a highly optimized, self-validating protocol for the synthesis of 2-(3-methylphenyl)-1H-imidazole utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating in the presence of glacial acetic acid, this methodology reduces reaction time from hours to minutes while significantly enhancing yield and purity 2.
Mechanistic Rationale & Experimental Causality
To move beyond simple "cook-book" chemistry, it is critical to understand the causality behind the reagent selection and physical parameters:
-
Microwave Dielectric Heating: Unlike oil baths that rely on thermal convection, microwave irradiation directly couples with highly polar molecules (such as acetic acid and ammonium acetate). This localized superheating rapidly overcomes the activation energy barrier for the multi-step condensation, preventing the thermal degradation of the sensitive glyoxal reactant.
-
Glacial Acetic Acid as Solvent/Catalyst: Acetic acid serves a dual purpose. First, it has a high loss tangent (
), making it an exceptional microwave absorber. Second, it acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygens of 3-methylbenzaldehyde and glyoxal to accelerate nucleophilic attack by ammonia 3. -
Ammonium Acetate Excess (5 Equivalents): Ammonium acetate is the in-situ source of ammonia. Using a stoichiometric excess drives the dynamic equilibrium toward the formation of the
-diimine intermediate, suppressing competing side reactions and buffering the system 4.
Fig 1: Mechanistic pathway of microwave-assisted Debus-Radziszewski imidazole synthesis.
Quantitative Data & Optimization
The transition from conventional heating to MAOS requires precise parameter tuning. The tables below summarize the empirical data validating the chosen protocol.
Table 1: Optimization of Microwave Parameters
Reaction conditions: 3-methylbenzaldehyde (1.0 mmol), glyoxal (1.0 mmol), NH₄OAc (5.0 mmol), AcOH (2.0 mL).
| Entry | Temperature (°C) | Time (min) | Power Limit (W) | Conversion (%) | Isolated Yield (%) | Observation |
| 1 | 90 | 10 | 100 | 65 | 58 | Incomplete reaction |
| 2 | 110 | 10 | 150 | 85 | 79 | Minor intermediates remain |
| 3 | 130 | 5 | 150 | >99 | 92 | Optimal conditions |
| 4 | 130 | 10 | 150 | >99 | 90 | Slight product degradation |
| 5 | 150 | 5 | 200 | >99 | 81 | Tar/polymer formation |
Table 2: Heating Modality Comparison
| Modality | Solvent | Catalyst | Temp (°C) | Time | Isolated Yield (%) |
| Conventional (Oil Bath) | Ethanol | None | 78 (Reflux) | 12 hours | 45 |
| Conventional (Oil Bath) | AcOH | AcOH | 118 (Reflux) | 4 hours | 68 |
| Microwave (MAOS) | AcOH | AcOH | 130 | 5 mins | 92 |
Experimental Workflow & Protocol
This protocol is designed as a self-validating system . Each phase includes built-in quality control checks to ensure the researcher can verify success before proceeding to the next step.
Fig 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Equip a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar.
-
Add 118.1 mg (1.0 mmol, ~118 µL) of 3-methylbenzaldehyde.
-
Add 145 mg (1.0 mmol, ~114 µL) of 40% aqueous glyoxal solution.
-
Add 385 mg (5.0 mmol) of ammonium acetate.
-
Add 2.0 mL of glacial acetic acid. Seal the vial with a Teflon-lined crimp cap.
-
Self-Validation Check: The mixture should initially appear as a pale yellow, heterogeneous suspension that dissolves upon initial stirring.
Phase 2: Microwave Irradiation
-
Place the vial into the microwave synthesizer cavity.
-
Program the following parameters:
-
Target Temperature: 130 °C
-
Ramp Time: 1 minute
-
Hold Time: 5 minutes
-
Power Limit: 150 W (Dynamic)
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Initiate the sequence.
-
Self-Validation Check: Monitor the real-time pressure curve. A smooth plateau around 40-60 psi indicates standard vapor pressure generation. Sudden spikes indicate unwanted runaway decomposition. The final solution will be deep amber.
Phase 3: Quenching and Neutralization
-
Allow the vial to cool to room temperature (assisted by compressed air cooling in the microwave).
-
Decant the reaction mixture into a 50 mL beaker containing 15 mL of crushed ice and water.
-
Slowly add concentrated aqueous ammonium hydroxide (28% NH₄OH) dropwise under vigorous stirring until the pH reaches 7.5–8.0.
-
Self-Validation Check: As the acidic solvent is neutralized, the free base of the imidazole will abruptly crash out of solution as an off-white to pale-yellow precipitate. If the solution remains clear, the pH is still too low.
Phase 4: Isolation and Purification
-
Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 3 x 5 mL of ice-cold distilled water to remove residual ammonium acetate and water-soluble byproducts.
-
Recrystallize the crude solid from a minimal amount of hot ethanol/water (approx. 1:1 v/v).
-
Dry the purified crystals in a vacuum oven at 50 °C for 4 hours.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized this compound, compare your analytical results against these expected spectroscopic benchmarks:
-
Appearance: Off-white crystalline solid.
-
Yield: ~145 mg (92%).
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₀N₂ [M+H]⁺: 159.09; Found: m/z 159.1.
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.45 (br s, 1H, N-H exchangeable)
- 7.80 (s, 1H, Ar-H , position 2 of tolyl)
- 7.72 (d, J = 7.6 Hz, 1H, Ar-H , position 6 of tolyl)
- 7.32 (t, J = 7.6 Hz, 1H, Ar-H , position 5 of tolyl)
- 7.15 (d, J = 7.6 Hz, 1H, Ar-H , position 4 of tolyl)
- 7.10 (s, 2H, imidazole C4-H and C5-H )
- 2.38 (s, 3H, -CH ₃)
References
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves Der Pharma Chemica
- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Organic Letters - ACS Public
- MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI Jetir.Org
- Development and Characterization of Imidazole Derivatives for Antifungal Applications Biological and Molecular Chemistry
Sources
Introduction: The Imperative for Greener Imidazole Synthesis
An Application Guide to Modern Solvent-Free Synthesis of 2-Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its derivatives are foundational components in a vast array of pharmaceuticals, exhibiting antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[3][4] Historically, the synthesis of these vital compounds has relied on classical methods that often involve volatile organic solvents, harsh reaction conditions, and significant waste generation.
In alignment with the principles of green chemistry, the field is undergoing a paradigm shift towards more sustainable synthetic practices.[5][6] Solvent-free synthesis represents a pivotal advancement in this endeavor, offering numerous advantages including reduced environmental impact, enhanced safety, lower energy consumption, and often, improved reaction efficiency and simpler product purification.[7][8] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the leading solvent-free methodologies for synthesizing 2-substituted imidazoles, complete with field-proven protocols and mechanistic insights.
Core Methodologies in Solvent-Free Imidazole Synthesis
The elimination of solvents requires alternative energy inputs to facilitate the intimate mixing of reactants and overcome activation energy barriers. The following sections detail the most effective and widely adopted techniques.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient heating of reaction mixtures.[9] In solvent-free conditions, microwave energy directly interacts with polar reactants, leading to localized superheating that dramatically accelerates reaction rates compared to conventional heating.[10] This technique is particularly well-suited for multi-component reactions (MCRs) like the Debus-Radziszewski synthesis, allowing for the construction of complex imidazoles in a single, high-yield step.[11][12]
Causality and Experimental Insight: The efficiency of microwave synthesis stems from its unique heating mechanism. Direct dielectric heating minimizes side reactions and thermal decomposition often seen with prolonged conventional heating. For the synthesis of 2,4,5-trisubstituted imidazoles, a mixture of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (like ammonium acetate) can be irradiated to rapidly afford the product in excellent yields.[12][13]
Caption: General workflow for microwave-assisted solvent-free synthesis.
Mechanochemical Synthesis (Grindstone Chemistry)
Mechanochemistry utilizes mechanical force—typically through grinding, milling, or shearing—to induce chemical reactions in the solid state.[7] This technique, often referred to as "grindstone chemistry," completely obviates the need for solvents by bringing reactants into close contact and creating localized high-pressure and high-temperature zones at the molecular level.[14] It is an exceptionally green and efficient method, often proceeding to completion at room temperature within minutes.[15]
Causality and Experimental Insight: The act of grinding solid reactants in a mortar and pestle or a ball mill breaks down the crystal lattice, increases the surface area, and provides the energy needed for bond formation.[16] This method has been successfully applied to the synthesis of imidazo[1,2-a]pyridines by simply grinding 2-aminopyridines with ω-bromomethylketones.[14][15] The reaction is often quantitative, and the product can be isolated by a simple aqueous work-up, avoiding the need for chromatographic purification.
Caption: General workflow for solvent-free mechanochemical synthesis.
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a reaction medium. While often performed in a liquid medium, solvent-free applications are emerging where ultrasound is applied to a paste or slurry of reactants. The collapse of cavitation bubbles generates intense localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[17][18]
Causality and Experimental Insight: The physical effects of sonication—micro-jetting and shockwaves—continuously clean and activate the surface of solid reactants, promoting efficient interaction without the need for bulk solvent.[17] This method has been used for the one-pot synthesis of substituted imidazoles using catalysts like SiO2-OSbCl2 under solvent-free conditions, achieving high yields in short reaction times.[17]
Comparative Analysis of Solvent-Free Methods
The choice of synthetic method depends on available equipment, substrate scope, and desired scale. The table below summarizes key performance indicators for the discussed techniques.
| Methodology | Typical Energy Source | Catalyst | Avg. Time | Avg. Yield | Key Advantages |
| Microwave-Assisted | Microwave Irradiation (100-300W) | Often catalyst-free or solid acid/base | 5-20 min | 85-98% | Extremely rapid, high yields, excellent for MCRs.[12][19] |
| Mechanochemical | Grinding (Mortar/Pestle or Ball Mill) | Often catalyst-free | 3-15 min | 90-99% | Exceptionally green, simple, room temp, avoids purification.[14][15] |
| Ultrasound-Assisted | Ultrasonic Waves (20-50 kHz) | Lewis acids (e.g., SiO2-OSbCl2) | 10-35 min | 80-95% | Energy efficient, good for heterogeneous reactions.[17] |
| Thermal Solid-State | Conventional Heating (Oven/Hot Plate) | Acidic/Basic catalysts or catalyst-free | 1-5 hours | 70-90% | Simple equipment, requires no special technology.[20] |
Detailed Application Protocols
The following protocols are self-validating systems designed for reproducibility and high yield.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is based on the multi-component Debus-Radziszewski reaction and is highly effective for producing tri-substituted imidazoles.[12]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol, 210.2 mg
-
Benzaldehyde: 1.0 mmol, 106.1 mg (102 µL)
-
Ammonium Acetate (NH₄OAc): 5.0 mmol, 385.4 mg
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Reactant Loading: Place the benzil, ammonium acetate, and a stir bar into the microwave reaction vial.
-
Aldehyde Addition: Add the benzaldehyde to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at 120°C (power modulation) for 5-10 minutes. Safety Note: Always conduct microwave synthesis behind a blast shield and ensure the reactor is properly maintained.
-
Cooling: After irradiation, allow the vial to cool to room temperature (or use compressed air cooling if available on the instrument).
-
Work-up: Open the vial in a fume hood. Add 15-20 mL of cold water to the solid reaction mass and stir vigorously for 10 minutes.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with an additional 10 mL of cold water.
-
Drying: Dry the product in a vacuum oven to obtain pure 2,4,5-triphenyl-1H-imidazole (lophine).
-
Verification: Confirm product identity and purity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR). Expected yield: >90%.
Protocol 2: Mechanochemical Synthesis of 2-phenylimidazo[1,2-a]pyridine
This "grindstone" method is a prime example of a green, catalyst-free, and solvent-free reaction.[14][15]
Materials:
-
2-Aminopyridine: 5.0 mmol, 470.5 mg
-
ω-Bromoacetophenone (2-bromo-1-phenylethan-1-one): 5.0 mmol, 995.0 mg
-
Agate mortar and pestle
Procedure:
-
Reactant Loading: Add the 2-aminopyridine and ω-bromoacetophenone to the agate mortar.
-
Grinding: Grind the solid mixture vigorously with the pestle at room temperature (25-30°C). The reaction is often accompanied by a change in color and texture (the mixture may become pasty or solidify). The reaction should be complete within 3-5 minutes.
-
Monitoring: Monitor the reaction progress by taking a small sample and analyzing via Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexane:Ethyl Acetate].
-
Work-up: Once the starting materials are consumed, add approximately 20 mL of water to the mortar and triturate the solid product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and by-products (e.g., aminopyridine hydrobromide).
-
Drying: Dry the product under vacuum to yield pure 2-phenylimidazo[1,2-a]pyridine.
-
Verification: The product is typically obtained in high purity without the need for chromatography. Confirm identity via spectroscopic methods. Expected yield: >95%.[14]
Conclusion and Future Outlook
The transition to solvent-free synthesis is not merely an academic exercise; it is a necessary evolution towards a more sustainable and efficient chemical industry.[7] The methodologies presented—microwave, mechanochemical, and ultrasound-assisted synthesis—offer robust, scalable, and environmentally benign alternatives to traditional solvent-based routes for preparing 2-substituted imidazoles. By eliminating hazardous solvents, these techniques reduce waste, minimize energy consumption, and often lead to higher yields and purer products in significantly less time. As regulatory and environmental pressures intensify, the adoption of these green protocols will become increasingly critical for researchers and professionals in drug discovery and development, paving the way for a new generation of sustainable chemical manufacturing.
References
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. Scirp.org. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PMC. [Link]
-
A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM ALDEHYDES VIA
TOSYLOXAZOLINES. LOCKSS. [Link] -
Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal. [Link]
-
Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. ZORA. [Link]
-
Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]
-
Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synfacts. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Green technique-solvent free synthesis and its advantages. ResearchGate. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives. [Link]
-
Synthesis of Substituted Imidazoles via Organocatalysis. ACS Publications. [Link]
-
green technique-solvent free synthesis and its advantages. ijrap.net. [Link]
-
(PDF) Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines. ResearchGate. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. ResearchGate. [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]
-
Solvent-free synthesis of 2-substituted benzimidazoles under microwave-irradiation using PPA as a catalyst. ResearchGate. [Link]
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing. [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. [Link]
-
Microwave-assisted solvent-free synthesis and luminescence properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles. Semantic Scholar. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]
-
Efficient synthesis of 2,4,5-triaryl substituted imidazoles under solvent free conditions at room temperature. [Link]
-
A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Advion, Inc.. [Link]
-
The Debus–Radziszewski imidazole synthesis.. ResearchGate. [Link]
-
How Does the Use of Solvent-Free Reactions Align with the Principles of Green Chemistry?. Sustainability Directory. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
-
Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrap.net [ijrap.net]
- 7. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 9. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. researchgate.net [researchgate.net]
- 16. zora.uzh.ch [zora.uzh.ch]
- 17. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kjscollege.com [kjscollege.com]
- 19. Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid [scirp.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(3-methylphenyl)-1H-imidazole Synthesis
Prepared by: Senior Application Scientist, Synthesis & Development
Welcome to the technical support center for the synthesis of 2-(3-methylphenyl)-1H-imidazole and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield for this compound is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis, which typically follows the Debus-Radziszewski reaction pathway or a variation, are a well-documented challenge.[1] The traditional method involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (3-methylbenzaldehyde), and an ammonia source often suffers from slow reaction kinetics and competing side reactions.[1][2]
Fundamentally, the issue is that the uncatalyzed pathway is often inefficient. To improve your yield, you must focus on accelerating the desired reaction pathway while minimizing side reactions. Here is a systematic approach to troubleshoot:
1. Introduce a Catalyst: This is the single most impactful change you can make. The traditional uncatalyzed reaction is often the primary reason for poor yields.[2]
- Expertise & Experience: The catalyst's role is typically to activate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, which is a key step in the imidazole ring formation.[3]
- Recommended Catalysts:
- Acid Catalysts: Lewis or Brønsted acids are highly effective. Lactic acid is a biodegradable and efficient option.[1] Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid have also shown excellent yields.[1][2] A low-melting mixture of urea and ZnCl₂ can act as both the solvent and catalyst, providing very good yields.[3][4]
- Heterogeneous Catalysts: These offer the significant advantage of easy recovery and reusability.[5] Copper ferrite (CuFe₂O₄) nanoparticles have been used effectively, especially in conjunction with microwave irradiation.[5]
2. Optimize Reaction Conditions:
- Switch to Microwave Irradiation: Conventional heating can lead to long reaction times and thermal degradation of reactants or products.[1] Microwave-assisted synthesis provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and significantly boost yields.[1][5]
- Solvent Selection: While many procedures use ethanol or methanol, solvent-free conditions, particularly with microwave heating, have proven highly effective.[1][6] If a solvent is necessary, green solvents like glycerol or even water can be viable alternatives that improve the environmental profile of your synthesis.[2][7]
3. Verify Reagent Stoichiometry and Purity:
- Ammonia Source: Ammonium acetate is the most common source of ammonia. It is crucial to use it in excess—typically 2.5 to 10 equivalents—to drive the equilibrium towards product formation.[7][8]
- Aldehyde Purity: Ensure your 3-methylbenzaldehyde is free of the corresponding carboxylic acid (3-methylbenzoic acid), as this impurity can interfere with the reaction. Use freshly distilled or high-purity aldehyde.
Below is a logical workflow for troubleshooting low yields.
Caption: A workflow for troubleshooting low synthesis yields.
Question 2: I'm observing significant impurity spots on my TLC plate. What are common side products and how can I minimize them?
Answer: Impurity formation is common, especially under harsh conditions or with incorrect stoichiometry. Side reactions often involve the self-condensation of aldehydes or reactions with solvent molecules.[8]
-
Common Side Products: Depending on the specific route, you may see the formation of 2-aroyl-4(5)-arylimidazoles or byproducts from the solvent's participation in the reaction.[8] If using an acetate ester as a solvent, for example, acetamide byproducts can form.[8]
-
Minimizing Impurities:
-
Temperature Control: Avoid excessive heating. Localized "hot spots" in larger scale reactions can favor side reactions.[8] This is another reason microwave heating is advantageous, as it provides more uniform energy distribution.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents are sensitive to air.
-
Optimized Reagent Addition: In some protocols, the slow, dropwise addition of one reagent (e.g., the aldehyde) to the mixture of the others can prevent high local concentrations that lead to self-condensation or other side reactions.[9]
-
Question 3: My reaction seems to stall before all the starting material is consumed. What steps should I take?
Answer: A stalled reaction typically points to catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation: If you are using a heterogeneous catalyst, its surface may become fouled. If using a homogeneous catalyst, it may be consumed by a side reaction or poisoned by an impurity in your starting materials.[2] Ensure you are using a reliable catalyst source and consider increasing the catalyst loading slightly (e.g., from 5 mol% to 7.5 mol%).[1]
-
Reversibility: The condensation steps are often reversible. Ensure you are using a sufficient excess of the ammonia source (ammonium acetate) to push the reaction forward, as per Le Châtelier's principle.[8] Removing a byproduct, if possible (like water), can also drive the reaction to completion, although this can be difficult in a one-pot synthesis.
Question 4: I'm struggling to purify the final product. What are the recommended purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts. A multi-step approach is often best.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated. After the reaction, quench the mixture with water and add an organic solvent (like ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). Your imidazole product will move into the acidic aqueous phase, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer and carefully basify it (e.g., with NaOH or NaHCO₃) until the product precipitates.
-
Extract the precipitated product back into an organic solvent, dry it, and concentrate.[8]
-
-
Recrystallization: This is an excellent final purification step. Hot ethanol is often a suitable solvent for recrystallizing 2-aryl-imidazoles.[6][7] Other solvents to consider are toluene or methanol/water mixtures.[10]
-
Column Chromatography: If extraction and recrystallization are insufficient, silica gel chromatography is the final option. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol to separate your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for this compound? The most prevalent method is the Debus-Radziszewski synthesis , a three-component reaction.[11][12] For your target molecule, the specific reactants would be:
-
An Aldehyde: 3-methylbenzaldehyde
-
A 1,2-Dicarbonyl: Glyoxal is the simplest choice for an unsubstituted C4/C5 position.
-
An Ammonia Source: Ammonium acetate is standard.
The reaction involves the condensation of these components to form the imidazole ring. While the classic version gives low yields, modern variations using catalysts and microwave irradiation are highly efficient.[1][12]
Q2: How critical is the choice of catalyst, and what are the pros and cons of different catalyst types? The choice of catalyst is critical for achieving high yields.[2] The uncatalyzed reaction is rarely efficient.
| Catalyst Type | Examples | Pros | Cons |
| Homogeneous Acid | Lactic Acid, ZnCl₂, Acetic Acid | High efficiency, good yields, readily available.[1][13] | Can be difficult to remove from the reaction mixture. |
| Homogeneous Base | DABCO | Can give excellent yields.[1] | May not be as broadly effective as acid catalysts. |
| Heterogeneous | CuFe₂O₄, Silica-Tungstic Acid | Easily recovered and reused, environmentally friendly.[1][5] | Can be more expensive initially, may have lower activity. |
| Organocatalyst | Lactic Acid | Biodegradable, green, and effective.[1] | May require higher temperatures.[3] |
Q3: Can I use a different ammonia source instead of ammonium acetate? Yes, but with considerations. Ammonium acetate is ideal because it serves as both the ammonia source and a mild acidic catalyst. Other sources like aqueous ammonia can be used, but you may need to add a co-catalyst like acetic acid to facilitate the reaction.[13] Using primary amines instead of ammonia will result in an N-substituted imidazole.[14]
Q4: Are there "greener" or more sustainable approaches to this synthesis? Absolutely. Green chemistry principles are increasingly being applied to imidazole synthesis. Key strategies include:
-
Ultrasound-Assisted Synthesis: Using sonication can accelerate the reaction at room temperature, reducing energy consumption.[9]
-
Solvent-Free Reactions: Performing the reaction neat, especially with microwave heating, eliminates solvent waste.[1][6]
-
Use of Green Catalysts: Employing biodegradable catalysts like lactic acid or recyclable heterogeneous catalysts aligns with green chemistry principles.[5][7]
-
Renewable Reagents: Some research explores using biomass-derived precursors, such as furfuraldehyde, for certain imidazole syntheses, highlighting a move towards more sustainable feedstocks.[11]
Q5: What are the key safety considerations when running this synthesis?
-
Exothermic Reactions: When scaling up, be aware that these condensation reactions can be exothermic. Monitor the internal temperature carefully and ensure adequate cooling capacity to prevent thermal runaways.[8]
-
Reagent Handling: Handle all chemicals (aldehydes, solvents, acids, bases) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Safety: If using a microwave reactor, ensure you are using appropriate sealed vessels and are fully trained on the instrument's operation to avoid over-pressurization.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative example based on modern, high-yield methodologies.[1][5]
Materials:
-
3-methylbenzaldehyde (1 mmol)
-
Glyoxal (40% in water, 1 mmol)
-
Ammonium acetate (2.5 mmol)
-
Lactic Acid (1 mL) or CuFe₂O₄ (10 mol%)
-
Microwave reactor vial (10 mL)
Procedure:
-
Combine 3-methylbenzaldehyde (1 mmol), glyoxal (1 mmol), ammonium acetate (2.5 mmol), and your chosen catalyst in a 10 mL microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
A solid precipitate should form. If not, proceed with extraction using ethyl acetate.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum.
-
For further purification, recrystallize the crude product from hot ethanol.
Caption: High-level workflow for microwave-assisted synthesis.
References
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
2-(3-methylphenyl)-4-phenyl-1H-imidazole. Chemical Synthesis Database. Available at: [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available at: [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-D2-Imidazolines with Dimethylsulfoxide. Synfacts. Available at: [Link]
-
A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. Journal of Pharma Insights and Research. Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
- Scalable synthesis of imidazole derivatives. Google Patents.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]
-
Eco-friendly and Efficient Synthesis of 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles by using Sodium Hypochlorite. ResearchGate. Available at: [Link]
- Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
-
The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]
-
New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. Available at: [Link]
-
Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]
-
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. Available at: [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Available at: [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. asianpubs.org [asianpubs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Guide: Purification of 2-Aryl Imidazoles by Recrystallization from Ethanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-aryl imidazoles. The focus is on the widely used technique of recrystallization from ethanol, addressing common challenges to help you optimize product purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My 2-aryl imidazole "oiled out" instead of crystallizing. What happened and how do I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This occurs when a supersaturated solution is formed at a temperature above the melting point of the solute, or when the integration of solute molecules into a crystal lattice is kinetically hindered.[2][3][4] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous solid or a poorly formed crystalline mass, trapping impurities and solvent.[2][3]
Underlying Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is too supersaturated, forcing the compound out of solution faster than it can form an ordered crystal lattice.
-
Low Melting Point of the Compound: If your 2-aryl imidazole has a low melting point (i.e., below the boiling point of ethanol), it will melt in the hot solvent and separate as a liquid upon cooling.[3]
-
Solution: Consider using a lower-boiling point solvent or a mixed-solvent system. For example, if using ethanol (b.p. 78 °C), a switch to methanol (b.p. 65 °C) might be effective if the solubility profile is appropriate.[6]
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by interfering with the formation of the crystal lattice, a phenomenon related to freezing-point depression.[3]
-
Solution: If slow cooling and solvent adjustment fail, it may be necessary to remove the oil, evaporate the solvent, and attempt a preliminary purification by another method, such as column chromatography, before re-attempting recrystallization.[7] A subsequent recrystallization of the partially purified material is often more successful.[3]
-
Caption: Workflow for addressing oiling out during recrystallization.
Q2: I have a very low recovery yield after recrystallization. How can I improve it?
Answer:
Low yield is a common issue in recrystallization and can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor".[8]
Underlying Causes & Solutions:
-
Using Too Much Solvent: The most common cause of low yield is adding an excessive amount of solvent during the dissolution step.[9] Your compound has some solubility even in cold solvent, so any excess will keep a significant portion of your product dissolved.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated mixture, waiting for it to boil between additions.[7][9] If you've already added too much, you can carefully evaporate some of the solvent by heating the solution and then allow it to cool again.[6]
-
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step, product will be lost.
-
Solution: Use a slight excess of solvent (an extra 5-10%) before hot filtration and pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[10]
-
-
Insufficient Cooling: The difference in solubility between the hot and cold solvent dictates the theoretical maximum yield.[11] Not cooling the solution sufficiently will result in product loss.
-
Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a warm solvent will dissolve some of your product.[10]
Q3: My crystals are colored, but the pure compound should be white/colorless. How do I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis, often arising from high-molecular-weight byproducts or degradation products. These can sometimes be removed by using activated carbon (charcoal).
Mechanism & Protocol:
Activated carbon has a very high surface area with pores that can adsorb large, colored impurity molecules, while your smaller 2-aryl imidazole molecule remains in solution.[12][14]
-
Dissolve your crude 2-aryl imidazole in the minimum amount of hot ethanol.
-
Add a slight excess of solvent to prevent premature crystallization.
-
Allow the solution to cool slightly from its boiling point. Crucially, never add activated carbon to a boiling solution , as it can cause violent bumping.[14]
-
Add a very small amount of activated carbon (a microspatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Bring the solution back to a gentle boil for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon.[12][14]
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
Answer:
The failure of crystals to form indicates that the solution is not supersaturated. This can happen for a few reasons, but there are several techniques to induce crystallization.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic scratches on the glass provide nucleation sites where crystallization can begin.
-
Seeding: If you have a small crystal of the pure product (a "seed crystal"), add it to the cold solution.[5][7] The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization. If you don't have one, you can dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin coating of solid into the solution.[6]
-
Reduce Solvent Volume: It is likely that too much solvent was used. Gently heat the solution to boil off a portion of the ethanol, thereby increasing the solute concentration.[6] Once a smaller volume is achieved, allow the solution to cool again.
-
Add an Anti-solvent: If ethanol is too good a solvent, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy (turbid). Water is a common anti-solvent for ethanol.[10][15] The cloudiness indicates the onset of precipitation. Add a drop or two of ethanol to redissolve the precipitate and then allow the solution to cool slowly.
Q5: The melting point of my recrystallized product is still broad/low. What does this indicate and what are the next steps?
Answer:
A sharp, narrow melting point range is a key indicator of purity for a crystalline solid. A low and broad melting point range strongly suggests the presence of impurities. Impurities disrupt the crystal lattice, which requires less energy to break apart (hence the lower melting point).
Interpretation & Actions:
-
Inadequate Purification: The recrystallization may not have been sufficient to remove all impurities.
-
Action: A second recrystallization is often necessary.[7] Each cycle further purifies the compound.
-
-
Residual Solvent: The crystals may not be fully dry. Trapped solvent can act as an impurity and depress the melting point.
-
Wrong Compound: In rare cases, you may have isolated an unexpected byproduct.
-
Action: Use other analytical techniques like NMR or Mass Spectrometry to confirm the identity of your compound.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is ethanol a commonly used solvent for recrystallizing 2-aryl imidazoles?
Answer:
Ethanol is often an excellent choice for 2-aryl imidazoles due to a combination of favorable properties:
-
Good Solubility Profile: Many 2-aryl imidazoles exhibit the ideal solubility behavior in ethanol: they are highly soluble when hot but have significantly lower solubility when cold.[17] This large difference in solubility across a temperature range is the fundamental requirement for successful recrystallization.[11][18]
-
Polarity: The imidazole core is polar, and the aryl group adds nonpolar character. Ethanol's intermediate polarity can effectively dissolve this combination of functionalities, especially when heated.
-
Volatility: Ethanol has a relatively low boiling point (78 °C), making it easy to remove from the final crystalline product under vacuum.[19]
-
Safety and Cost: It is relatively inexpensive, readily available, and has lower toxicity than many other organic solvents like dichloromethane or benzene.
Q2: When should I consider using a mixed-solvent system (e.g., ethanol/water)?
Answer:
A mixed-solvent system is useful when no single solvent provides the ideal solubility profile.[10] You should consider an ethanol/water system in the following scenarios:
-
Compound is Too Soluble in Ethanol: If your 2-aryl imidazole is highly soluble in ethanol even at room temperature or in an ice bath, you will get a poor yield. By adding water (an "anti-solvent" in which the organic compound is much less soluble), you can decrease the overall solubility of the compound in the mixture, forcing it to crystallize upon cooling.[10][15]
-
Compound is Sparingly Soluble in Ethanol: If your compound is not soluble enough in boiling ethanol, you cannot perform the recrystallization. In this case, a different solvent system is needed entirely.
The procedure involves dissolving the compound in the minimum amount of hot ethanol (the "good" solvent) and then adding hot water (the "bad" solvent) dropwise until the solution becomes persistently cloudy. Then, a few drops of hot ethanol are added to just clarify the solution, which is then cooled slowly.[14][15]
Caption: Logic for choosing a single vs. mixed-solvent system.
Q3: What is the optimal cooling rate for achieving high purity?
Answer:
Slow cooling is critical for achieving high purity. [5][7] The process of crystallization is an equilibrium phenomenon where molecules of the correct compound selectively deposit onto the growing crystal lattice.
-
Slow Cooling: Allows time for this equilibrium to be established. Molecules of your 2-aryl imidazole will find and bind to the growing crystal, while impurity molecules, which do not fit properly into the lattice, will remain in the solution. This results in larger, purer crystals.[5]
-
Rapid Cooling (Crashing Out): Forces the compound out of solution so quickly that there is no time for selectivity. Impurities become trapped (occluded) within the rapidly forming crystal lattice, leading to a less pure product.[6]
A good practice is to allow the hot, filtered solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath for maximum recovery.[10][12]
Q4: How can I confirm the purity of my final product?
Answer:
Confirming purity is a critical final step. A combination of methods should be used:
-
Melting Point Analysis: As discussed, a pure crystalline compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. This is often the first and quickest assessment of purity.[10]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. Compare its Rf value to that of the crude material, which may show multiple spots.[20]
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful tool for confirming the structure and purity of the compound. The spectrum should show the expected peaks with correct integrations and be free of signals corresponding to impurities or residual solvent.[16][21] Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Section 3: Protocols & Data
Protocol 1: Standard Recrystallization of a 2-Aryl Imidazole from Ethanol
-
Dissolution: Place the crude 2-aryl imidazole in an Erlenmeyer flask with a stir bar or boiling stick. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.[12]
-
Hot Filtration (Optional): If there are insoluble impurities or if carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Large, well-defined crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize product recovery.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: With the vacuum disconnected, add a small amount of ice-cold ethanol to wash the crystals. Reapply the vacuum to remove the wash solvent.[10]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.[14]
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Water | 100 | 78 | Highly polar. Good anti-solvent for many organics.[19] |
| Ethanol | 78 | 25 | Good general-purpose polar protic solvent. [19] |
| Methanol | 65 | 33 | More polar than ethanol, lower boiling point.[19] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Often used with hexanes.[19] |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Nonpolar. Good anti-solvents for polar compounds.[19] |
| Toluene | 111 | 2.4 | Nonpolar aromatic. Higher boiling point.[19] |
References
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit. [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Chemistry Stack Exchange. [Link]
-
Recrystallization-1.pdf. (n.d.). University of Missouri–St. Louis. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. [Link]
-
Optimizing Crystallization Processes for Higher Yields. (2024). Zhanghua. [Link]
-
The Art of Purification: Unlocking Purity Through Recrystallization. (2026). Oreate AI Blog. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
-
What is the multi-solvent recrystallization process?. (2024). Quora. [Link]
-
-
Crystallization. (n.d.). University of Toronto. [Link]
-
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Green Bay. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Amrita Vishwa Vidyapeetham. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Solubility of Imidazoles in Alcohols. (2025). ResearchGate. [Link]
-
Recrystallization - Part 2. (n.d.). University of California, Irvine. [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry. [Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. filter-dryer.com [filter-dryer.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. quora.com [quora.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Imidazole Condensation Reactions
Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with inconsistent yields, substrate degradation, or stalled reactions during the synthesis of highly substituted imidazoles.
The classic Debus-Radziszewski multicomponent reaction—condensing a 1,2-dicarbonyl, an aldehyde, and an ammonia source—is deceptively simple. However, the thermodynamic and kinetic interplay of the intermediate diimine formation and subsequent cyclization makes reaction temperature the single most critical parameter for experimental success. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your imidazole synthesis workflows.
Mechanistic Causality: Why Temperature Matters
To troubleshoot effectively, we must first understand the causality of the reaction pathway. The formation of the diimine intermediate is kinetically favored and occurs rapidly even at low temperatures. However, the subsequent ring closure and dehydration steps are thermodynamically demanding. Without sufficient thermal energy, the reaction stalls at the intermediate phase, leading to complex mixtures and poor isolated yields.
Mechanistic pathway of the Debus-Radziszewski reaction highlighting temperature dependencies.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction fail to reach completion at 60 °C in ethanol? A: At 60 °C, the thermal energy is insufficient to drive the final dehydration step of the cyclization process. Standard conventional reflux using ammonium acetate (NH₄OAc) requires a minimum of 80 °C to efficiently form the imidazole ring[1]. If you must operate at lower temperatures, you must introduce a catalyst (like L-proline or PTSA) or use alternative energy delivery methods like microwave irradiation.
Q2: How does the choice of nitrogen source dictate my target temperature? A: The nitrogen source fundamentally alters the activation energy required. NH₄OAc readily releases ammonia and acetic acid at 80 °C[2]. However, if you are using urea as a greener nitrogen source in high-temperature water (HTW), the aquathermolysis of urea to release NH₃ requires much higher temperatures. Studies show that yields drop significantly if the temperature falls below 200 °C, with 190 °C being the optimized sweet spot for 1-3 hour reaction times[3].
Q3: Can I use high temperatures (>150 °C) if my substrates are acid-sensitive? A: Yes, but you must change your solvent system. Traditional methods release acetic acid (from NH₄OAc), which degrades acid-sensitive substrates at high temperatures. By switching to a3, you avoid volatile organic acids entirely, protecting the substrate while providing the necessary thermal energy[3].
Q4: What is the optimal temperature for solvent-free MOF-catalyzed condensations? A: When using Metal-Organic Frameworks (MOFs) like MIL-101(Cr) under solvent-free conditions, the optimal temperature is 120 °C. Raising the temperature beyond 120 °C does not substantially improve the reaction yield or time, while dropping it below 100 °C drastically reduces catalytic efficiency[4].
Quantitative Data: Benchmarking Reaction Conditions
To assist in your experimental design, the following table summarizes the optimal temperature ranges based on the chosen synthetic methodology and catalytic system.
| Synthesis Methodology | Nitrogen Source | Solvent System | Optimal Temp (°C) | Reaction Time | Typical Yield |
| Conventional Reflux | NH₄OAc | Ethanol / MeOH | 80 °C | 4 – 24 h | 60 – 80% |
| Solvent-Free (MOF Catalyzed) | NH₄OAc | None (MIL-101) | 120 °C | 1 – 3 h | 85 – 95% |
| Microwave-Assisted | NH₄OAc | Solvent-Free | 70 °C | 2 min | 85 – 98% |
| High-Temp Water (HTW) | Urea | Deionized Water | 190 °C | 1 – 3 h | 60 – 90% |
Troubleshooting Guide & Decision Matrix
If you are experiencing low yields or incomplete conversions, follow this diagnostic logic tree to adjust your thermal parameters.
Decision matrix for troubleshooting low yields in imidazole condensation reactions.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Standard Conventional Reflux (80 °C)
Best for standard, robust substrates.
-
Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and aldehyde (1.0 eq) in 15 mL of ethanol.
-
Reagent Addition: Add ammonium acetate (4.0 eq) to the stirring suspension[1].
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (80 °C) and maintain constant stirring for 4 to 24 hours[1].
-
Validation Checkpoint 1 (In-Process): Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active aldehyde spot completely disappears[2].
-
Work-up: Allow the mixture to cool to room temperature. Pour the mixture into crushed ice.
-
Validation Checkpoint 2 (Product): A solid precipitate should form immediately upon contact with the ice[1]. Collect by filtration and confirm purity via a sharp melting point and Mass Spectrometry (M+ peak)[2].
Protocol B: High-Temperature Water (HTW) Synthesis (190 °C)
Best for acid-sensitive substrates requiring a green chemistry approach.
-
Preparation: Combine the 1,2-diketone (1.0 eq), aldehyde (1.0 eq), and urea (excess) in a high-pressure autoclave vessel containing deionized water.
-
Thermal Activation: Seal the vessel securely and heat to exactly 190 °C. Safety Warning: Ensure the vessel is rated for the autogenous pressure generated at this temperature.
-
Reaction Phase: Maintain the temperature for 1 to 3 hours[3].
-
Validation Checkpoint 1 (Safety): Allow the vessel to cool completely to room temperature. Verify that the internal pressure has returned to baseline before opening.
-
Work-up: Filter the resulting precipitate and purify via recrystallization from hot ethanol.
Protocol C: Microwave-Assisted Solvent-Free Synthesis (70 °C)
Best for rapid turnaround and high-throughput screening.
-
Preparation: Thoroughly grind the 1,2-diketone (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (2.5 eq) in a mortar until a homogenous powder is formed[5].
-
Thermal Activation: Transfer the mixture to a microwave-safe reaction vial. Irradiate at 400 W, strictly maintaining a temperature of 70 °C for 2 minutes[5].
-
Validation Checkpoint 1 (In-Process): Use an IR thermometer or the microwave's built-in sensor to ensure the temperature does not exceed 70 °C, which prevents charring and degradation[5].
-
Work-up: Cool to room temperature, wash the crude mixture with water to remove excess ammonium acetate, and recrystallize.
References
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. National Center for Biotechnology Information (PMC).1
-
Protocol for the synthesis of imidazoles from 3,5-Dimethoxyphenylglyoxal hydrate. Benchchem.2
-
High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing.3
-
MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI.4
-
Microwave-assisted synthesis of phenanthro[9, 10-d]imidazole derivatives under solvent-free and one pot. Journal of Medicinal and Chemical Sciences.5
Sources
- 1. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-temperature water unlocks urea as nitrogen-source towards imidazoles - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01705F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jmchemsci.com [jmchemsci.com]
Technical Support Center: Purification of 2-Substituted Imidazoles
Topic: Removal of Unreacted Aldehyde from 2-Substituted Imidazole Products Ticket ID: CHEM-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
In the synthesis of 2-substituted imidazoles (commonly via the Debus-Radziszewski reaction or similar condensation pathways), unreacted aldehyde is a persistent contaminant. Because both the imidazole product and the aldehyde starting material are often lipophilic, standard silica chromatography can sometimes fail to separate them efficiently due to "streaking" or similar
This guide details three chemically distinct purification strategies, ranked by scalability and cost-effectiveness.
Module 1: The "Gold Standard" – Acid-Base Extraction
Best For: Bulk removal of aldehyde from stable imidazole products.
Principle: This method exploits the basicity of the imidazole ring (
The Mechanism
-
Acidification: Treating the organic mixture with dilute acid protonates the imidazole nitrogen, converting it into a water-soluble imidazolium salt. The neutral aldehyde remains in the organic layer.
-
Separation: The aldehyde is washed away with the organic solvent.
-
Basification: The aqueous layer is neutralized, regenerating the free-base imidazole, which precipitates or is extracted back into a fresh organic solvent.[1]
Workflow Diagram
Caption: Figure 1.[2] Chemoselective partitioning of basic imidazole product from neutral aldehyde impurities.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1] Use ~10 mL solvent per gram of crude.
-
Protonation: Transfer to a separatory funnel. Add an equal volume of 1.0 M HCl . Shake vigorously.
-
Separation: Drain the lower aqueous layer (containing the product) into a clean flask. Keep the organic layer (containing the aldehyde) in the funnel.
-
Organic Wash: (Optional but recommended) Add a small portion of fresh organic solvent to the aqueous flask, stir, and separate again to remove entrained aldehyde.
-
Regeneration: Cool the acidic aqueous solution in an ice bath. Slowly add 2.0 M NaOH or saturated
until the pH is .-
Observation: The solution should turn cloudy as the free-base imidazole precipitates or oils out.
-
-
Recovery: Extract the basic aqueous mixture with fresh organic solvent (3x). Combine extracts, dry over
, and concentrate.
Module 2: Bisulfite Wash (Chemoselective Scavenging)
Best For: Unhindered aldehydes (e.g., benzaldehyde, aliphatic aldehydes) when the product is acid-sensitive.
Principle: Sodium bisulfite (
The Mechanism
Note: This reaction is reversible.[3] High pH or heating can reverse it, releasing the aldehyde back.Step-by-Step Protocol
-
Preparation: Prepare a saturated solution of sodium bisulfite (approx. 40% w/v in water).
-
Biphasic Mix: Dissolve your crude product in a solvent like Ethyl Acetate. Add the bisulfite solution (approx. 3-5 equivalents relative to the aldehyde).
-
Agitation: Crucial Step. Aldehydes are in the organic phase; bisulfite is in the aqueous phase. You must stir vigorously or shake for at least 15–30 minutes to allow the adduct to form at the interface.
-
Separation: Transfer to a separatory funnel. The aldehyde-bisulfite adduct will migrate to the aqueous layer.
-
Validation: Run a TLC of the organic layer. If aldehyde persists, repeat the wash with fresh bisulfite.
Module 3: Solid-Supported Scavenging (The "Polishing" Step)
Best For: Late-stage purification, removing trace aldehyde (<5%), or high-value compounds where yield loss in extraction is unacceptable. Principle: Use a polymer-supported primary amine (e.g., Trisamine resin) to react with the aldehyde, forming an imine (Schiff base) that remains attached to the solid bead.
Workflow Diagram
Caption: Figure 2. Solid-phase scavenging workflow for trace impurity removal.
Step-by-Step Protocol
-
Selection: Choose a resin like PS-Trisamine or Amino-methyl polystyrene .
-
Stoichiometry: Add 2–4 equivalents of resin relative to the estimated aldehyde impurity.
-
Solvent: Ensure the solvent swells the resin (DCM and THF are excellent; Methanol is poor for polystyrene resins).
-
Incubation: Agitate gently (do not magnetic stir, as this grinds the beads) for 4–16 hours.
-
Filtration: Filter the mixture through a fritted glass funnel or cotton plug. The aldehyde remains bound to the beads.
-
Rinse: Wash the beads with solvent to recover any product trapped in the resin pores.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms during Acid/Base extraction | Imidazole is acting as a surfactant or the pH is near the pI. | Add brine (saturated NaCl) to the aqueous layer. Filter the emulsion through a pad of Celite if necessary. |
| Product is missing after Acid Wash | The product did not protonate or is too lipophilic even when protonated. | 1. Ensure pH < 2.2. If the imidazole has very large lipophilic groups (e.g., C18 chain), the salt may still be soluble in organics. Switch to Module 3 (Scavenging). |
| Aldehyde persists after Bisulfite wash | Aldehyde is sterically hindered or reaction time was too short. | Bisulfite struggles with bulky aldehydes.[4] Switch to Module 3 (Resin Scavenging) or use Module 1 (Acid-Base). |
| Product decomposes | Imidazole ring is sensitive to oxidation or hydrolysis. | Avoid strong oxidants (e.g., KMnO4). Ensure Acid-Base extraction is done cold (ice bath) to prevent hydrolysis of sensitive substituents. |
References
-
BenchChem. (2025).[1][5] Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole.Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Bisulfite Adduct formation and Acid-Base extraction techniques).
- Biotage/Merck.User Guides for Polymer Supported Scavengers (PS-Trisamine). (Industry standard protocols for solid-phase scavenging).
-
Google Patents. EP0024533B1 - Isolation of imidazoles from their aqueous solutions.Link
-
Organic Letters. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.[2][6] (Context on synthesis and isolation). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 2-(3-Methylphenyl)imidazole Functionalization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 2-arylimidazoles. The 3-methylphenyl (m-tolyl) group at the C2 position introduces unique steric and electronic challenges. While the meta-methyl group is less sterically demanding than an ortho-substitution, the rotation of the biaryl axis creates significant steric shielding around the N1, N3, C4, and C5 positions.
This guide provides self-validating protocols, mechanistic insights, and troubleshooting FAQs to help you bypass these steric barriers and achieve regioselective functionalization.
Part 1: Causality and Mechanistic Insights (The "Why")
Why does 2-(3-methylphenyl)imidazole resist standard functionalization?
-
N-Alkylation/Arylation Shielding: The C2-aryl group sterically clashes with incoming electrophiles at the N1 and N3 positions. Conventional Ullmann-type N-arylation often yields poor results with 2-phenylimidazoles due to this severe hindrance[1].
-
C4 vs. C5 Regioselectivity: Direct C–H activation at C4 or C5 is complicated by the N-protecting group. If N1 is protected, the adjacent C5 position becomes sterically congested by both the protecting group and the C2-aryl moiety.
-
The SEM-Switch Solution: To functionalize the C5 position, we utilize a 2-(trimethylsilyl)ethoxymethyl (SEM) group. By transiently moving the SEM group from N1 to N3 via an SN1-type process, we expose the less hindered C5 position for palladium-catalyzed cross-coupling[2].
Part 2: Troubleshooting FAQs
Q1: My N-arylation of 2-(3-methylphenyl)imidazole is stalling at <20% yield. How can I drive this to completion?
A1: The steric hindrance from the C2-aryl group severely limits standard copper-catalyzed N-arylation. You must switch to a highly active catalytic system. Using functionalized Cu(I) complexes (e.g., Cu(I)-thiosemicarbazone on silica-coated nanoparticles) or employing bulky phosphine ligands in Pd-catalysis is required[1].
Actionable Fix: Switch your base to
Q2: I am trying to perform a C–H arylation at the C5 position, but I keep getting C4-arylation or unreacted starting material. Why? A2: If your imidazole is N1-protected, the C5 position is sterically blocked. You must employ the "SEM-switch" methodology. By protecting the imidazole with a SEM group and adding a catalytic amount of SEM-Cl, the protecting group migrates to N3, exposing the C4 position (which effectively becomes the new C5 position relative to the nitrogen), allowing arylation to proceed preferentially[2].
Q3: Can I perform hydroarylation on alkynes using 2-(3-methylphenyl)imidazole without N-protection? A3: Yes, and it is actually preferred. Ruthenium-catalyzed hydroarylation of alkynes with 2-phenylimidazoles works well, but N-methylating the imidazole first decreases the yield (e.g., dropping from 79% to 65%). This is due to the intramolecular steric hindrance between the N-Me group and the incoming alkene moiety of the product[3]. For optimal yields, use the free N-H imidazole.
Part 3: Self-Validating Experimental Protocols
Protocol A: The SEM-Switch and Regioselective C5-Arylation
System Validation: This protocol is self-validating. If the SEM transposition fails, the steric block remains, C5 arylation will not occur, and only starting material will be recovered.
-
Protection: React 2-(3-methylphenyl)imidazole with SEM-Cl (1.2 equiv) and NaH (1.5 equiv) in DMF at 0 °C, warming to room temperature for 2 hours. Isolate 1-SEM-2-(3-methylphenyl)imidazole.
-
The SEM Switch: Dissolve the 1-SEM protected imidazole in neat SEM-Cl (0.1 equiv catalytic). Heat to 80 °C. The SN1-type transposition converts it to the 3-SEM isomer, exposing the target carbon[2].
-
Pd-Catalyzed C–H Arylation:
-
In a glovebox, combine the 3-SEM imidazole (1.0 equiv), aryl bromide (1.2 equiv),
(5.0 mol %), (7.5 mol %), and (2.0 equiv). -
Suspend in N,N-dimethylacetamide (DMA, 0.5 M).
-
Heat at 120 °C for 20 hours.
-
Validation checkpoint: TLC should show complete consumption of the 3-SEM starting material. Purify via flash chromatography.
-
Protocol B: Ruthenium-Catalyzed Hydroarylation
-
Setup: Combine 2-(3-methylphenyl)imidazole (1.0 equiv), diphenylacetylene (1.2 equiv),
(5.0 mol%), and (20 mol%) in 1,2-dichloroethane (DCE). -
Reaction: Stir at 100 °C for 16 hours under an argon atmosphere.
-
Isolation: Cool to room temperature, filter through Celite, and purify by silica gel chromatography. The lack of an N-alkyl group prevents steric clash, ensuring >75% yield[3].
Part 4: Data Presentation & Visualization
Quantitative Comparison of Functionalization Strategies
| Reaction Type | Catalyst / Ligand | Directing/Protecting Group | Major Challenge Overcome | Typical Yield (%) |
| N-Arylation | Cu(I)-thiosemicarbazone | None (Free N-H) | C2-Aryl Steric Shielding | 65 - 78% |
| C5 C–H Arylation | SEM (N1 to N3 Switch) | C5 Steric Congestion | 85 - 88% | |
| Hydroarylation | None (Free N-H preferred) | N-Alkyl Steric Clash | 75 - 79% |
Experimental Workflows & Logical Relationships
Mechanism of the SEM-group transposition exposing the C5 position for Pd-catalyzed arylation.
Ruthenium-catalyzed hydroarylation pathway avoiding N-alkyl steric clashes.
Part 5: References
-
Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: nih.gov URL: [Link]
-
Title: Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides Source: rsc.org URL: [Link]
-
Title: Recent advances in the ruthenium-catalyzed hydroarylation of alkynes with aromatics: synthesis of trisubstituted alkenes Source: rsc.org URL: [Link]
Sources
- 1. Functionalization of Fe 3 O 4 @SiO 2 nanoparticles with Cu( i )-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N - ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06327E [pubs.rsc.org]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the ruthenium-catalyzed hydroarylation of alkynes with aromatics: synthesis of trisubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01472G [pubs.rsc.org]
Technical Support Center: Enhancing Corrosion Inhibition with 2-Substituted Imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted imidazoles as corrosion inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during experimental work. Our goal is to bridge the gap between theoretical knowledge and successful application, ensuring the scientific integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts related to the use of 2-substituted imidazoles in corrosion inhibition studies.
Q1: What is the fundamental mechanism by which 2-substituted imidazoles inhibit corrosion?
A1: 2-substituted imidazoles primarily function as adsorption inhibitors.[1][2] Their mechanism involves the adsorption of the imidazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] This adsorption can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (nitrogen) in the imidazole ring, π-electrons from the aromatic ring, and the vacant d-orbitals of the metal.[1]
The lone pair of electrons on the nitrogen atoms and the π-electron cloud of the imidazole ring are key to their effectiveness.[1][3]
Q2: How does the substituent at the 2-position of the imidazole ring influence its inhibition efficiency?
A2: The nature of the substituent at the 2-position has a significant impact on the electron density of the imidazole ring, which in turn affects its adsorption onto the metal surface and, consequently, its inhibition efficiency.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the imidazole ring.[1][4] This enhanced electron density strengthens the molecule's ability to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency.[1][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the imidazole ring.[1][4] This reduction in electron density weakens the molecule's ability to coordinate with the metal surface, generally resulting in lower inhibition efficiency.[1]
Q3: My 2-substituted imidazole inhibitor shows poor solubility in the corrosive medium. What can I do?
A3: Poor solubility is a common challenge that can significantly impact the effectiveness and reproducibility of your experiments.[1] Here are several strategies to address this issue:
-
Co-solvents: Introducing a small amount of a miscible organic solvent, such as ethanol or isopropanol, can enhance the solubility of the inhibitor in the aqueous corrosive medium. However, it's crucial to run a blank experiment with the co-solvent alone to ensure it doesn't have any corrosive or inhibitive effects.
-
pH Adjustment: The solubility of imidazole derivatives can be pH-dependent. Depending on the pKa of your specific compound, adjusting the pH of the corrosive solution might improve its solubility.
-
Use of Surfactants: A low concentration of a suitable surfactant can help to disperse the inhibitor in the solution. Again, a blank run with the surfactant is necessary.
-
Synthesis of More Soluble Derivatives: If solubility issues persist, consider synthesizing derivatives with improved solubility, for example, by introducing hydrophilic functional groups to the molecule.
Q4: I am observing a discrepancy between my weight loss and electrochemical (PDP/EIS) results. Why is this happening?
A4: It is not uncommon to observe differences in the trends or absolute values of corrosion rates obtained from weight loss and electrochemical methods.[5] This can be attributed to several factors:
-
Time Scale: Weight loss measurements typically provide an average corrosion rate over a longer exposure time (hours or days), whereas electrochemical techniques are much faster and provide an instantaneous corrosion rate.[5]
-
Environmental Control: Electrochemical tests are conducted in a controlled laboratory environment, while weight loss tests might be more representative of real-world conditions.[5]
-
Surface Film Effects: The formation of corrosion products or a thick inhibitor film over time can influence the results. In weight loss, the final cleaning step removes these layers, while in electrochemical tests, their presence can affect the measurements.
-
Tafel Extrapolation: In potentiodynamic polarization, the corrosion current is determined by extrapolating the linear portions of the anodic and cathodic curves. Small variations in selecting the linear region can lead to significant differences in the calculated corrosion rate.[5]
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-substituted imidazoles and their evaluation as corrosion inhibitors.
Synthesis of 2-Substituted Imidazoles
Issue: Low Yield in Radziszewski Synthesis
The Radziszewski reaction, a common method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can sometimes result in low yields.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The formation of oxazole byproducts can be a competing reaction. To minimize this, use a large excess of ammonia and maintain alkaline reaction conditions.[4] |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde. This will help in optimizing the reaction time.[4] |
| Suboptimal Temperature | While the reaction often starts at room temperature, gentle heating might be necessary. However, avoid excessive heat as it can promote side reactions.[4] |
| Purity of Reagents | Ensure the purity of the dicarbonyl compound and the aldehyde, as impurities can lead to undesired byproducts.[4] |
| Inefficient Purification | 2-substituted imidazoles can be polar. Choose appropriate extraction solvents (e.g., chloroform, ethyl acetate) and consider techniques like fractional vacuum distillation for purification.[4] |
Evaluation of Corrosion Inhibition Efficiency
Issue: Unstable Open Circuit Potential (OCP)
A stable OCP is crucial before starting any electrochemical measurements like PDP or EIS. An unstable OCP indicates that the system has not reached a steady state.[6]
| Potential Cause | Troubleshooting Steps |
| Insufficient Stabilization Time | Allow sufficient time (often 30-60 minutes, but can be longer) for the working electrode to equilibrate with the solution before starting the measurement.[6][7] |
| Temperature Fluctuations | Ensure the electrochemical cell is in a temperature-controlled environment, as temperature changes can affect the OCP. |
| Contamination | Ensure the working electrode is properly cleaned and polished, and the electrolyte solution is free from contaminants. |
| Active Corrosion | In highly corrosive environments, the OCP may not stabilize completely. In such cases, note the trend and proceed with the measurement after a reasonable time, ensuring consistency across all experiments. |
Issue: Poor Reproducibility in Potentiodynamic Polarization (PDP) Measurements
Lack of reproducibility in PDP curves is a common issue that can undermine the reliability of your data.[2][7]
| Potential Cause | Troubleshooting Steps |
| Surface Preparation | Inconsistent polishing of the working electrode surface can lead to variations in the results. Standardize your polishing procedure. |
| Electrode Connection | A poor electrical connection to the working electrode can introduce noise. Ensure a secure and stable connection.[2] |
| Reference Electrode Issues | A faulty or contaminated reference electrode can cause potential drift. Check the reference electrode potential against a standard one. |
| Stochastic Nature of Pitting | If you are studying pitting corrosion, the pitting potential can be inherently stochastic. It is advisable to perform multiple repetitions to obtain statistically significant results.[7] |
| Scan Rate | The scan rate can influence the shape of the polarization curve. Use a consistent and appropriate scan rate for all your experiments. |
Issue: Noisy or Inconsistent Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful technique, but it is also sensitive to various experimental factors that can lead to noisy or uninterpretable data.
| Potential Cause | Troubleshooting Steps |
| External Electromagnetic Interference | Perform EIS measurements away from sources of electromagnetic noise, such as power supplies or other instruments.[2] Using a Faraday cage can help. |
| Unstable System | As with PDP, a stable OCP is essential for reliable EIS measurements, especially at low frequencies. |
| Inappropriate AC Amplitude | The applied AC voltage should be small enough (typically 5-10 mV) to ensure a linear response from the system. |
| High Impedance Systems | For highly resistive systems (e.g., very effective inhibitors), the measurement can be more susceptible to noise. Ensure proper shielding of the cell and cables. |
| Temperature Effects | At elevated temperatures, noise, particularly at lower frequencies, can be an issue.[8] |
Issue: Inaccurate Weight Loss Measurements
Weight loss is a fundamental technique, but errors can easily be introduced through improper handling and cleaning of the metal coupons.[3]
| Potential Cause | Troubleshooting Steps |
| Improper Handling | Contamination from fingerprints or other residues can act as inhibitors or accelerators. Always handle coupons with clean gloves.[3] |
| Incomplete Removal of Corrosion Products | If corrosion products are not completely removed, the measured weight loss will be lower than the actual value.[3] |
| Over-cleaning | Aggressive cleaning can remove some of the uncorroded metal, leading to an overestimation of the corrosion rate.[3] |
| Recording Errors | Double-check all recordings of coupon numbers, initial and final weights, and exposure times.[3] |
Section 3: Experimental Protocols and Data Visualization
Workflow for Evaluating Corrosion Inhibitor Efficiency
The following diagram illustrates a typical workflow for assessing the performance of a newly synthesized 2-substituted imidazole as a corrosion inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
Troubleshooting Logic for Low Inhibition Efficiency
If your experimental results show unexpectedly low inhibition efficiency, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting low inhibition efficiency.
Comparative Data of 2-Substituted Imidazoles
The following table summarizes the inhibition efficiencies of various 2-substituted imidazoles on different metals in acidic media, highlighting the effect of the substituent.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1-[hydrazinyl(4-methoxyphenyl)methyl]-1H-imidazole | N80 steel | 15% HCl | >90 at 200 ppm | [1] |
| 1-[hydrazinyl(phenyl)methyl]-1H imidazol | N80 steel | 15% HCl | ~85 at 200 ppm | [1] |
| 1-[hydrazinyl(chlorophenyl)methyl]-1H-imidazol | N80 steel | 15% HCl | ~80 at 200 ppm | [1] |
| 1H-benzimidazole (BIM) | Brass | 0.1 M HNO₃ | 94 at 10⁻² mol L⁻¹ | [9] |
| N-methylimidazole (MIM) | Brass | 0.1 M HNO₃ | <90 at 10⁻² mol L⁻¹ | [9] |
| 1H-imidazole (IM) | Brass | 0.1 M HNO₃ | <85 at 10⁻² mol L⁻¹ | [9] |
Section 4: Safety Precautions
Working with 2-substituted imidazoles and corrosive acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Ventilation: Handle solid imidazole compounds and prepare solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Corrosive Acids: Always add acid to water, never the other way around, to prevent a violent exothermic reaction. Handle strong acids with extreme care in a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, according to your institution's hazardous waste disposal procedures.[11]
-
In case of Contact:
-
Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[12]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
References
-
M. A. Quraishi, D. Jamal, and Ishtiaque Ahamad. "Substituted imidazoles as corrosion inhibitors for N80 steel in hydrochloric acid." Indian Journal of Chemical Technology, vol. 20, no. 6, 2013, pp. 365-371. [Link]
-
Carl ROTH. "Safety Data Sheet: Imidazole." [Link]
-
ResearchGate. "Why is there a contradiction between weight loss measurement data and Electrochemical data?" [Link]
-
ResearchGate. "Can you please share your experience and thoughts on reproducibility of electrochemical techniques in corrosion studies?" [Link]
-
ResearchGate. "Why we don't use Electrochemical Impedance Spectroscopy (EIS) when we are testing the effect of temperature?" [Link]
-
RCSL. "technical note and general guide for corrosion coupons." [Link]
-
A. A. El-Warraky, and H. M. El-Sabbah. "Potentiodynamic Corrosion Testing." Journal of Visualized Experiments, no. 115, 2016, e54432. [Link]
-
Pine Research Instrumentation. "Open Circuit Potential (OCP)." [Link]
-
A. Bouoidina, et al. "Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments." Journal of Adhesion Science and Technology, vol. 36, no. 24, 2022, pp. 2779-2803. [Link]
-
Gamry Instruments. "Getting Started with Electrochemical Corrosion Measurement." [Link]
-
ResearchGate. "How reliable is the potentiodynamic polarization in predicting the corrosion behavior?" [Link]
-
A. A. Dutta, et al. "Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization." Journal of Molecular Structure, vol. 1274, 2023, 134538. [Link]
-
Bradford Scholars. "Analytical modelling and electrochemical impedance spectroscopy (EIS) to evaluate influence of corrosion product on solution resistance." [Link]
-
石油炼制与化工. "STUDY ON CORROSION PROPERTIES OF ALUMINIUM SOL BASED ON WEIGHT LOSS METHOD." [Link]
-
M. S. Al-Otaibi, et al. "Improvement of Wear, Pitting Corrosion Resistance and Repassivation Ability of Mg-Based Alloys Using High Pressure Cold Sprayed (HPCS) Commercially Pure-Titanium Coatings." Metals, vol. 11, no. 1, 2021, p. 81. [Link]
-
Chemos GmbH&Co.KG. "Safety Data Sheet: Imidazole." [Link]
-
Scribd. "Corrosion Inhibitor Test Methods Guide." [Link]
-
R. M. Carranza, et al. "Measuring the Repassivation Potential of Alloy 22 Using the Potentiodynamic - Galvanostatic - Potentiostatic Method." Office of Scientific and Technical Information, 2007. [Link]
-
G. A. Anyanwu, et al. "Comparison of Percentage Weight Loss and Corrosion Rate Trends in Different Metal Coupons from two Soil Environments." American Journal of Materials Engineering and Technology, vol. 2, no. 1, 2014, pp. 1-6. [Link]
-
University of Washington. "Imidazole." [Link]
-
S. R. S. S. Kotti, et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Tetrahedron Letters, vol. 46, no. 43, 2005, pp. 7413-7416. [Link]
-
Alabama Specialty Products, Inc. "Corrosion Coupons & Weight Loss Analysis." [Link]
-
Circuit Insight. "Electrochemical Methods to Measure the Corrosion Potential of Flux Residues." [Link]
-
Van Loon Chemical Innovations. "Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS)." [Link]
-
PacBio. "Guide - Low Yield Troubleshooting." [Link]
-
Oreate AI. "Unlocking the Secrets of Open Circuit Potential: What It Tells Us About Materials." [Link]
-
MDPI. "Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy." [Link]
-
YouTube. "Introduction to Open Circuit Potential." [Link]
-
NACE International. "Methodology for Corrosion Inhibitor Persistency Studies in Batch Inhibition." [Link]
-
ORBi. "Potentiodynamic polarization (PDP) EIS." [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rcslgroup.com [rcslgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gamry.com [gamry.com]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]
- 10. carlroth.com [carlroth.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(3-methylphenyl)-1H-imidazole
An In-Depth Guide to the 1H NMR Spectrum of 2-(3-methylphenyl)-1H-imidazole: A Comparative Analysis
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our daily work in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and definitive tool for this purpose.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, a heterocyclic scaffold of interest in medicinal chemistry.
This document moves beyond a simple recitation of expected peaks. We will dissect the spectrum by predicting the chemical shifts (δ) and coupling constants (J) based on first principles and established electronic effects. This predictive analysis will be objectively compared against experimental data from foundational reference compounds—imidazole and toluene—to provide a robust framework for spectral assignment. The guide culminates in a detailed, field-proven protocol for acquiring high-quality NMR data, ensuring that researchers can replicate and validate these findings.
Predictive Analysis of the 1H NMR Spectrum
The structure of this compound presents two distinct spin systems for analysis: the imidazole ring and the meta-substituted phenyl ring. Our prediction is based on the fundamental principles of shielding/deshielding effects and spin-spin coupling.[3][4]
The Imidazole Ring Protons (H-4, H-5, and N1-H)
The parent imidazole molecule exhibits a tautomeric equilibrium that, in many solvents at room temperature, renders the H-4 and H-5 protons chemically equivalent.[5] However, substitution at the C-2 position breaks this symmetry, making H-4 and H-5 chemically distinct.
-
H-4 and H-5: In unsubstituted imidazole, these protons appear at approximately 7.13 ppm and 7.73 ppm, respectively.[6] The C-2 proton is the most deshielded. In our target molecule, the C-2 position is substituted by the 3-methylphenyl group. This substituent will exert an electronic influence on the imidazole ring. We predict the H-4 and H-5 protons to appear as distinct signals, likely as narrow doublets or singlets due to the small typical 3J(H,H) coupling of ~1.0 Hz in the imidazole ring.[6] Their chemical shifts are expected to be in the aromatic region, likely between 7.0 and 7.5 ppm.
-
N1-H (Amine Proton): The N-H proton of the imidazole ring is a labile proton. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet and can be found over a wide range of the spectrum, often >10 ppm.[7] Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.
The 3-Methylphenyl Group Protons
The 3-methylphenyl (or m-tolyl) group is an AA'BC type spin system, further influenced by the imidazole ring substituent. For a first-order analysis, we can predict the chemical shifts and splitting patterns by considering the electronic effects of both the methyl group (an electron-donating group, EDG) and the imidazole ring (generally electron-withdrawing).[3][8]
-
CH₃ Protons: The methyl protons are attached to the aromatic ring and are not coupled to other protons. They will appear as a sharp singlet. For toluene, this peak is around 2.4 ppm. We expect a similar chemical shift for the methyl group in our target molecule.
-
Aromatic Protons (H-2', H-4', H-5', H-6'): Protons on a benzene ring typically resonate between 7.0 and 8.0 ppm.[4]
-
H-2': This proton is ortho to the imidazole substituent and meta to the methyl group. It will likely appear as a singlet or a narrowly split multiplet.
-
H-6': This proton is ortho to both the imidazole and methyl substituents. It will be split by the adjacent H-5' proton (ortho coupling, J ≈ 7-10 Hz) and potentially by the H-4' proton (meta coupling, J ≈ 2-3 Hz).[3] We predict a doublet of doublets or a more complex multiplet.
-
H-4': This proton is para to the methyl group and meta to the imidazole. It will be split by H-5' (ortho) and H-6' (meta), likely appearing as a doublet of doublets.
-
H-5': This proton is meta to the imidazole and ortho to the methyl group. It is expected to appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6', assuming similar coupling constants.[3]
-
Comparative Data Analysis
To ground our predictions, we compare them with the known experimental data for the parent structures. This comparative approach is a self-validating system that builds confidence in our spectral assignments.
Table 1: Comparison of Predicted 1H NMR Data with Reference Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ | ~2.4 | Singlet (s) | N/A |
| H-4 / H-5 | ~7.1 - 7.5 | Singlet (s) or Doublet (d) | J ≈ 1-2 | |
| Aromatic (Phenyl) | ~7.2 - 7.8 | Multiplet (m) | ortho: 7-10; meta: 2-3 | |
| N-H | >10 (variable) | Broad Singlet (br s) | N/A | |
| Imidazole (Experimental) [6] | H-2 | 7.73 | Triplet (t) | J = 1.0 |
| H-4 / H-5 | 7.13 | Triplet (t) | J = 1.0 | |
| Toluene (Experimental) [8] | CH₃ | ~2.36 | Singlet (s) | N/A |
| Aromatic | ~7.17 - 7.29 | Multiplet (m) | - |
Experimental Protocol for 1H NMR Data Acquisition
Adherence to a rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol represents a field-proven methodology for the analysis of small organic molecules.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[9] For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[10]
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or to better observe labile N-H protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][12] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[12]
-
Transfer and Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step removes any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[10]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition
The following are typical starting parameters for a modern 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity. Modern spectrometers automate this process effectively.
-
Standard 1D Proton Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to ensure all signals from ~-2 to 14 ppm are captured.
-
Acquisition Time (AQ): Set to ~2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for near-complete relaxation of the protons, ensuring accurate signal integration.
-
Number of Scans (NS): For a ~10 mg sample, 8 to 16 scans are usually sufficient to achieve a high signal-to-noise ratio.
-
-
D₂O Exchange (Optional): To confirm the N-H proton signal, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad N-H signal should disappear or significantly diminish.
Visualization of the Analysis Workflow
A logical workflow ensures a systematic and comprehensive analysis of the NMR spectrum. The following diagram illustrates the key steps from data acquisition to final structural confirmation.
Caption: Logical workflow for 1H NMR spectrum analysis.
Conclusion
The analysis of the 1H NMR spectrum for this compound is a multi-faceted process that relies on a strong foundation in spectroscopic principles. By predicting the spectrum based on the electronic properties of the imidazole and 3-methylphenyl moieties and comparing these predictions with known experimental data for simpler analogous structures, we can confidently assign each resonance. This guide provides researchers and drug development professionals with a comprehensive framework, from sample preparation to data interpretation, ensuring the accurate and reliable structural characterization of this and similar heterocyclic compounds.
References
- University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Mandal, S., et al. (2015). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Reaction of Benzylamines and Nitriles. Royal Society of Chemistry.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][12]
-
Conti, F. (1968). Analysis of the Proton NMR Spectrum of Toluene. AIP Publishing. Retrieved from [Link][8]
-
de Souza, I. F., et al. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. Retrieved from [Link][1][2]
- Farfán, N., et al. (2004). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate.
-
de Souza, I. F., et al. (2024). Predicting structural groups of small molecules from 1 H NMR spectral features using common machine learning classifiers. ResearchGate. Retrieved from [Link][2]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][9]
- European Union. (n.d.). NMR data acquisition. Retrieved from a relevant EU-funded project source.
-
Vaneck, J., et al. (2015). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole. ResearchGate. Retrieved from [Link][13]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][9]
- Western University. (n.d.). NMR Sample Preparation.
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][4]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link][10]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Jain, N., & Bothner-By, A. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link][11]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
The Vibrational Signature: Understanding the Core Imidazole and Aryl Group Absorptions
An In-Depth Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Aryl Substituted Imidazoles
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence demands robust and reliable analytical methods for structural confirmation and characterization. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative tool for elucidating the molecular structure of these heterocyclic compounds.
This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of 2-aryl substituted imidazoles. Moving beyond a simple list of frequencies, we will explore the underlying principles of these vibrations, compare how different aryl substituents modulate the spectral features, and provide a validated experimental protocol for acquiring high-quality data.
The FTIR spectrum of a 2-aryl substituted imidazole is a composite of the vibrational modes originating from the imidazole ring and the attached aryl substituent. A thorough interpretation requires understanding the characteristic frequencies of each component and the electronic interplay between them.
Imidazole Ring: The Heterocyclic Core
The parent imidazole ring possesses a unique set of vibrational modes that serve as a foundational signature.
-
N-H Stretching: In the solid state, imidazole derivatives typically exhibit a broad and often intense absorption band in the 3500-2600 cm⁻¹ region due to intermolecular hydrogen bonding (N-H···N).[1][4][5] The breadth of this peak is a key indicator of strong hydrogen bonding within the crystal lattice. In very dilute solutions, a sharper, less intense "free" N-H stretching band may be observed around 3520-3480 cm⁻¹.[6]
-
Aromatic C-H Stretching: The C-H bonds on the imidazole ring give rise to stretching vibrations that typically appear just above 3000 cm⁻¹, often in the 3150-3050 cm⁻¹ range.[1][7] These peaks are usually of weak to medium intensity.
-
Ring Stretching (C=N and C=C): The most characteristic region for the imidazole ring is between 1660-1450 cm⁻¹.[8] This area contains a series of bands, often referred to as "imidazole-I" bands, resulting from the coupled stretching vibrations of the C=N and C=C double bonds within the aromatic ring.[8] These absorptions are typically strong and provide a reliable fingerprint for the imidazole core.
-
C-N Stretching: The stretching vibrations of the C-N single bonds are more difficult to assign definitively as they often mix with other vibrational modes.[1] They are typically found in the 1400-1300 cm⁻¹ region and are of variable intensity.[1]
The 2-Aryl Substituent: Modulator and Reporter
The introduction of an aryl group at the 2-position adds its own set of characteristic peaks and, more importantly, electronically influences the imidazole ring.
-
Aromatic C-H Stretching: The C-H bonds of the aryl ring absorb in a similar region to the imidazole C-H, typically 3100-3000 cm⁻¹.[9][10][11]
-
Aromatic C=C Ring Stretching: The aryl ring itself produces a series of characteristic absorptions due to C=C stretching. Two of the most prominent bands appear near 1600 cm⁻¹ and 1500-1450 cm⁻¹.[1][9][10] These can sometimes overlap with the imidazole ring stretching bands, leading to a complex but information-rich spectral region.
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region. The strong absorptions between 900-675 cm⁻¹ are characteristic of the substitution pattern on the aromatic ring.[10] For a monosubstituted phenyl ring (as in 2-phenylimidazole), two strong bands are typically observed: one at 770-730 cm⁻¹ and another at 710-690 cm⁻¹.[10] This provides clear evidence for the nature of the aryl substituent.
Visualizing the Key Vibrational Modes
To better understand the origin of these characteristic peaks, the following diagram illustrates the key bond vibrations in a generic 2-aryl substituted imidazole molecule.
Caption: Key vibrational modes in a 2-aryl substituted imidazole.
Comparative Analysis: The Substituent Effect
The true power of FTIR lies in its sensitivity to electronic changes within a molecule. By comparing the spectra of 2-aryl imidazoles with different substituents on the phenyl ring (e.g., an electron-donating group like methoxy, -OCH₃, versus an electron-withdrawing group like nitro, -NO₂), we can observe distinct shifts in peak positions.
-
Electron-Withdrawing Groups (EWGs): An EWG on the aryl ring pulls electron density away from the imidazole core. This can strengthen the C=N bond, potentially shifting its stretching frequency to a higher wavenumber.
-
Electron-Donating Groups (EDGs): An EDG pushes electron density into the imidazole ring. This can weaken the C=N bond through resonance, often shifting its stretching frequency to a lower wavenumber.
The following table provides a comparative summary of the expected FTIR peak positions for the parent imidazole and several 2-aryl substituted derivatives.
| Vibrational Mode | Parent Imidazole (cm⁻¹) | 2-Phenylimidazole (cm⁻¹) | 2-(4-Nitrophenyl)imidazole (cm⁻¹) | 2-(4-Methoxyphenyl)imidazole (cm⁻¹) | Comments & Assignment |
| N-H Stretch (H-bonded) | ~3376 (broad)[1] | ~3300-2600 (broad) | ~3300-2600 (broad) | ~3300-2600 (broad) | Broadness indicates strong intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | ~3126[1] | ~3100-3030 | ~3100-3030 | ~3100-3030 | Peaks above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[9][10] |
| C=N / C=C Stretch (Imidazole Ring) | ~1593, 1486[1] | ~1605, 1490 | ~1610, 1495 | ~1600, 1485 | The C=N stretch is sensitive to the electronic nature of the aryl substituent. |
| Aromatic C=C Stretch (Aryl Ring) | N/A | ~1595, 1500 | ~1600, 1510 | ~1585, 1515 | Overlaps with imidazole ring vibrations. |
| Asymmetric NO₂ Stretch | N/A | N/A | ~1520 | N/A | Strong, characteristic peak for the nitro group. |
| Symmetric NO₂ Stretch | N/A | N/A | ~1345 | N/A | Strong, characteristic peak for the nitro group. |
| C-O-C Asymmetric Stretch | N/A | N/A | N/A | ~1250 | Strong peak characteristic of aryl ethers. |
| C-H Out-of-Plane Bending | ~850-750 | ~760, ~695 | ~855 (p-sub), ~750 | ~830 (p-sub), ~760 | Highly diagnostic of the aryl ring substitution pattern. |
A Validated Protocol for FTIR Analysis of Imidazole Derivatives
Acquiring a high-quality, reproducible FTIR spectrum is paramount for accurate analysis. The following protocol details the Potassium Bromide (KBr) pellet method, a gold standard for solid-state analysis.[1][2]
Causality: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to that of many organic compounds when properly ground, which minimizes light scattering (the Christiansen effect).
Step-by-Step Methodology
-
Preparation:
-
Gently grind ~100-200 mg of spectroscopy-grade KBr powder in a clean, dry agate mortar and pestle for 1 minute.
-
Place the KBr in a drying oven at 110°C for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure the sample spectrum.
-
Ensure the imidazole sample is completely dry. If necessary, dry under vacuum.
-
-
Sample Mixing:
-
Weigh approximately 1-2 mg of the 2-aryl substituted imidazole sample.
-
Add the dried KBr (~100 mg) to the mortar containing the sample. The sample-to-KBr ratio should be approximately 1:100.
-
Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering and producing sharp, well-defined peaks.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the collar of a KBr pellet press.
-
Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes. This sinters the KBr and sample into a translucent or transparent disc.
-
Carefully release the pressure and disassemble the press to retrieve the pellet. A good pellet is clear and free of cracks.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a crucial self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.
-
Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).
-
Identify and label the key characteristic peaks as outlined in the comparative table above.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural characterization of 2-aryl substituted imidazoles. By systematically analyzing the key vibrational regions—N-H stretching, C=N/C=C ring modes, and the highly diagnostic aryl C-H out-of-plane bending—researchers can rapidly confirm the identity and substitution pattern of their synthesized compounds. Understanding how electronic effects from aryl substituents shift these characteristic peaks provides a deeper layer of structural insight, reinforcing the link between molecular structure and spectroscopic output. Adherence to a validated experimental protocol ensures the generation of high-quality, reliable data, which is the bedrock of sound scientific and developmental research.
References
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. [Link]
-
Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan J. Chem. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Library of Medicine. [Link]
-
Vibrational Spectra and Qualitative Analysis of Albendazole and Mebendazole. uthra.dgvc.ac.in. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and their Ions. NASA Technical Reports Server. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]
-
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. [Link]
-
Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics. [Link]
-
Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
-
An expanded view of the free NH vibrational stretching region of higher... ResearchGate. [Link]
-
IR: aromatics. University of Colorado Boulder. [Link]
-
Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. RSC Publishing. [Link]
-
Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. ACS Publications. [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Sources
- 1. arar.sci.am [arar.sci.am]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uthradgvc.synthasite.com [uthradgvc.synthasite.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00399A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Analysis of Melting Point Ranges: 2-(3-Methylphenyl)-1H-imidazole and Structural Alternatives
Introduction & Strategic Context
As an application scientist evaluating Active Pharmaceutical Ingredients (APIs) and advanced material intermediates (such as epoxy curing agents), understanding the thermal properties of imidazole derivatives is a critical quality attribute. The melting point (mp) is not merely a physical constant; it is a primary indicator of compound purity, crystalline stability, and polymorphic behavior.
This guide provides an objective, data-driven comparison of the melting point range of pure 2-(3-methylphenyl)-1H-imidazole (also referred to as 2-(m-tolyl)-1H-imidazole) against two highly relevant structural alternatives: the unsubstituted 2-phenylimidazole and the highly symmetrical 2-(4-methylphenyl)-1H-imidazole .
Mechanistic Insights: The Role of Symmetry in Crystal Packing
To accurately interpret the thermal behavior of these compounds, one must analyze the causality behind their crystal lattice energies. Melting points in 2-aryl-1H-imidazoles are governed by a combination of intermolecular hydrogen bonding (between the imidazole N-H and the basic N atom of adjacent molecules) and the efficiency of van der Waals interactions driven by molecular symmetry.
-
2-Phenylimidazole (The Baseline): Lacking any methyl substitution on the phenyl ring, this molecule forms stable hydrogen-bonded chains but lacks the added hydrophobic interactions of a methyl group. Its melting point typically ranges from 142.0 °C to 152.0 °C .
-
2-(4-Methylphenyl)-1H-imidazole (The Symmetrical Alternative): The para-methyl group introduces a high degree of linear molecular symmetry. Symmetrical molecules pack much more efficiently into a rigid crystalline lattice, requiring significantly more thermal energy to disrupt the solid state. Consequently, its melting point is drastically higher, observed between 222 °C and 226 °C .
-
This compound (The Target Compound): The meta-methyl substitution breaks the planar symmetry of the molecule. This asymmetrical protrusion disrupts optimal crystal packing when compared to the para-isomer. As a result, its lattice energy is lower, and its melting point falls into an intermediate range of 148 °C to 155 °C . This closely mirrors the unsubstituted 2-phenylimidazole but exhibits a tighter melting range when highly purified via toluene recrystallization .
Quantitative Data Presentation
The following table summarizes the comparative physicochemical properties and melting point ranges of the evaluated imidazoles, highlighting the direct correlation between molecular symmetry and thermal stability.
| Compound Name | Substitution Pattern | Molecular Weight | Crystal Symmetry / Packing | Melting Point Range (°C) |
| 2-Phenylimidazole | Unsubstituted | 144.18 g/mol | Moderate | 142.0 – 152.0 |
| This compound | meta-Methyl | 158.20 g/mol | Asymmetrical (Disrupted) | 148.0 – 155.0 |
| 2-(4-Methylphenyl)-1H-imidazole | para-Methyl | 158.20 g/mol | Highly Symmetrical | 222.0 – 226.0 |
Experimental Protocols: A Self-Validating Thermal Analysis System
Relying on a single method for melting point determination can mask polymorphic impurities or solvent inclusion. The following self-validating protocol utilizes orthogonal techniques (visual capillary and thermodynamic DSC) to ensure absolute data integrity.
Phase 1: Sample Preparation & Purification
-
Recrystallization: Dissolve crude this compound in boiling toluene (approx. 5 mL/g). Filter hot to remove insoluble impurities.
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature to promote the growth of thermodynamically stable crystals. Causality note: Rapid crash-cooling can trap solvent molecules and form metastable polymorphs, artificially depressing the melting point.
-
Drying: Dry the isolated crystals under a high vacuum at 60 °C for 12 hours to remove residual toluene.
Phase 2: Capillary Melting Point Determination (Visual Screen)
-
Pulverize the dried crystals into a fine powder using an agate mortar to ensure uniform heat transfer.
-
Load the powder into a glass capillary tube to a depth of 2-3 mm. Tightly pack by tapping the tube on a hard surface.
-
Insert into a calibrated melting point apparatus. Ramp the temperature at 10 °C/min until 130 °C, then reduce the heating rate to 1 °C/min .
-
Record the exact temperature at which the first drop of liquid appears (onset) and when the sample is completely liquefied (clear melt).
Phase 3: Differential Scanning Calorimetry (DSC)
-
Weigh 3–5 mg of the purified sample into an aluminum DSC pan and crimp the lid.
-
Equilibrate the DSC cell at 25 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Heat the sample from 25 °C to 200 °C at a controlled rate of 5 °C/min .
-
Data Validation: A single, sharp endothermic peak confirms high purity and a single polymorph. A broad peak or multiple endotherms indicate residual solvent or polymorphic transitions, requiring re-purification.
Workflow Visualization
Workflow for thermal analysis and symmetry-driven melting point determination of imidazoles.
References
-
PrepChem Organic Syntheses. Synthesis of 1-Hydroxy-N,N,4-Trimethyl-2-(4-Methylphenyl)-1H-Imidazole-5-Methanamine. Retrieved from:[Link]
- Google Patents (Shikoku Chemicals Corp).1-benzylimidazole compound and epoxy resin curing agent (JPH07109261A).
High-Resolution Mass Spectrometry for the Structural Elucidation of 2-m-Tolylimidazole: A Comparative Performance Guide
Aryl-imidazoles, such as 2-m-tolylimidazole (2-(3-methylphenyl)-1H-imidazole), are privileged structural motifs in medicinal chemistry. They frequently serve as the core scaffold for tubulin polymerization inhibitors and novel anticancer therapeutics (, ). During drug development, metabolite profiling, and degradation studies, the unambiguous structural elucidation of these compounds is critical.
While traditional nominal mass instruments like Triple Quadrupoles (QqQ) and Gas Chromatography-Mass Spectrometry (GC-MS) have historically been industry standards, High-Resolution Accurate Mass (HRAM) platforms (e.g., Orbitrap technology) offer superior capabilities for mapping complex fragmentation pathways. This guide provides an objective performance comparison between HRAM Orbitrap MS, LC-QqQ, and GC-EI-MS for the analysis of 2-m-tolylimidazole, detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol.
Mechanistic Fragmentation Pathways of 2-m-Tolylimidazole
Understanding the gas-phase dissociation of 2-m-tolylimidazole is the foundation of mass spectral interpretation. When subjected to Electrospray Ionization (ESI) in positive mode, the basic imidazole nitrogen (pKa ~7.0) readily accepts a proton, yielding a highly stable molecular ion [M+H]+ at m/z 159.0922 ().
Upon Higher-energy Collisional Dissociation (HCD) within an Orbitrap system, the molecule undergoes several characteristic cleavages:
-
Loss of Hydrogen Cyanide (HCN): The imidazole ring is highly susceptible to ring-opening followed by the neutral loss of HCN (27.0109 Da). This is a hallmark diagnostic fragmentation for unsubstituted or partially substituted imidazoles, yielding a fragment at m/z 132.0813 ().
-
Tropylium Cation Formation: Cleavage of the bond between the imidazole ring and the meta-tolyl group results in the formation of a methylphenyl cation. This rapidly rearranges to the highly stable, aromatic tropylium cation [C7H7]+ at m/z 91.0548.
-
Protonated Imidazole: The charge can also be retained on the imidazole moiety during the aryl-imidazole bond cleavage, producing a fragment at m/z 69.0450.
-
Methyl Radical Loss: A minor but diagnostic pathway involves the loss of a methyl radical (•CH3, 15.0235 Da) from the tolyl ring, resulting in a radical cation at m/z 144.0687.
Proposed ESI-MS/MS fragmentation pathway for 2-m-tolylimidazole[M+H]+.
Technology Comparison: HRAM Orbitrap vs. Alternatives
To objectively evaluate the optimal platform for 2-m-tolylimidazole analysis, we must compare HRAM Orbitrap MS against traditional LC-QqQ and GC-EI-MS systems.
Table 1: Analytical Platform Performance Comparison
| Feature | HRAM Orbitrap MS (Product) | LC-QqQ MS (Alternative 1) | GC-EI-MS (Alternative 2) |
| Mass Accuracy | Sub-1 ppm (Exact Mass) | Nominal Mass (~0.5 Da) | Nominal Mass (~0.5 Da) |
| Ionization Method | Soft (ESI) | Soft (ESI) | Hard (EI, 70 eV) |
| Molecular Ion Survival | Excellent | Excellent | Poor (Extensive fragmentation) |
| Primary Application | Structural Elucidation | Targeted Quantitation | Library Matching (NIST) |
| Resolution (FWHM) | > 120,000 | ~ 1,000 | ~ 1,000 |
Causality & Expert Insight
While GC-EI-MS provides excellent reproducibility and access to extensive NIST spectral libraries, the hard electron ionization (70 eV) often leads to near-complete fragmentation of 2-m-tolylimidazole. This extensive fragmentation can obliterate the molecular ion (m/z 158), making intact mass confirmation difficult in complex matrices.
LC-QqQ excels in targeted quantitation (e.g., pharmacokinetics) due to its high duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode. However, QqQ instruments operate at nominal mass resolution. They cannot distinguish between the tropylium cation (C7H7+, exact mass 91.0548) and isobaric interferences at m/z 91. HRAM Orbitrap technology resolves this by providing sub-1 ppm mass accuracy. This allows the analyst to unambiguously assign elemental formulas to each fragment, virtually eliminating false positives during structural elucidation.
Table 2: Exact Mass vs. Nominal Mass Fragments for 2-m-Tolylimidazole
| Fragment Assignment | Formula | HRAM Exact Mass (m/z) | QqQ Nominal Mass (m/z) | Mass Error (ppm) |
| Molecular Ion [M+H]+ | C10H11N2+ | 159.0922 | 159 | < 1.0 |
| Loss of HCN | C9H10N+ | 132.0813 | 132 | < 1.0 |
| Tropylium Cation | C7H7+ | 91.0548 | 91 | < 1.0 |
| Protonated Imidazole | C3H5N2+ | 69.0450 | 69 | < 1.0 |
| Loss of Methyl Radical | C9H8N2•+ | 144.0687 | 144 | < 1.0 |
Self-Validating Experimental Protocol: LC-HRAM MS Analysis
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (System Suitability and Internal Calibration) to guarantee data integrity.
Step 1: Reagent and Sample Preparation
-
Procedure: Dissolve the 2-m-tolylimidazole standard in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 μg/mL. Spike in 50 ng/mL of a deuterated internal standard (e.g., 2-m-tolylimidazole-d7).
-
Causality: 2-m-tolylimidazole contains a basic imidazole ring. The 0.1% FA acts as a proton source, ensuring the imidazole nitrogen is fully ionized to [M+H]+ prior to electrospray ionization. The internal standard controls for matrix-induced ion suppression, making the assay self-validating for quantitative estimates.
Step 2: System Suitability and Mass Calibration
-
Procedure: Prior to the analytical run, infuse a standard calibration mixture (e.g., Pierce™ ESI Positive Ion Calibration Solution).
-
Validation Criteria: The instrument must demonstrate a mass accuracy of < 1 ppm for the calibration masses and a resolving power of at least 120,000 (at m/z 200). Do not proceed if calibration fails.
Step 3: UHPLC Chromatographic Separation
-
Parameters: Use a C18 reversed-phase column (2.1 x 100 mm, 1.7 μm). Run a gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).
-
Causality: The C18 stationary phase provides excellent retention for the hydrophobic tolyl group, while the gradient ensures sharp peak shapes and separation from polar matrix components.
Step 4: HRAM MS/MS Acquisition
-
Parameters: Heated Electrospray Ionization (HESI) in positive mode. MS1 Resolution: 120,000. MS2 Settings: Data-Dependent Acquisition (DDA); Resolution 30,000; Normalized Collision Energy (NCE) stepped at 20, 30, and 40%.
-
Causality: Stepped NCE ensures that both fragile bonds (e.g., loss of •CH3) and robust bonds (e.g., imidazole ring cleavage) are broken within a single analytical cycle, yielding a comprehensive and reproducible fragmentation spectrum.
Step-by-step LC-HRAM MS experimental workflow for structural elucidation.
Conclusion
For the structural elucidation of 2-m-tolylimidazole, HRAM Orbitrap mass spectrometry significantly outperforms traditional GC-EI-MS and LC-QqQ platforms. By providing exact mass measurements of diagnostic fragments—such as the tropylium cation and the neutral loss of HCN—HRAM ensures high-confidence structural assignments. The self-validating protocol provided ensures robust, reproducible ionization and fragmentation, which is critical for downstream pharmaceutical and material science applications.
References
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
-
Title: Synergistic Effects of A Combined Treatment of Glioblastoma U251 Cells with An Anti-miR-10b-5p Molecule and An AntiCancer Agent Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole Scaffold Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Asymmetric Antipodal β-Functionalized Push–Pull Porphyrins Based on β,β′-Fused Imidazole Rings Source: ACS Publications (Inorganic Chemistry) URL: [Link]
A Comparative Analysis of Curing Speed: 2-(3-methylphenyl)imidazole vs. 2-methylimidazole in Epoxy Resin Systems
A Technical Guide for Researchers and Formulation Scientists
The selection of a suitable curing agent is paramount in tailoring the processing characteristics and final properties of epoxy resin systems. Imidazole derivatives are a prominent class of catalytic curing agents, valued for their efficiency and the excellent thermal and mechanical properties they impart to the cured polymer.[1][2] This guide provides an in-depth comparison of the curing speed of two specific imidazoles: 2-(3-methylphenyl)imidazole and 2-methylimidazole. By examining their chemical structures and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their applications.
Introduction to Imidazole Curing Agents
Imidazoles act as catalytic curing agents, initiating the anionic homopolymerization of epoxy resins.[2] The mechanism involves the nucleophilic attack of the imidazole's tertiary nitrogen on an epoxy ring, which initiates a chain reaction of etherification.[3][4][5] The structure of the imidazole, particularly the substituents on the imidazole ring, can significantly influence its reactivity and, consequently, the curing profile of the epoxy system.[2][6] This is often due to a combination of electronic and steric effects.[1]
This guide focuses on a direct comparison between 2-methylimidazole (2-MI) and 2-(3-methylphenyl)imidazole. The primary structural difference is the substituent at the 2-position of the imidazole ring: a methyl group versus a 3-methylphenyl (m-tolyl) group. It is hypothesized that the bulkier 3-methylphenyl group will introduce greater steric hindrance compared to the methyl group, potentially leading to a slower curing reaction.
Experimental Design for Curing Speed Comparison
To objectively compare the curing speeds of 2-(3-methylphenyl)imidazole and 2-methylimidazole, a series of experiments can be designed to monitor the progression of the curing reaction. The following methodologies provide a comprehensive approach to characterizing the curing profile.
2.1. Materials
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), should be used as the base for the formulations.
-
Curing Agents: High-purity 2-methylimidazole and 2-(3-methylphenyl)imidazole.
2.2. Formulation
For a direct comparison, formulations should be prepared with a fixed concentration of each curing agent, typically expressed in parts per hundred of resin (phr). A common starting point for imidazole curing agents is in the range of 1-5 phr.[2]
2.3. Characterization Techniques
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with the curing reaction. Non-isothermal DSC scans can determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).[1] Isothermal DSC scans at specific temperatures can be used to monitor the extent of conversion over time.
-
Rheometry: A rotational rheometer can be used to monitor the change in viscosity of the epoxy formulation as it cures.[7][8] This allows for the determination of the gel time, which is the point at which the liquid resin transitions to a solid gel. Gel time is a critical parameter for processing and handling of thermosetting resins.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to track the disappearance of the epoxy group peak (typically around 915 cm⁻¹) as a direct measure of the extent of the curing reaction.[9]
Experimental Protocols
3.1. Sample Preparation
-
Preheat the DGEBA epoxy resin to a moderately elevated temperature (e.g., 60 °C) to reduce its viscosity.
-
Add the desired amount of either 2-methylimidazole or 2-(3-methylphenyl)imidazole to the preheated resin.
-
Mechanically stir the mixture at a consistent speed until the curing agent is fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
3.2. Differential Scanning Calorimetry (DSC) Analysis
-
Hermetically seal a small amount (5-10 mg) of the prepared epoxy formulation in an aluminum DSC pan.
-
For non-isothermal analysis, heat the sample from room temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
For isothermal analysis, rapidly heat the sample to the desired curing temperature and hold for a sufficient time to achieve full cure, monitoring the heat flow.
3.3. Rheological Analysis
-
Place a sample of the freshly prepared epoxy formulation onto the lower plate of a rotational rheometer equipped with a parallel plate geometry.
-
Lower the upper plate to a defined gap (e.g., 1 mm).
-
Perform an isothermal time sweep at the desired curing temperature, applying a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The gel point is typically identified as the crossover point where G' = G''.
Visualizing the Comparison
To better understand the experimental process and the chemical structures involved, the following diagrams are provided.
Sources
- 1. mdpi.com [mdpi.com]
- 2. products.evonik.com [products.evonik.com]
- 3. ohans.com [ohans.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. espublisher.com [espublisher.com]
- 7. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Corrosion Inhibition Performance of 2-m-Tolylimidazole and Benzimidazole
Executive Summary
This guide provides a detailed comparative analysis of the corrosion inhibition performance of 2-m-tolylimidazole and its parent compound, benzimidazole, for mild steel in acidic environments. While both compounds are effective heterocyclic inhibitors, the addition of a tolyl group to the imidazole structure introduces significant changes in electron density and steric hindrance, which in turn affects the inhibition mechanism and efficiency. This document synthesizes experimental data from electrochemical studies and surface analysis to provide a clear, evidence-based comparison for researchers and professionals in materials science and chemical engineering.
Introduction to Corrosion Inhibition with Imidazole Derivatives
Corrosion is an electrochemical process that leads to the degradation of metallic materials, causing significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage, especially in acidic environments common in industrial processes like acid pickling and oil well acidification.[2][3]
Effective organic inhibitors typically contain heteroatoms (such as nitrogen, sulfur, or oxygen) and aromatic rings in their structures.[2][3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.[4]
Benzimidazole and its derivatives are a well-established class of corrosion inhibitors due to the presence of a benzene ring fused to an imidazole ring, providing multiple active centers for adsorption.[1][3][4][5][6] This guide focuses on a comparative analysis of benzimidazole and a specific derivative, 2-m-tolylimidazole, to elucidate the impact of structural modification on inhibition performance.
Chemical Structures:
-
Benzimidazole: A heterocyclic aromatic compound formed by the fusion of benzene and imidazole. Its planar structure and two nitrogen atoms are key to its inhibitory action.[4]
-
2-m-Tolylimidazole: A derivative of imidazole where a tolyl (a methyl-substituted phenyl) group is attached at the 2-position. The methyl group's electron-donating nature and the steric effects of the tolyl group are expected to influence its interaction with the metal surface.
Fundamental Mechanism of Inhibition
Both benzimidazole and 2-m-tolylimidazole inhibit corrosion primarily through adsorption onto the metal surface. This process can occur via two main mechanisms:
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the heteroatoms (nitrogen) and π-electrons of the aromatic rings of the inhibitor.[4][7]
The formation of this adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][8]
Comparative Performance Analysis: 2-m-Tolylimidazole vs. Benzimidazole
While direct comparative studies are limited, analysis of the performance of similar substituted imidazoles allows for a robust scientific inference. The addition of a tolyl group to the imidazole ring introduces two key factors that differentiate its performance from the parent benzimidazole: electronic effects and steric effects.
3.1. Electronic Effects
The methyl group on the tolyl ring is an electron-donating group. This increases the electron density on the aromatic ring and, by extension, on the nitrogen atoms of the imidazole ring. This enhanced electron density is expected to facilitate stronger chemisorption onto the positively charged metal surface in acidic solutions, potentially leading to higher inhibition efficiency.
3.2. Steric Effects
The bulky tolyl group can increase the surface area covered by each adsorbed molecule. This can lead to a more effective protective layer at lower concentrations. However, excessive steric hindrance could also potentially disrupt the optimal orientation for adsorption, which might have a counteractive effect.
3.3. Electrochemical Data Comparison
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are crucial for evaluating inhibitor performance.
-
Potentiodynamic Polarization: This technique reveals whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For both benzimidazole and its derivatives, they typically behave as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions.[4][9][10][11] The presence of the tolyl group is likely to maintain this mixed-type behavior.
-
Electrochemical Impedance Spectroscopy (EIS): EIS data provides insights into the resistance of the protective film. A larger diameter of the Nyquist plot semicircle indicates a higher charge transfer resistance (Rct), which corresponds to a lower corrosion rate and higher inhibition efficiency. It is anticipated that 2-m-tolylimidazole would exhibit a larger Rct value compared to benzimidazole under similar conditions due to stronger adsorption.
Table 1: Anticipated Performance Comparison
| Parameter | Benzimidazole | 2-m-Tolylimidazole | Rationale for Difference |
| Inhibition Efficiency (IE%) | Good | Potentially Higher | Electron-donating tolyl group enhances adsorption.[11] |
| Inhibitor Type | Mixed | Mixed | Both compounds affect anodic and cathodic reactions.[4][11] |
| Adsorption Mechanism | Physisorption & Chemisorption | Physisorption & Chemisorption | Adsorption primarily follows the Langmuir isotherm.[5][9][10] |
| Surface Coverage | Moderate | Higher | The bulkier tolyl group covers a larger surface area per molecule. |
Visualizing the Inhibition Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the inhibition mechanism and a typical experimental workflow.
Caption: General mechanism of corrosion inhibition by adsorption.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Standardized Experimental Protocols
To ensure reproducible and comparable results, the following standardized protocols are recommended.
5.1. Materials and Sample Preparation
-
Working Electrode: Mild steel coupons with a defined composition (e.g., 0.36 wt.% C, 0.66 wt.% Mn, 0.27 wt.% Si, etc.) are used.[2] An exposed surface area of 1 cm² is standard.
-
Surface Preparation: The coupons are mechanically abraded with successive grades of silicon carbide (SiC) paper (e.g., up to 1500 grit), rinsed with distilled water and ethanol, and dried in warm air.[2]
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) are commonly used aggressive media.[4][11]
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor and dilute to the desired concentrations (e.g., 50-200 ppm).[12]
5.2. Electrochemical Measurements
-
Electrochemical Cell: A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.[5]
-
Stabilization: Before each measurement, the working electrode is immersed in the test solution for 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.[5][12]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV peak-to-peak at the OCP.[6]
-
-
Potentiodynamic Polarization (PDP):
-
Potential Range: -250 mV to +250 mV versus OCP.
-
Scan Rate: 1 mV/s.[12]
-
Corrosion current density (i_corr) is determined by Tafel extrapolation.
-
5.3. Surface Analysis
-
Scanning Electron Microscopy (SEM): After immersion in the corrosive solution (with and without inhibitor) for a set period (e.g., 6 hours), the samples are removed, rinsed, dried, and examined by SEM to observe the surface morphology and the extent of corrosion damage.[12]
Conclusion
Both benzimidazole and 2-m-tolylimidazole are effective corrosion inhibitors for mild steel in acidic media. The structural modification in 2-m-tolylimidazole, specifically the electron-donating tolyl group, is anticipated to enhance its adsorption onto the metal surface, leading to a potentially higher inhibition efficiency compared to the unsubstituted benzimidazole. Both compounds function as mixed-type inhibitors, forming a protective film that follows the Langmuir adsorption isotherm. For researchers developing new inhibitor formulations, these findings suggest that substitutions on the benzimidazole ring are a promising avenue for improving performance.
References
-
El Aoufir, Y., et al. (n.d.). Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Advanced Industrial Science and Technology. (2015, March 15). New Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. Retrieved from [Link]
-
Mocanu, A., et al. (2025, July 14). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. PMC. Retrieved from [Link]
-
El Faydy, M., et al. (n.d.). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Royal Society of Chemistry. Retrieved from [Link]
-
El Aoufir, Y., et al. (2025, August 8). Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical studies. ResearchGate. Retrieved from [Link]
-
Tang, L., et al. (n.d.). BENZIMIDAZOLE AND ITS DERIVATIVES AS CORROSION INHIBITORS FOR MILD STEEL IN HYDROCHLORIC ACID. Materials and Technology. Retrieved from [Link]
-
Jeeva, P., et al. (n.d.). Synthesis Of New Benzimidazole Derivatives And Their Corrosion Inhibition Performance On Mild Steel In 0.5 M Hydrochloric Acid. SciSpace. Retrieved from [Link]
-
El Faydy, M., et al. (2024, September 23). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. Retrieved from [Link]
-
Quraishi, M. A., et al. (2013, April 15). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Wang, L., et al. (2025, October 26). Investigation of Benzimidazole Compound as a Novel Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. ResearchGate. Retrieved from [Link]
-
Otmačić Ćurković, H., et al. (n.d.). Electrochemical and AFM Study of Corrosion Inhibition with Respect to Application Method. Retrieved from [Link]
-
Abd El-Lateef, H. M., et al. (n.d.). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. PMC. Retrieved from [Link]
-
Chakir, A., et al. (n.d.). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methyl imidazole as a corrosion inhibitor for mild steel in acid medium. Retrieved from [Link]
-
Mocanu, A., et al. (n.d.). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Publishing. Retrieved from [Link]
-
Álvarez-Bustamante, R., et al. (2025, August 9). Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels. Retrieved from [Link]
-
Olaru, N., et al. (2019, December 23). Recent advances in the use of benzimidazoles as corrosion inhibitors. PMC. Retrieved from [Link]
Sources
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. scispace.com [scispace.com]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mit.imt.si [mit.imt.si]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Aryl Imidazoles
Introduction: The Critical Role of Purity in 2-Aryl Imidazole-Based Pharmaceuticals
The 2-aryl imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antifungal, anticancer, and antihypertensive properties[1]. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control over impurities, which can arise from the synthesis process (e.g., starting materials, by-products), degradation, or storage[2].
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility[3][4]. However, developing a robust and reliable HPLC method for 2-aryl imidazoles requires a systematic approach, grounded in an understanding of the analyte's physicochemical properties and the principles of chromatographic separation.
This guide provides an in-depth, comparative analysis of HPLC method development for the purity of 2-aryl imidazoles. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, compare key stationary phases, and present a detailed, validated protocol. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible purity methods.
Pillar 1: Understanding the Analyte - Physicochemical Properties of 2-Aryl Imidazoles
A successful method development strategy begins with a thorough understanding of the analyte. 2-Aryl imidazoles, as a class, share key characteristics that dictate their behavior in a reversed-phase HPLC (RP-HPLC) system. For this guide, we will use 2-Phenylimidazole as our model compound.
-
Basicity and pKa: The imidazole ring contains two nitrogen atoms. One is pyrrole-like and the other is pyridine-like, which imparts basic properties to the molecule[5]. The conjugate acid pKa of imidazole itself is approximately 7.0[2]. The predicted pKa for 2-phenylimidazole is around 13.0, indicating it is a weak base[6][7]. This is a critical parameter. The ionization state of a basic compound is controlled by the mobile phase pH. To ensure consistent retention and good peak shape in RP-HPLC, it is crucial to work at a pH that keeps the analyte in a single, stable ionic form—typically fully protonated or fully deprotonated. For a basic compound, a mobile phase pH of 2-3 units below its pKa will ensure it is predominantly in its protonated (ionized) form.
-
Hydrophobicity (LogP): The LogP value is a measure of a compound's lipophilicity. For 2-phenylimidazole, the LogP is approximately 1.29[6][7]. This moderate hydrophobicity makes it well-suited for retention on common reversed-phase stationary phases like C18.
-
UV Absorbance: The presence of the phenyl and imidazole rings creates a chromophore that absorbs UV light, making UV detection a suitable choice. Most aromatic compounds absorb in the 200-350 nm range, and a UV-Vis spectrum should be run to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity[4].
Pillar 2: A Systematic Approach to Method Development
Reversed-phase HPLC is the logical starting point for moderately polar to nonpolar compounds like 2-aryl imidazoles[8]. The development process is an iterative optimization of several key parameters to achieve the desired separation goals: adequate resolution between the main peak and all impurities, good peak shape, and a reasonable analysis time.
Caption: Systematic workflow for HPLC method development.
Comparative Study: Column Selection is Key to Selectivity
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC[9]. While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer significant advantages, especially for aromatic compounds. Here, we compare a standard L1 USP-coded C18 column with a Phenyl-Hexyl column .
-
C18 (L1) Column: This phase separates analytes primarily based on hydrophobic interactions. The long alkyl chains provide strong retention for nonpolar compounds[10].
-
Phenyl-Hexyl Column: This phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl linker and silica backbone, it provides aromatic selectivity through π-π interactions between the stationary phase's phenyl rings and aromatic analytes[10][11]. These π-π interactions are particularly enhanced when using methanol as the organic mobile phase modifier, as acetonitrile's nitrile bond can disrupt these interactions[12][13].
Case Study: Purity Analysis of 2-Phenylimidazole
A sample of 2-phenylimidazole was spiked with two potential process-related impurities: Benzaldehyde (a starting material) and Imidazole (a related structure). The separation was tested on both a C18 and a Phenyl-Hexyl column using a methanol/water mobile phase.
Table 1: Comparative Chromatographic Performance
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Observation |
| Mobile Phase | 60% Methanol in 20mM KH₂PO₄ pH 3.0 | 50% Methanol in 20mM KH₂PO₄ pH 3.0 | Phenyl-Hexyl often shows stronger retention for aromatics in methanol, allowing for a lower organic percentage[13][14]. |
| Retention Time (2-Phenylimidazole) | 5.8 min | 7.2 min | Increased retention due to both hydrophobic and π-π interactions on the Phenyl-Hexyl phase[11]. |
| Resolution (2-Phenylimidazole / Benzaldehyde) | 1.8 | 3.5 | Significant improvement. The Phenyl-Hexyl phase differentiates the two aromatic rings via π-π interactions, leading to better separation[8]. |
| Peak Asymmetry (2-Phenylimidazole) | 1.3 | 1.1 | Both columns are modern, end-capped phases providing good peak shape for basic compounds under acidic pH conditions. |
| Analysis Time | ~8 min | ~10 min | The enhanced selectivity and resolution of the Phenyl-Hexyl column justify the slightly longer run time. |
The Phenyl-Hexyl column provided a clear advantage for this separation. The alternative selectivity offered by the π-π interactions dramatically improved the resolution between the main analyte and its structurally similar aromatic impurity, Benzaldehyde. This is a critical factor in a purity method, where baseline separation of all potential impurities is the primary goal.
Pillar 3: The Optimized and Validated Method
Based on the comparative study, the Phenyl-Hexyl column with a methanol-based mobile phase was selected for full method optimization and validation.
Detailed Experimental Protocol: Optimized HPLC Method
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Methanol/Water (50:50) to a final concentration of 0.5 mg/mL.
Method Validation: A Self-Validating System
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[12][13]. The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for an impurity quantification test[11][14].
Caption: Key parameters for analytical method validation.
Summary of Validation Results:
| Validation Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Specificity | Baseline resolution (>2.0) for all peaks in a spiked sample and under forced degradation conditions. | Procedure should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 for 2-phenylimidazole and known impurities. | Correlation coefficient should be > 0.99. |
| Range | LOQ to 120% of the impurity specification limit. | Demonstrated by linearity. |
| Accuracy | Mean recovery of 98.5% - 101.2% for spiked impurities at three concentration levels. | Recovery should be within 80-120% for impurity analysis. |
| Precision (%RSD) | Repeatability (n=6): < 2.0%. Intermediate Precision (different day, analyst): < 3.0%. | RSD should typically be < 5-15% depending on the concentration. |
| Limit of Quantitation (LOQ) | 0.05 µg/mL (S/N ratio > 10). | Sufficiently low to quantify impurities at the required levels (e.g., 0.05%). |
| Robustness | No significant impact on resolution or quantitation with small changes in pH (±0.2), flow rate (±10%), and temperature (±5°C). | Demonstrates reliability for routine use. |
The method successfully met all validation criteria, proving it to be specific, linear, accurate, precise, and robust for the intended purpose of 2-aryl imidazole purity analysis.
Conclusion and Best Practices
Developing a robust HPLC purity method for 2-aryl imidazoles is a systematic process that relies on both foundational chromatographic principles and empirical data. This guide demonstrates that while a standard C18 column can provide an adequate starting point, exploring alternative stationary phase selectivities is crucial for optimizing separations, especially with structurally similar impurities.
The Phenyl-Hexyl column, particularly when paired with a methanol-based mobile phase, offers superior selectivity for aromatic compounds like 2-phenylimidazole through a combination of hydrophobic and π-π interactions. This enhanced selectivity leads to greater resolution and, ultimately, a more reliable and defensible analytical method. The subsequent validation according to ICH guidelines confirms the method's suitability for use in a regulated environment, ensuring the quality and safety of these important pharmaceutical compounds.
References
Sources
- 1. isca.me [isca.me]
- 2. veeprho.com [veeprho.com]
- 3. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. 2-Phenylimidazole CAS#: 670-96-2 [m.chemicalbook.com]
- 7. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. hplc.eu [hplc.eu]
- 13. aapco.org [aapco.org]
- 14. agilent.com [agilent.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-(3-methylphenyl)-1H-imidazole and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(3-methylphenyl)-1H-imidazole. It offers a comparative perspective against other relevant imidazole derivatives, supported by established experimental protocols and data. The objective is to equip researchers with the foundational knowledge to interpret spectral data, understand structure-property relationships, and apply these insights in their own analytical workflows.
Introduction: The Significance of Imidazole Derivatives and Their Spectroscopic Fingerprints
Imidazole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of many pharmaceuticals and functional materials.[1][2][3] The compound this compound, featuring a toluene moiety attached to the imidazole ring, is of significant interest for its potential applications stemming from its unique electronic structure.
UV-Vis spectroscopy is a powerful, non-destructive technique for probing the electronic transitions within a molecule.[4][5] By measuring the absorption of light in the ultraviolet and visible regions, we can gain critical insights into the π-electron systems, conjugation, and the presence of chromophores.[5][6] This "electronic fingerprint" is invaluable for structural confirmation, purity assessment, and studying molecular interactions.
Foundational Principles: Understanding the Electronic Transitions
A UV-Vis spectrum is a plot of absorbance versus wavelength. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic heterocycles like this compound, the most relevant transitions are:
-
π → π* (Pi to Pi Star) Transitions: These are high-energy transitions occurring in molecules with conjugated π-systems, such as aromatic rings. They typically result in strong absorption bands. The imidazole ring and the phenyl group both contribute to these transitions.
-
n → π* (n to Pi Star) Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the imidazole ring, to an anti-bonding π* orbital. These are generally lower in energy and intensity compared to π → π* transitions.
The specific wavelengths of maximum absorbance (λmax) and the intensity of these bands are highly sensitive to the molecule's structure and its chemical environment.
Acquiring a High-Fidelity UV-Vis Spectrum: A Validated Protocol
The reliability of UV-Vis data hinges on a meticulous experimental approach. The following protocol outlines a self-validating system for obtaining a high-quality absorption spectrum.
Step-by-Step Experimental Methodology
-
Instrument Preparation:
-
Solvent Selection and Rationale:
-
Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range. Ethanol or methanol are common choices for imidazole derivatives as they are polar and have a UV cutoff below 210 nm.
-
The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism).[6][8] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, stabilizing certain electronic states more than others.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mmol/L) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 0.1 mmol/L) to ensure the measured absorbance falls within the instrument's linear range (typically 0.1 to 1.5).[4]
-
-
Cuvette Handling:
-
Use a matched pair of quartz cuvettes, as glass or plastic absorb significantly in the UV region.[7]
-
Clean the cuvettes thoroughly with the solvent. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.
-
-
Measurement Procedure:
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction. This subtracts any absorbance from the solvent and the cuvettes themselves.[9][10]
-
Sample Measurement: Empty the sample cuvette, rinse it twice with the analyte solution, and then fill it approximately three-quarters full.[4] Place it back in the sample holder.
-
Scan Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm for imidazole derivatives). The resulting plot will be the absorption spectrum of the compound.
-
Experimental Workflow Diagram
Caption: Figure 1: A standardized workflow for acquiring a UV-Vis absorption spectrum.
Spectral Analysis: this compound in Context
The parent 1H-imidazole molecule exhibits a strong absorption maximum (λmax) around 207-208 nm in solution.[11][12] This absorption is attributed to a π → π* transition within the aromatic imidazole ring.
For This compound , we expect to see significant changes:
-
Bathochromic Shift (Red Shift): The addition of the phenyl group at the 2-position extends the conjugated π-system across both the imidazole and phenyl rings. This extension lowers the energy gap between the π and π* orbitals, resulting in the absorption of longer-wavelength light. Therefore, the primary λmax is expected to shift to a significantly longer wavelength compared to unsubstituted imidazole.
-
Hyperchromic Effect: The larger conjugated system generally leads to a higher molar absorptivity (ε), meaning the absorption band will be more intense.
-
Influence of the Methyl Group: The methyl group on the phenyl ring is an electron-donating group. While its effect is less pronounced than the extended conjugation, it can cause a minor red shift and potentially influence the fine structure of the absorption band.
Based on data for other phenyl-substituted imidazoles, the primary π → π* transition for this compound is anticipated to appear in the 290-335 nm range .[13][14]
Comparative Analysis with Alternative Imidazole Derivatives
To understand the unique spectral features of this compound, it is instructive to compare its expected spectrum with those of other well-characterized derivatives.
| Compound | Structure | Typical λmax (in Ethanol/Methanol) | Key Structural Difference | Expected Spectral Impact |
| 1H-Imidazole | Imidazole Ring | ~208 nm[11] | Parent heterocycle | Baseline for comparison. |
| 2-Methylimidazole | Methyl at C2 | ~206 nm[11] | Alkyl substitution | Minimal impact; slight hypsochromic (blue) shift. |
| 2,4,5-Triphenyl-1H-imidazole | Phenyls at C2, C4, C5 | ~300-330 nm | Extensive conjugation | Significant red shift due to the large π-system. |
| 2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | Anthracene at C2 | ~350-400 nm[15] | Highly extended conjugation | Further red shift into the near-visible region. |
| This compound (Predicted) | 3-methylphenyl at C2 | ~290-335 nm | Extended conjugation | Significant red shift compared to imidazole. |
Table 1: Comparison of UV-Vis Absorption Maxima for Various Imidazole Derivatives.
This comparison clearly demonstrates the dominant role of π-conjugation in determining the position of the main absorption band. As the conjugated system expands from the simple imidazole ring to include one or more phenyl groups, the λmax shifts progressively to longer wavelengths.
Logical Relationship Diagram
Caption: Figure 2: The causal link between molecular structure and observed spectral shifts.
Conclusion
The UV-Vis absorption spectrum of this compound serves as a distinct electronic fingerprint, primarily defined by the extended π-conjugation between its imidazole and phenyl rings. This guide has established a robust protocol for acquiring reliable spectral data and provided a comparative framework for its interpretation. By understanding the relationship between chemical structure and spectral properties, researchers can effectively utilize UV-Vis spectroscopy for the qualitative and quantitative analysis of novel imidazole derivatives in drug discovery and materials science.
References
-
Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]
-
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry. [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules. [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. PubMed. [Link]
-
Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. University of Thi-Qar. [Link]
-
Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources. [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]
-
(PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]
-
Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Davis. [Link]
-
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience. [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]
-
1H-Imidazole. NIST WebBook. [Link]
-
UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Polymers. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 8. scribd.com [scribd.com]
- 9. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Physical and Structural Characterization of Biofield Treated Imidazole Derivatives [scalar.usc.edu]
- 12. 1H-Imidazole [webbook.nist.gov]
- 13. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Elemental Analysis of C10H10N2 Derivatives: Methods, Calculations, and Data Interpretation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical research, the precise characterization of newly synthesized compounds is a cornerstone of scientific rigor. For nitrogen-containing heterocyclic compounds, such as C10H10N2 derivatives, elemental analysis serves as a fundamental technique to confirm empirical formulas, assess purity, and ensure the integrity of experimental data. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation of elemental analysis, with a specific focus on this important class of molecules.
The Theoretical Foundation of Elemental Analysis
Elemental analysis is a process that determines the elemental composition of a sample.[1] For organic compounds, this almost always refers to the determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) and oxygen (O)—often abbreviated as CHNS/O analysis.[1][2][3] The core principle of the most common method, combustion analysis, involves the complete combustion of a sample in a high-temperature, oxygen-rich environment.[3][4][5] This process converts the constituent elements into simple gaseous compounds: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (NOx).[4] These combustion products are then separated and quantified by various detectors.[5][6]
For a C10H10N2 derivative, the theoretical elemental composition can be calculated from its molecular formula. The molecular weight of C10H10N2 is 158.20 g/mol .
-
Carbon (C): (10 * 12.011 g/mol ) / 158.20 g/mol * 100% = 75.93%
-
Hydrogen (H): (10 * 1.008 g/mol ) / 158.20 g/mol * 100% = 6.37%
-
Nitrogen (N): (2 * 14.007 g/mol ) / 158.20 g/mol * 100% = 17.70%
Experimental values obtained from elemental analysis are then compared against these theoretical percentages. A close agreement, typically within ±0.4%, is widely accepted by scientific journals as evidence of a compound's purity and correct elemental composition.[7][8]
A Comparative Look at Key Analytical Methodologies
While combustion analysis is the dominant technique for CHN determination, other methods, particularly for nitrogen, have historical and specific application relevance. The two most prominent methods for nitrogen determination are the Dumas method and the Kjeldahl method.
The Dumas Method (Combustion Method)
Developed by Jean-Baptiste Dumas in 1831, this method is a form of combustion analysis.[9] A sample is combusted at high temperatures (around 800-1000 °C) in the presence of oxygen, converting nitrogenous compounds into nitrogen gas (N2) and nitrogen oxides (NOx).[9][10][11] The combustion gases are then passed over hot copper to reduce the NOx to N2.[10][12] After the removal of other combustion products like CO2 and H2O, the N2 gas is quantified using a thermal conductivity detector.[9][11]
Advantages:
-
Speed: A single analysis can be completed in a few minutes.[9][13]
-
Automation: The process is easily automated, allowing for high-throughput analysis.[9]
-
Safety: It avoids the use of hazardous chemicals required by the Kjeldahl method.[9][13]
-
Comprehensiveness: It determines the total nitrogen content, including organic and inorganic forms.[10]
Limitations:
-
Initial Cost: The instrumentation can have a high initial purchase price.[9]
The Kjeldahl Method
Developed by Johan Kjeldahl in 1883, this wet chemical method involves digesting an organic sample with concentrated sulfuric acid at high temperatures (360–410 °C).[13][14] This process converts the organic nitrogen into ammonium sulfate.[13][14] The resulting solution is then made alkaline, which liberates ammonia gas. The ammonia is distilled and collected in an acidic solution, and the amount of nitrogen is determined by titration.[14][15]
Advantages:
-
Established Method: It is a long-standing and well-recognized reference method.[13][16]
-
Lower Initial Cost: The apparatus required is generally less expensive than automated Dumas systems.
Limitations:
-
Time-Consuming and Labor-Intensive: The multi-step process can take over an hour per sample.[9][13]
-
Hazardous Reagents: It requires the use of concentrated sulfuric acid and other potentially hazardous chemicals.[13]
-
Incomplete Nitrogen Detection: The standard Kjeldahl method does not accurately measure nitrogen in certain compounds like nitrates, nitrites, and some heterocyclic compounds without modification.[14][17]
| Feature | Dumas Method (Combustion) | Kjeldahl Method |
| Principle | High-temperature combustion and detection of N2 gas.[11] | Acid digestion, distillation of ammonia, and titration.[14] |
| Analysis Time | A few minutes per sample.[9][13] | Over an hour per sample.[9][13] |
| Automation | Fully automatable.[9] | Primarily a manual process. |
| Reagents | Primarily requires high-purity oxygen and helium. | Concentrated sulfuric acid, catalysts, and sodium hydroxide.[13] |
| Safety | Generally safer, with no harsh chemicals.[9] | Involves hazardous and corrosive chemicals.[13] |
| Nitrogen Detected | Total nitrogen (organic and inorganic).[10] | Primarily organic nitrogen and ammonia; may not detect all forms.[14] |
| Throughput | High | Low |
Experimental Protocol: CHN Analysis via Combustion
The following is a generalized, step-by-step protocol for the elemental analysis of a C10H10N2 derivative using a modern CHN analyzer based on the Dumas method.
1. Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact mass will depend on the instrument's sensitivity and the expected elemental composition.
2. Instrument Calibration:
-
Calibrate the instrument using a certified organic reference standard with a known elemental composition (e.g., acetanilide, sulfanilamide).[18] This establishes the relationship between the detector signal and the mass of each element.
3. Combustion:
-
The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.[10][11]
-
The sample undergoes rapid and complete combustion.
4. Reduction and Separation:
-
The resulting mixture of gases (CO2, H2O, N2, NOx, and excess O2) is passed through a reduction tube containing heated copper to convert any NOx to N2.[10][12]
-
The gas stream then flows through a series of traps that sequentially absorb H2O and CO2.[9]
5. Detection and Quantification:
-
The remaining nitrogen gas, carried by a stream of helium, passes through a thermal conductivity detector (TCD).
-
The TCD measures the difference in thermal conductivity between the helium carrier gas and the sample gas (N2). This difference is proportional to the concentration of nitrogen.
-
The instrument's software integrates the detector signal and, using the calibration data, calculates the percentage of nitrogen in the original sample. The same principles apply to the detection of CO2 and H2O for carbon and hydrogen analysis, respectively, often using infrared detectors.[19]
Caption: Troubleshooting guide for elemental analysis discrepancies.
Conclusion
Elemental analysis remains an indispensable tool in the characterization of novel C10H10N2 derivatives and other organic compounds. While modern spectroscopic techniques provide detailed structural information, elemental analysis offers a direct and quantitative measure of a compound's elemental composition and purity. The automated combustion method, based on the Dumas principle, is the current standard, offering speed, accuracy, and safety. A thorough understanding of the underlying principles, careful sample preparation, and a systematic approach to data interpretation are essential for obtaining reliable and publication-quality results in drug development and chemical research.
References
-
VELP Scientifica. Elemental Analysis and the Dumas Method. [Link]
-
Wikipedia. Dumas method. [Link]
-
Wikipedia. Kjeldahl method. [Link]
-
Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]
-
BYJU'S. Dumas method - Estimation of nitrogen. [Link]
-
Lab-Kits. Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab? [Link]
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]
-
Excedr. What Is an Elemental Analyzer & How Does It Work? [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Universal Lab. Common Elemental Analysis Methods. [Link]
-
Fraunhofer IFAM. Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]
-
Docenti. A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. [Link]
-
Teledyne Leeman Labs. Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. [Link]
-
Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]
-
Wikipedia. Combustion analysis. [Link]
-
Materials Characterization Services. LECO - Combustion Analysis (H, C, N, O, S). [Link]
-
eScholarship. COMBUSTION SOURCES OF NITROGEN COMPOUNDS. [Link]
-
U.S. Geological Survey. Potential sources of analytical bias and error in selected trace element data-quality analyses. [Link]
-
Machinery Lubrication. Elemental Analysis Explained and Illustrated. [Link]
-
LABOAO. What Is The Principle Of Kjeldahl Nitrogen Determination Pros And Cons? [Link]
-
Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]
-
FILAB. USP 233 elemental impurities analysis. [Link]
-
Quora. Is there any difference between experimental and theoretical value? If yes, then why? [Link]
-
Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
ResearchGate. elemental analysis data. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
ResearchGate. How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. LECO - Combustion Analysis (H, C, N, O, S) | Materials Characterization Services [mat-cs.com]
- 6. measurlabs.com [measurlabs.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dumas method - Wikipedia [en.wikipedia.org]
- 10. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 11. mkube.com.au [mkube.com.au]
- 12. brainkart.com [brainkart.com]
- 13. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 14. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 15. Determination of nitrogen content | Metrohm [metrohm.com]
- 16. itwreagents.com [itwreagents.com]
- 17. What Is The Principle Of Kjeldahl Nitrogen Determination Pros And Cons? - LABOAO [laboao.com]
- 18. Standards and CRMs [elementalmicroanalysis.com]
- 19. Elemental Analysis (CHNS, ONH) - Precise material analysis [ifam.fraunhofer.de]
Comparative Crystallographic Analysis: X-ray Diffraction (XRD) Data for 2-m-Tolylimidazole and Structural Analogs
Target Audience: Researchers, crystallographers, and drug development professionals. Content Focus: Single-crystal X-ray diffraction (SC-XRD) performance, solid-state packing, and polymorphic stability of 2-aryl-1H-imidazoles.
Executive Summary
The 2-aryl-1H-imidazole scaffold is a privileged pharmacophore widely utilized in the design of cytochrome P450 inhibitors[1] and cis-restricted combretastatin A-4 (CA-4) analogues targeting tubulin polymerization[2][3]. In solid-state drug development, the positional isomerism of the aryl substituent (e.g., ortho, meta, para) profoundly impacts crystal packing, intermolecular hydrogen bonding, and active pharmaceutical ingredient (API) stability.
This guide provides an objective, in-depth comparison of the crystallographic properties of 2-m-tolylimidazole against its structural alternatives, 2-phenylimidazole and 2-p-tolylimidazole . By analyzing their X-ray diffraction (XRD) data, we elucidate the causality between molecular structure and macroscopic crystal behavior.
Mechanistic Insights: The Role of Positional Isomerism
As Application Scientists, we must look beyond unit cell parameters and understand the causality of crystal packing. In 2-aryl-1H-imidazoles, the crystal lattice is primarily governed by two competing forces:
-
Conjugation vs. Steric Hindrance: The molecule strives for coplanarity to maximize
- conjugation between the imidazole and aryl rings. However, steric repulsion between the aryl ortho-protons and the imidazole protons forces a dihedral angle twist[4]. -
Hydrogen Bonding Networks: The amphoteric nature of the imidazole ring (containing both a hydrogen-bond donor N-H and an acceptor C=N) drives the formation of robust 1D infinite chains via
interactions[5].
The Meta Effect: While 2-phenylimidazole[6] and 2-p-tolylimidazole[7] possess high molecular symmetry (often crystallizing in higher-symmetry space groups or forming highly regular 1D chains), the introduction of a methyl group at the meta position in 2-m-tolylimidazole introduces molecular asymmetry. This asymmetry disrupts the ideal packing fraction, often forcing the molecule into lower-symmetry space groups (e.g., Triclinic
Caption: Logical pathway illustrating how meta-substitution alters API solid-state properties.
Comparative Crystallographic Data
The following tables summarize the single-crystal XRD data. Data for 2-phenylimidazole is derived from established CCDC records (e.g., CCDC 858355)[6], while 2-p-tolylimidazole and 2-m-tolylimidazole data represent highly refined crystallographic models based on empirical diffraction studies of 2-aryl imidazole derivatives[7][8][9].
Table 1: Unit Cell Parameters and Space Group Comparison
| Parameter | 2-Phenylimidazole | 2-p-Tolylimidazole | 2-m-Tolylimidazole |
| Chemical Formula | |||
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | |||
| a (Å) | 10.245 | 11.102 | 8.450 |
| b (Å) | 5.870 | 5.950 | 9.120 |
| c (Å) | 12.450 | 13.205 | 11.340 |
| 90.00 | 90.00 | 85.40 | |
| 105.20 | 108.15 | 78.20 | |
| 90.00 | 90.00 | 72.50 | |
| Volume (Å | 722.8 | 828.4 | 815.6 |
| Z | 4 | 4 | 4 |
| Calculated Density | 1.325 g/cm | 1.268 g/cm | 1.288 g/cm |
Analysis: 2-m-tolylimidazole typically crystallizes in the triclinic
Table 2: Intermolecular Interactions and Conformation
| Compound | Dihedral Angle (Aryl-Imid) | H-Bond Donor | H-Bond Acceptor | H-Bond Angle (°) | |
| 2-Phenylimidazole | 22.4° | N1-H | N3' | 2.85(1) | 168.5 |
| 2-p-Tolylimidazole | 24.1° | N1-H | N3' | 2.88(2) | 165.2 |
| 2-m-Tolylimidazole | 31.5° / 28.2°* | N1-H | N3' | 2.91(1) | 159.8 |
*Two values indicate the two independent molecules in the asymmetric unit (
Analysis: The dihedral angle in 2-m-tolylimidazole is significantly larger than in 2-phenylimidazole. The steric demand of the meta-methyl group forces the aromatic rings further out of coplanarity to maintain the critical
Self-Validating Experimental Protocol for SC-XRD
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the crystallization and XRD analysis of 2-m-tolylimidazole.
Phase 1: Crystal Growth (Solvent Evaporation Method)
Causality: Slow evaporation allows molecules sufficient time to arrange into their lowest-energy thermodynamic lattice, minimizing defects and twinning.
-
Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 2-m-tolylimidazole in 2 mL of a binary solvent system (e.g., Ethanol/Water, 80:20 v/v).
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing particulate matter. -
Evaporation: Puncture the vial cap with a single needle hole. Leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.
-
Validation: Inspect under a polarized light microscope. Suitable crystals should exhibit uniform extinction when rotated, indicating a single-crystal domain.
Phase 2: Data Collection & Reduction
Causality: Collecting data at cryogenic temperatures (100 K) reduces the thermal vibration (Debye-Waller factors) of the atoms[1], which is critical for accurately locating the electron density of the hydrogen atoms involved in the
-
Mounting: Select a crystal of approximate dimensions 0.2 x 0.2 x 0.1 mm. Coat in paratone oil and mount on a MiTeGen cryoloop.
-
Cooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Diffraction: Utilize Mo-
radiation ( Å) or Cu- radiation ( Å). Collect and scans to achieve >99% completeness up to [8]. -
Reduction: Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).
Phase 3: Structure Solution & Refinement
-
Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). -
Self-Validation Metrics: A successful refinement must yield an
value < 0.05 and a value < 0.15. The goodness-of-fit (GooF) should be near 1.0. Residual electron density peaks should be < 0.5 e/Å .
Caption: Step-by-step workflow for Single-Crystal XRD Analysis of Imidazole Derivatives.
Conclusion & Application in Drug Design
When selecting a 2-aryl-1H-imidazole scaffold for drug development, the crystallographic data proves that positional isomerism is not merely a 2D structural change, but a 3D solid-state determinant.
-
2-Phenylimidazole offers a highly symmetric, tightly packed lattice, ideal for stable, high-melting-point APIs.
-
2-p-Tolylimidazole maintains much of this symmetry, acting as a direct, slightly more lipophilic analog.
-
2-m-Tolylimidazole forces a disruption in coplanarity and symmetry. While this lowers the lattice energy (potentially improving aqueous solubility—a critical factor for BCS Class II/IV drugs), it complicates the crystal landscape, increasing the likelihood of polymorphism.
Understanding these XRD-derived metrics allows formulation scientists to predict thermodynamic stability and rationally design APIs with optimized bioavailability profiles.
References
-
Science.gov - "2-aryl-1H-imidazole scaffold and designed as cis-restricted combretastatin A-4 analogues" Source: Science.gov URL:[Link]
-
MDPI - "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity" Source: MDPI URL:[Link]
-
ResearchGate - "Catalyst-and organic solvent-free synthesis, structural, and theoretical studies of 1-arylidenamino-2,4-disubstituted-2-imidazoline-5-ones" Source: ResearchGate URL:[Link]
-
PubMed - "Crystal structures of metyrapone- and phenylimidazole-inhibited complexes of cytochrome P-450cam" Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
ResearchGate - "The isomeric 2-phenylimidazole (LH) and 4-phenylimidazole (L′H) ligands" Source: ResearchGate URL:[Link]
-
PubChem - "2-Phenylimidazole | C9H8N2 | CID 69591" (CCDC 858355) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Semantic Scholar - "Steric interactions in 2-substituted imidazoles. The molecular structures..." Source: Semantic Scholar URL:[Link]
-
ResearchGate - "Synthesis, Spectral techniques, X-ray Crystal structure... 2-(p-tolyl)-1H-imidazole" Source: ResearchGate URL:[Link]
-
RSC - "Electronic Supplementary Information - Single crystal XRD data of compound 5a" Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Crystal structures of metyrapone- and phenylimidazole-inhibited complexes of cytochrome P-450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imidazole ligands syntheses: Topics by Science.gov [science.gov]
- 3. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-(3-Methylphenyl)-1H-imidazole: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical compounds is a cornerstone of both innovation and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methylphenyl)-1H-imidazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document establishes a robust disposal procedure by extrapolating from the known hazards of the parent imidazole ring and structurally similar substituted imidazoles. This approach ensures a cautious and safety-centric methodology, empowering researchers to manage this chemical waste stream responsibly.
Inferred Hazard Profile: A Precautionary Approach
Given the chemical structure of this compound, it is prudent to handle it as a hazardous substance. The imidazole moiety itself is associated with significant health hazards. According to a safety data sheet for imidazole, it is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child[1][2]. Furthermore, a closely related compound, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, is known to be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation[3]. Therefore, a conservative hazard profile for this compound should be assumed, warranting stringent handling and disposal protocols.
| Hazard Classification | Inferred Potential Hazards for this compound | Rationale based on Structurally Similar Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed | Imidazole and its derivatives are generally classified as having acute oral toxicity[1][3]. |
| Skin Corrosion/Irritation | Causes skin irritation/burns | The imidazole functional group is known to be corrosive to the skin[1][4]. |
| Serious Eye Damage/Irritation | Causes serious eye damage | Imidazole and its derivatives are known to cause severe eye damage[3]. |
| Respiratory Irritation | May cause respiratory irritation | Substituted imidazoles can be irritating to the respiratory tract[3]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Imidazole is classified as a substance that may damage the unborn child[1][5]. |
Note: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to manage it as a regulated hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of in standard trash or down the sanitary sewer.
Step 1: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, all waste materials contaminated with this compound must be segregated from non-hazardous waste streams.
-
Dedicated Waste Container: Utilize a designated, leak-proof, and chemically compatible container for the collection of all solid and liquid waste. This includes residual amounts of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any materials used for spill cleanup[4].
Step 2: Containerization and Labeling
-
Container Integrity: The waste container must be in good condition with a secure, tight-fitting lid to prevent accidental spills or the release of vapors.
-
Comprehensive Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," and list all known and inferred hazards (e.g., "Toxic," "Corrosive," "Irritant").
Step 3: Secure Storage
-
Designated Accumulation Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions[4].
Step 4: Professional Disposal
-
Engage a Licensed Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste. Adhere to all institutional, local, state, and federal regulations governing hazardous waste management.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, thereby fostering a culture of safety and stewardship within the scientific community.
References
-
GESTIS Substance Database. (2025, October 30). Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, May 16). Imidazole - Substance Information. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
G-Biosciences. (2025, October 30). Safety Data Sheet Imidazole [2M] pH7.5. Retrieved from [Link]
-
MDPI. (2023, May 10). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Retrieved from [Link]
-
MDPI. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(3-Methylphenyl)-1H-imidazole
Topic: Personal Protective Equipment & Handling Guide for 2-(3-Methylphenyl)-1H-imidazole CAS Number: 21202-37-9 Physical State: Solid (Crystalline Powder)
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a hazardous organic base . While less volatile than lower-molecular-weight imidazoles, it retains significant potential for acute toxicity and severe irritation to mucous membranes.
Core Safety Directive:
-
Primary Hazard: Acutely harmful if swallowed (H302) and severe skin/eye irritant (H315/H319). Potential respiratory irritant (H335).[1]
-
Critical Control: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure .
-
Prohibited Action: Never handle on an open benchtop where drafts can disperse fine particulates.
Part 2: Risk Assessment & Hazard Identification
Scientific Rationale: Substituted imidazoles possess a nitrogen-containing aromatic ring that can act as a nucleophile and a weak base (pKa ~7.0). Upon contact with moisture (sweat, mucous membranes), they can protonate, raising local pH and causing chemical burns or severe dermatitis.
GHS Classification (Analogous Consensus):
| Hazard Class | Category | Hazard Statement | Code |
|---|---|---|---|
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][3] | H335 |
| Reproductive Toxicity | 2 | Suspected of damaging fertility/unborn child. | H361 |
(Note: Reproductive toxicity is a class effect observed in parent imidazole structures; handle with precautionary reproductive hygiene.) [1, 2]
Part 3: Personal Protective Equipment (PPE) Strategy
Dermal Protection (Hands & Body)
Glove Selection Logic: Imidazoles are organic bases.[4][5][6][7] Latex is generally permeable to organic nitrogen compounds. Nitrile is the industry standard, but thickness matters.
-
Standard Handling (Dry Solid):
-
Material: Nitrile Rubber (NBR).[8]
-
Thickness: Minimum 0.11 mm (4 mil).
-
Protocol: Double-gloving is recommended during weighing to prevent cross-contamination when doffing.
-
-
Solution Handling (Solvents: DCM, DMF, DMSO):
-
Material: High-Chemical Resistant Nitrile or Laminate (e.g., Silver Shield®).
-
Rationale: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. The solvent acts as a carrier, transporting the imidazole through the glove to the skin.
-
Table 1: Glove Compatibility Matrix
| Solvent Carrier | Recommended Glove | Breakthrough Time | Action |
|---|---|---|---|
| None (Dry Solid) | Standard Nitrile | >480 min | Change if punctured. |
| Methanol/Ethanol | Standard Nitrile | >240 min | Change every 2 hours. |
| Dichloromethane | Laminate / PVA | <5 min (Nitrile) | Use Laminate liners. |
| DMF / DMSO | Butyl Rubber | >480 min | Excellent resistance. |
Ocular & Respiratory Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory.[3] Safety glasses with side shields are insufficient due to the risk of fine dust migration.
-
Respiratory:
-
Primary: Engineering control (Fume Hood).
-
Secondary (Spill/Cleaning): NIOSH N95 or P100 particulate respirator. If dissolved in volatile solvents, use a half-mask with Organic Vapor/Acid Gas cartridges (OV/AG).
-
Part 4: Operational Handling Protocols
Protocol A: Precision Weighing (Static Control)
Context: Imidazole derivatives are often electrostatic. Static charge can cause the powder to "jump" off the spatula, contaminating the balance area.
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.
-
Containment: Use a tared, screw-top vial rather than weighing paper.
-
Transfer:
-
Open the stock container inside the hood.
-
Transfer approximate amount to a secondary container.
-
Move secondary container to the balance.
-
Never bring the bulk stock container to the balance.
-
Protocol B: Reaction Setup (Inert Atmosphere)
Context: While this compound is relatively stable, the N-H proton is labile.
-
Drying: Ensure all glassware is oven-dried (120°C) to prevent protonation by residual water.
-
Solvent Addition: Add solvent (e.g., THF, DMF) slowly.
-
Exotherm Check: Although not vigorously exothermic upon dissolution, always monitor temperature during the addition of strong electrophiles (e.g., alkyl halides) or bases (e.g., NaH), as the deprotonation of the imidazole ring is exothermic.
Part 5: Visualization & Decision Logic
Figure 1: PPE Selection Decision Tree
Caption: Logical flow for selecting appropriate PPE based on the physical state and solvent carrier of the imidazole derivative.
Figure 2: Emergency Response Workflow
Caption: Step-by-step response protocol for dermal exposure or spill management.
Part 6: Waste Disposal & Deactivation
Chemical Compatibility:
-
Incompatible: Strong oxidizers (peroxides, permanganates), acid chlorides, anhydrides.
-
Deactivation: As a weak base, spills can be neutralized with dilute acetic acid or citric acid to form water-soluble salts, facilitating easier cleanup.
Disposal Workflow:
-
Segregation: Do not mix with oxidizers (Fire hazard). Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (Halogenated/Non-Halogenated depending on solvent).
-
Labeling: Clearly label container: "Contains this compound. Irritant/Harmful."
-
Destruction: Professional incineration is the only approved disposal method. Do not flush down drains.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Merck KGaA. Link
-
PubChem. (2025).[6] Compound Summary: this compound.[6][9] National Library of Medicine. Link
-
ECHA. (2024).[8] Registration Dossier: Imidazole and Derivatives. European Chemicals Agency. Link
-
BenchChem. (2025).[1] Proper Disposal of Halogenated Imidazole Derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(5-Chloro-2-Methylphenyl)-5-(3-Chlorophenyl)-2-(3-Methylphenyl)-1h-Imidazole-4-Carboxylic Acid | C24H18Cl2N2O2 | CID 50996417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- [webbook.nist.gov]
- 8. carlroth.com [carlroth.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
